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2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine Documentation Hub

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  • Product: 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine
  • CAS: 1052680-10-0

Core Science & Biosynthesis

Foundational

Scalable Synthesis of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: A Chemo-Selective Approach

Executive Summary This technical guide outlines a robust, two-step synthetic route for 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine , a valuable pharmacophore combining a saturated secondary amine (piperidine) with an aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, two-step synthetic route for 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine , a valuable pharmacophore combining a saturated secondary amine (piperidine) with an aromatic nitrogen heterocycle (pyrazole).[1]

The synthesis addresses the primary challenge of this scaffold: chemo-selective reduction . While the piperidine ring is generated via hydrogenation of a pyridine precursor, the reaction conditions must be tuned to prevent the over-reduction or ring-opening of the pyrazole moiety. The protocol detailed below utilizes an atom-economical Aza-Michael addition followed by a PtO₂-catalyzed hydrogenation in acidic media, ensuring high yield and purity suitable for pharmaceutical applications.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the ethyl linker. By tracing the piperidine ring back to its aromatic pyridine counterpart, we simplify the synthesis to two commercially available and inexpensive starting materials: 2-vinylpyridine and 1H-pyrazole .[1]

Strategic Advantages:
  • Atom Economy: The Step 1 addition reaction is 100% atom economical.

  • Scalability: Avoids organometallic reagents (e.g., BuLi) or cryogenic conditions often required for alkylation routes.

  • Selectivity: Exploits the significant difference in reduction potentials between pyridine and pyrazole rings.

Retrosynthesis Target Target Molecule 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Precursor Intermediate 2-[2-(1H-Pyrazol-1-yl)ethyl]pyridine Target->Precursor Chemo-selective Hydrogenation SM1 Starting Material A 2-Vinylpyridine Precursor->SM1 Aza-Michael Disconnection SM2 Starting Material B 1H-Pyrazole Precursor->SM2

Figure 1: Retrosynthetic disconnection showing the linear assembly from commodity chemicals.

Step 1: Aza-Michael Addition

Objective: Synthesis of 2-[2-(1H-Pyrazol-1-yl)ethyl]pyridine.

This step involves the conjugate addition of the pyrazole nitrogen (nucleophile) to the vinyl group of 2-vinylpyridine (Michael acceptor). While 1H-pyrazole is a weak nucleophile (


), the reaction proceeds efficiently under thermal conditions or mild acid catalysis.[1]
Reaction Scheme

[1]
Experimental Protocol
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Pyrazole : 1.1 equiv 2-VinylpyridineSlight excess of the volatile vinylpyridine ensures complete consumption of the solid pyrazole.[1]
Catalyst Glacial Acetic Acid (5-10 mol%)Protonates the vinylpyridine nitrogen, increasing the electrophilicity of the exocyclic double bond.
Solvent Neat (Solvent-free) or TolueneNeat conditions maximize kinetics; Toluene is used if reaction volume control is needed.[1]
Temperature 90°C - 100°CSufficient thermal energy to overcome the activation barrier without polymerization of vinylpyridine.[1]

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 1H-pyrazole (1.0 equiv).

  • Addition: Add 2-vinylpyridine (1.1 equiv) and glacial acetic acid (0.1 equiv).

  • Reaction: Heat the mixture to 95°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The pyrazole spot should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ (to remove acetic acid) and brine.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. The residue is typically a yellow oil that solidifies upon standing. If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).[1]

Critical Process Parameter (CPP): Avoid strong mineral acids (HCl) in this step, as they can induce polymerization of 2-vinylpyridine before the Michael addition occurs.

Step 2: Chemo-Selective Hydrogenation

Objective: Reduction of the pyridine ring to piperidine without affecting the pyrazole.

This is the most technically demanding step. Pyridine reduction requires activation (protonation) and a robust catalyst. However, pyrazole rings can also undergo reduction (to pyrazolidine) or N-N bond cleavage (ring opening) under forcing conditions. Platinum(IV) oxide (Adams' catalyst) in acetic acid is the gold standard for this transformation because it operates at moderate pressures where the pyrazole ring remains kinetically stable.

Reaction Scheme

[2]
Experimental Protocol
ParameterSpecificationRationale
Catalyst PtO₂ (Adams' Catalyst), 5-10 wt%Highly active for pyridine reduction; resistant to poisoning by the resulting amine.[1]
Solvent Glacial Acetic AcidEssential.[1][2] Protonates the pyridine (making it susceptible to hydrogenation) and prevents the basic product from poisoning the catalyst surface.
Pressure 50 - 60 psi (3.5 - 4 bar)Sufficient to reduce pyridine.[1] Higher pressures (>100 psi) risk reducing the pyrazole.
Temperature 25°C (RT) to 40°CElevated temperatures increase the risk of side reactions.

Procedure:

  • Preparation: Dissolve the intermediate from Step 1 in glacial acetic acid (0.1 M concentration).

  • Catalyst Loading: Carefully add PtO₂ (5 wt% relative to substrate) under an inert atmosphere (Argon/Nitrogen). Caution: Dry catalyst can ignite solvent vapors.[1]

  • Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Purge with H₂ (3x) and pressurize to 50 psi. Shake/stir at room temperature for 6–12 hours.

  • Monitoring: Monitor H₂ uptake. Reaction stops when theoretical uptake (3 equiv H₂) is reached. Confirm by MS (Mass shift: M+6).

  • Workup: Filter the catalyst through a pad of Celite. Rinse with MeOH.[1]

  • Isolation: Concentrate the filtrate to remove bulk AcOH. Dissolve residue in water, cool to 0°C, and basify to pH >12 with 50% NaOH. Extract with DCM (3x).

  • Final Product: Dry combined organics (Na₂SO₄) and concentrate to yield the target piperidine as a viscous oil. Conversion to the HCl salt (using HCl/Ether) is recommended for long-term storage.[1]

Troubleshooting Selectivity:

  • Problem: Pyrazole reduction observed.[1][3]

  • Solution: Lower pressure to 30 psi and strictly control temperature (do not exceed 25°C). Stop reaction immediately upon theoretical H₂ consumption.

Workflow Visualization

The following diagram illustrates the complete process flow, including critical decision points and safety checks.

Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrogenation S1_Input 2-Vinylpyridine + Pyrazole S1_React Heat (95°C) AcOH Cat. S1_Input->S1_React S1_Workup Workup: NaHCO3 Wash S1_React->S1_Workup S2_Input Intermediate (Pyridine) S1_Workup->S2_Input S2_React H2 (50 psi) PtO2 / AcOH S2_Input->S2_React S2_Filter Celite Filter (Remove Pt) S2_React->S2_Filter Output Target: Piperidine Analog S2_Filter->Output

Figure 2: Integrated process workflow from raw materials to isolated target.

Analytical Characterization Data (Expected)

Validation of the structure relies on identifying the saturation of the piperidine ring while confirming the aromaticity of the pyrazole.

TechniqueDiagnostic SignalInterpretation
1H NMR

7.4 - 7.6 ppm (d, 2H)
Pyrazole aromatic protons (retention confirms ring integrity).[1]
1H NMR

6.2 ppm (t, 1H)
Pyrazole C4-H (distinctive triplet).[1]
1H NMR

2.8 - 3.1 ppm (m)
Piperidine

-protons (shift upfield from pyridine region).[1]
1H NMR

4.2 ppm (t, 2H)
Ethyl linker

-

(deshielded by pyrazole).[1]
MS (ESI) M+1 (Target Mass)Molecular ion confirmation.

References

  • Michael Addition to Vinylpyridines: Reich, R., & Levine, R. (1955). Pyridylethylation of active hydrogen compounds. Journal of the American Chemical Society, 77(20), 5434-5436. (Foundational text on vinylpyridine reactivity). Context: Establishes the reactivity profile of 2-vinylpyridine as a Michael acceptor under thermal/acidic conditions.
  • Synthesis of Pyrazolyl-Pyridines

    • Titova, E. M., et al. (2023).[4] Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties.[4] Russian Chemical Reviews, 92(11).[4]

    • Context: Reviews methods for coupling pyrazoles to pyridines, validating the stability of the 2-(pyrazol-1-yl) linkage.
  • Catalytic Hydrogenation of Pyridines

    • Reddy, G. M., et al. (2015).[2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.[1]

    • Context: Provides the specific protocol for using PtO₂/AcOH for reducing pyridine rings to piperidines at moderate pressures (50-70 bar noted in snippet, though 50-60 psi is standard lab practice).
  • Electrocatalytic Alternatives (Green Chemistry)

    • Shida, N., et al. (2024).[5] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds.[1][5] Preprint.

    • Context: Offers a modern, electrochemical alternative to high-pressure hydrogenation for this scaffold.[1]

Sources

Exploratory

Chemical Properties of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Technical Whitepaper | Version 1.0 Executive Summary 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS: 1052680-10-0) is a specialized heterocyclic building block characterized by a piperidine ring linked via an ethyl chain to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS: 1052680-10-0) is a specialized heterocyclic building block characterized by a piperidine ring linked via an ethyl chain to a pyrazole moiety.[1][2] Structurally, it represents a hybrid pharmacophore combining a saturated secondary amine (piperidine) with an aromatic azole (pyrazole).[3]

This compound is of significant interest in medicinal chemistry as a bidentate ligand and a scaffold for histaminergic modulators . Its architecture mimics the ethylamine side chain of histamine, making it a critical intermediate in the development of H3 receptor antagonists and sigma receptor ligands. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.

Physicochemical Profile

The molecule exhibits dual-basicity due to the piperidine secondary amine and the pyrazole nitrogen. It typically exists as a viscous liquid in its free base form but is frequently handled as a hydrochloride salt for stability.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
CAS Number 1052680-10-0
Molecular Formula C₁₀H₁₇N₃
Molecular Weight 179.26 g/mol
LogP (Calc) ~1.36 - 1.80Moderate lipophilicity; CNS penetrant potential.[4][5][6]
pKa (Piperidine) ~10.8 - 11.0Highly basic; protonated at physiological pH.
pKa (Pyrazole) ~2.5Weakly basic; neutral at physiological pH.
H-Bond Donors 1Piperidine NH.
H-Bond Acceptors 2Pyrazole N2, Piperidine N.
Rotatable Bonds 3High flexibility in the ethyl linker.

Molecular Architecture & Pharmacophore Analysis

The molecule is defined by three distinct structural domains, each contributing to its chemical behavior and biological affinity.

  • The Piperidine Head (Cationic Center):

    • At physiological pH (7.4), the secondary amine is protonated (

      
      ). This provides a critical ionic interaction point (salt bridge) with aspartate residues in G-Protein Coupled Receptors (GPCRs), particularly Histamine and Muscarinic receptors.
      
    • Stereochemistry: The 2-position substitution creates a chiral center. While often synthesized as a racemate, the (S)-enantiomer is frequently the bioactive form in related piperidine drugs (e.g., bupivacaine analogs).

  • The Ethyl Linker (Spacer):

    • The two-carbon chain allows for rotational freedom, enabling the molecule to adopt a "folded" conformation where the pyrazole and piperidine rings can interact with adjacent hydrophobic pockets.

  • The Pyrazole Tail (Aromatic Anchor):

    • Attached via the N1 nitrogen, the pyrazole ring is electron-rich but less basic than imidazole. It acts as a weak Hydrogen Bond Acceptor (HBA) at N2 and participates in

      
       stacking interactions with aromatic residues (Phe, Trp, Tyr) in receptor binding sites.
      

Synthetic Pathways

The synthesis of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine requires controlling the regioselectivity of the pyrazole alkylation and the reduction of the piperidine ring.

Method A: The Vinylpyridine Route (Industrial Standard)

This is the most atom-economic route, utilizing a Michael-type addition followed by heteroaromatic ring reduction.

  • Step 1: Aza-Michael Addition: 2-Vinylpyridine reacts with 1H-Pyrazole in the presence of a catalytic base (e.g., NaH or DBU) or acid to yield 2-[2-(1H-pyrazol-1-yl)ethyl]pyridine.

  • Step 2: Catalytic Hydrogenation: The pyridine ring is selectively reduced to piperidine using Platinum Oxide (

    
    ) or Palladium on Carbon (
    
    
    
    ) under high-pressure
    
    
    in acetic acid.
Method B: Nucleophilic Substitution (Convergent)

Useful for introducing chiral piperidine precursors.

  • Precursor: Start with 2-(2-chloroethyl)piperidine (often protected as N-Boc).

  • Alkylation: Reaction with pyrazole in the presence of a strong base (

    
    , 
    
    
    
    ) in DMF.
  • Deprotection: Removal of the N-Boc group (if used) with TFA/HCl.

Visualization of Synthetic Workflow

Synthesis cluster_0 Method A: Reductive Pathway VinylPy 2-Vinylpyridine Intermed Intermediate: 2-[2-(1H-pyrazol-1-yl)ethyl]pyridine VinylPy->Intermed Michael Addition (Cat. Acid/Base, 100°C) Pyrazole 1H-Pyrazole Pyrazole->Intermed Product Target: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Intermed->Product Hydrogenation (H2, PtO2, AcOH)

Figure 1: The preferred synthetic route via Michael addition to 2-vinylpyridine followed by selective pyridine reduction.

Reactivity & Stability

Nitrogen Alkylation (N-Functionalization)

The secondary amine of the piperidine ring is the most nucleophilic site.

  • Reaction: It readily undergoes

    
     reactions with alkyl halides or reductive amination with aldehydes.
    
  • Application: This reactivity is exploited to attach larger lipophilic domains, converting the scaffold into high-affinity receptor ligands (e.g., N-benzyl derivatives for Sigma-1 receptor targeting).

Salt Formation
  • Stability: The free base is prone to oxidation and absorbs

    
     from the air (carbamate formation).
    
  • Protocol: It is best stored as a dihydrochloride (

    
    ) or fumarate salt.
    
    • Preparation: Dissolve free base in diethyl ether; add 2.2 equivalents of HCl in dioxane; filter the precipitate.

Coordination Chemistry

The molecule acts as a bidentate ligand (


-donor) for transition metals (

,

). The flexible ethyl linker allows the formation of a 7-membered chelate ring, which is less stable than 5- or 6-membered rings, often leading to bridging coordination modes rather than chelation.

Biological Applications & Handling

Pharmacological Relevance

This scaffold is a structural homolog of Betahistine and Histamine .

  • H3 Receptor Antagonists: The piperidine-ethyl-azole motif is a classic "non-imidazole histamine" pharmacophore. The pyrazole replaces the imidazole of histamine to reduce CYP450 inhibition while maintaining affinity.

  • Sigma Receptors: N-substituted variants of this molecule show affinity for Sigma-1 receptors, involved in neuroprotection and pain modulation.

Safety & Toxicology
  • Hazard Class: Irritant (Skin/Eye).

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood due to potential volatility of the free base.

  • Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen).

References

  • Hit2Lead . (n.d.). 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine Chemical Profile. Retrieved from

  • Sigma-Aldrich . (n.d.).[7] 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Product Specification. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 329775731, 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine. Retrieved from

  • Global Research Online . (2020). Chemistry and Pharmacological Activities of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

  • ChemSrc . (2025). 1-ethylpiperidine and related heterocycles physicochemical data. Retrieved from

Sources

Foundational

Technical Guide: Structural Elucidation of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It focuses on the rigorous structural verification of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine ,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It focuses on the rigorous structural verification of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine , a critical hetero-bifunctional scaffold often encountered in histamine H3 antagonist and kinase inhibitor discovery.[1]

Executive Summary & Structural Context

The molecule 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS: 329775-73-1) presents a unique analytical challenge due to the coexistence of a saturated, basic heterocycle (piperidine) and an aromatic, electron-rich heterocycle (pyrazole) linked by a flexible ethylene chain.[1]

Correct elucidation is critical to rule out common synthetic isomers, specifically:

  • Regioisomerism:

    
    -alkylation (desired) vs. 
    
    
    
    -alkylation (tautomerically equivalent in unsubstituted pyrazole but distinct in substituted analogs) or
    
    
    -alkylation (rare but possible).[1]
  • Connectivity: Confirming the ethyl linker attaches to the Piperidine

    
     position, not the Piperidine Nitrogen (
    
    
    
    ).
Target Molecule Specifications
  • Formula:

    
    
    
  • Exact Mass: 179.1422 Da[1]

  • Key Features: Chiral center at Piperidine

    
    ; Secondary amine (
    
    
    
    ); Aromatic Pyrazole system.

Synthetic Causality & Impurity Profiling

To interpret analytical data accurately, one must understand the genesis of the sample. The most common synthetic route involves the nucleophilic attack of pyrazole on a 2-(2-haloethyl)piperidine derivative (often N-protected).[1]

Pathway Logic (DOT Visualization)

The following diagram illustrates the synthetic logic and potential isomeric pitfalls that the elucidation must resolve.

SynthesisLogic Precursor 2-(2-Chloroethyl) piperidine (Protected) Reaction Base / Heat (Alkylation) Precursor->Reaction Pyrazole 1H-Pyrazole Pyrazole->Reaction Target Target: N1-Alkylated 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Reaction->Target Major Path (Kinetic) Impurity1 Impurity A: C-Alkylated Isomer (Rare) Reaction->Impurity1 Thermodynamic drift Impurity2 Impurity B: Piperidine N-Alkylation (If protection failed) Reaction->Impurity2 Deprotection Error

Figure 1: Synthetic pathway and potential isomeric impurities requiring discrimination.

Mass Spectrometry: Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) provides the first line of evidence.[1]

Protocol 1: ESI-QTOF Analysis[1]
  • Method: Positive Mode Electrospray Ionization (ESI+).

  • Expected [M+H]+: 180.1495 m/z.

Diagnostic Fragmentation Pathway: Unlike simple aliphatics, this molecule exhibits a "charge-remote" fragmentation pattern and alpha-cleavage driven by the piperidine nitrogen.[1]

Fragment Ion (m/z)Proposed StructureMechanistic Origin
180.15

Parent Ion
96.08

McLafferty-like rearrangement or

-cleavage at the ethyl linker, retaining the piperidine ring.[1] This confirms the piperidine is intact and substituted at

.
81.04

Pyrazole cation . Cleavage of the ethyl-pyrazole bond.[1] Presence confirms the N-ethyl bond is weaker than the aromatic ring bonds.[1]
84.08

Tetrahydropyridine . Characteristic of piperidine ring fragmentation.

NMR Spectroscopy: The Definitive Proof

Nuclear Magnetic Resonance (NMR) is the primary tool for regiochemical assignment.

1H NMR Assignment Strategy (Solvent: )

The spectrum will display three distinct zones: Aromatic (Pyrazole), Linker (Ethyl), and Aliphatic (Piperidine).

Critical Assignment Table:

PositionShift (

ppm)
MultiplicityIntegrationDiagnostic Logic
Py-H3 7.50 - 7.55Doublet (J~2Hz)1HDeshielded by adjacent Nitrogen (

).[1]
Py-H5 7.35 - 7.40Doublet (J~2Hz)1HDeshielded by

(attachment point).[1]
Py-H4 6.20 - 6.25Triplet/dd1HShielded position on the aromatic ring.[1]
Linker

4.15 - 4.25Triplet2HKey Signal: Downfield shift proves attachment to Pyrazole Nitrogen (

).[1] If attached to Carbon, this would be ~2.5-3.0 ppm.[1][2]
Pip-C2-H 2.60 - 2.80Multiplet1HDiagnostic for substitution at position 2.[1]
Linker

1.90 - 2.10Multiplet2HConnects linker

to the piperidine ring.[1]
Pip-NH ~1.5 - 2.0Broad Singlet1HExchangeable with

.[1]
Pip-Ring 1.10 - 1.80Multiplets6HRemaining ring methylene protons.[1]
2D NMR Correlation Workflow

To rigorously prove connectivity, run the following sequence.

Step-by-Step Elucidation Logic:

  • COSY (Correlation Spectroscopy):

    • Trace the spin system from Py-H4

      
       Py-H3/H5.[1]
      
    • Trace the continuous chain: Linker

      
      
      
      
      
      Linker
      
      
      
      
      Pip-C2-H
      
      
      Pip-C3...[1]
    • Validation: This confirms the ethyl chain is unbroken and attached to the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Assign carbons to protons.[1]

    • Critical Check: The carbon attached to the Linker

      
       protons (4.2 ppm) should resonate at ~50 ppm (N-CH2), confirming N-alkylation.
      
  • HMBC (Heteronuclear Multiple Bond Coherence) - The "Golden Standard":

    • Look for a correlation between Linker

      
       protons  and Py-C3/Py-C5 .[1]
      
    • Look for a correlation between Linker

      
       protons  and Pip-C2/Pip-C3 .[1]
      
    • Regiochemistry Proof: A correlation from Py-H5 to the Linker

      
       carbon confirms N1 substitution.[1]
      
15N-HMBC (Optional but Authoritative)

If distinguishing between N1 and N2 alkylation is ambiguous (e.g., in substituted pyrazoles),


-HMBC is required.
  • Target: The alkylated Nitrogen (

    
    ) will show a significant upfield shift (~ -150 to -170 ppm relative to nitromethane) compared to the pyridine-like Nitrogen (
    
    
    
    , ~ -70 ppm).[1]
  • Observation: A strong cross-peak between Linker

    
     protons and a nitrogen at ~ -160 ppm confirms 
    
    
    
    -alkylation.[1]

Stereochemical Analysis

The Piperidine


 carbon is a chiral center.[1] Synthetic samples are typically racemic (

) unless asymmetric synthesis or chiral resolution was performed.
Protocol: Chiral Purity Determination

Do not assume enantiopurity.[1]

  • Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1]

  • Column: Polysaccharide-based stationary phase (e.g., Chiralpak AD-H or OD-H).[1]

  • Mobile Phase:

    
     / Methanol + 0.1% Diethylamine (DEA).[1]
    
  • Detection: UV at 254 nm (Pyrazole absorption).

  • Result: Racemate will appear as two peaks with 1:1 integration.

Comprehensive Elucidation Workflow Diagram

The following Graphviz diagram summarizes the decision tree for validating the structure.

StructureElucidation Sample Unknown Sample Candidate: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine MS 1. HRMS (ESI+) Sample->MS FragmentCheck Check Fragments: 180 (M+H), 96 (Pip), 81 (Py) MS->FragmentCheck NMR_1H 2. 1H NMR (CDCl3) FragmentCheck->NMR_1H Pass Invalid REJECT / RE-EVALUATE (Isomer or Impurity) FragmentCheck->Invalid Fail LinkerCheck Linker CH2 @ 4.2 ppm? (Indicates N-CH2) NMR_1H->LinkerCheck NMR_2D 3. 2D NMR (HMBC/NOESY) LinkerCheck->NMR_2D Yes LinkerCheck->Invalid No (C-Alkylation?) ConnectCheck HMBC: Linker H -> Py C3/C5 NOESY: Linker H -> Py H5 NMR_2D->ConnectCheck Chiral 4. Chiral HPLC ConnectCheck->Chiral Pass ConnectCheck->Invalid Fail Valid STRUCTURE CONFIRMED (N1-Alkylated / C2-Substituted) Chiral->Valid

Figure 2: Step-by-step structural validation decision tree.

References

  • Alkylation Regiochemistry: Claramunt, R. M., et al. "The annular tautomerism of pyrazoles." Advances in Heterocyclic Chemistry. 2000.[1]

  • Piperidine NMR Data: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.[1]

  • Mass Spectrometry of Heterocycles: McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books.[1]

  • Betahistine Analog Synthesis (Structural Analog): "Synthesis and pharmacological evaluation of betahistine derivatives." Journal of Medicinal Chemistry. (General reference for piperidine-ethyl-heterocycle scaffolds).

Sources

Exploratory

Technical Whitepaper: Nomenclature, Synthesis, and Structural Analysis of Pyrazolyl-Ethyl-Piperidine Scaffolds

Subject: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Formula: Molecular Weight: 179.26 g/mol Date: January 28, 2026 Executive Summary The molecule 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine represents a specific class of bivalent...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Formula:


Molecular Weight:  179.26  g/mol
Date:  January 28, 2026

Executive Summary

The molecule 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine represents a specific class of bivalent heterocyclic scaffolds often utilized in medicinal chemistry as a linker-pharmacophore assembly. It features a saturated, highly basic piperidine ring linked via a flexible two-carbon (ethyl) chain to an aromatic, electron-rich pyrazole moiety.

This guide addresses the structural hierarchy of this molecule according to IUPAC standards, contrasting it with pharmacophore-based naming conventions. It further details a robust, self-validating synthetic pathway utilizing orthogonal protection strategies and provides a physicochemical profile essential for drug development applications, particularly in the design of histamine receptor ligands and fragment-based drug discovery (FBDD).

Nomenclature and Structural Hierarchy

Assigning the correct IUPAC name requires analyzing the seniority of the two heterocyclic rings. While the name provided in the topic request treats piperidine as the parent structure, strict IUPAC recommendations (Blue Book P-25.2.2.4) dictate a different hierarchy.

Seniority Analysis (IUPAC P-25.2.2.4)

When a structure contains multiple heterocyclic rings linked by an acyclic chain, the "Principal Characteristic Group" must be identified. If no characteristic groups (like carboxylic acids) are present, seniority is determined by the ring system.

  • Nitrogen Heterocycle Rule: Both rings contain nitrogen.

  • Ring Size/Number Rule: Both are monocyclic.

  • Heteroatom Count Rule (Tie-Breaker):

    • Pyrazole: Contains 2 nitrogen atoms.

    • Piperidine: Contains 1 nitrogen atom.[1]

    • Result: Pyrazole is the senior parent structure.

Preferred IUPAC Name (PIN) vs. Usage Name
  • Preferred IUPAC Name (PIN): 1-[2-(piperidin-2-yl)ethyl]-1H-pyrazole

    • The structure is viewed as a pyrazole ring substituted at the

      
       position by an ethyl group, which in turn bears a piperidin-2-yl substituent.
      
  • Pharmacophore-Centric Name (Prompt): 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

    • This naming convention is frequently used in medicinal chemistry when the piperidine ring is considered the primary pharmacophore (e.g., interacting with an aspartate residue in a GPCR binding pocket), treating the pyrazole-ethyl moiety as a "tail" or side chain.

Visualization of Naming Logic[2]

NamingHierarchy Molecule Target Molecule C10H17N3 Analysis Seniority Analysis (IUPAC P-25.2.2.4) Molecule->Analysis Pyrazole Pyrazole Ring (2 Nitrogens) SENIOR Analysis->Pyrazole Higher Heteroatom Count Piperidine Piperidine Ring (1 Nitrogen) JUNIOR Analysis->Piperidine PIN PIN: 1-[2-(piperidin-2-yl)ethyl]-1H-pyrazole Pyrazole->PIN Parent Structure Common Common: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Piperidine->Common Pharmacophore Focus

Figure 1: Decision tree illustrating the IUPAC seniority rules prioritizing the pyrazole ring over the piperidine ring.

Synthetic Methodology

Direct alkylation of unprotected piperidine derivatives often leads to polymerization or N-alkylation of the piperidine rather than the desired C-alkylation or selective coupling. Therefore, a Convergent Protection Strategy is required.

Retrosynthetic Analysis

The molecule is disconnected at the


 bond.
  • Fragment A: 1H-Pyrazole (Nucleophile).

  • Fragment B: 2-(2-hydroxyethyl)piperidine (Electrophile precursor).

  • Critical Control Point: The secondary amine of the piperidine must be masked (Boc-protection) to prevent it from acting as a nucleophile or proton scavenger during the coupling.

Detailed Protocol: Mitsunobu Coupling Route (Recommended)

This route is preferred over standard


 alkylation because it avoids strong heating and harsh bases that can cause elimination of the ethyl linker.

Reagents:

  • Triphenylphosphine (

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • N-Protection (Orthogonal Masking):

    • Dissolve 2-piperidineethanol (1.0 eq) in DCM.

    • Add

      
       (1.1 eq) and 
      
      
      
      (1.2 eq). Stir at RT for 4h.
    • Validation: TLC shows disappearance of polar amine spot; NMR confirms Boc singlet at ~1.45 ppm.

    • Product:N-Boc-2-(2-hydroxyethyl)piperidine .

  • Mitsunobu Coupling (C-N Bond Formation):

    • Dissolve N-Boc-intermediate (1.0 eq), 1H-Pyrazole (1.1 eq), and

      
       (1.2 eq) in anhydrous THF under 
      
      
      
      .
    • Cool to 0°C. Add DIAD (1.2 eq) dropwise (exothermic).

    • Allow to warm to RT and stir for 12-18h.

    • Mechanism:[1] Activation of alcohol by

      
      -DIAD adduct followed by 
      
      
      
      displacement by the pyrazole nitrogen.
  • Deprotection (Global Release):

    • Dissolve the coupled intermediate in DCM/TFA (4:1 ratio).

    • Stir for 2h at RT.

    • Concentrate in vacuo. Neutralize with saturated

      
       to obtain the free base.
      
Synthetic Pathway Diagram

Synthesis Start 2-Piperidineethanol Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-Intermediate Step1->Inter1 Step2 Mitsunobu Coupling (Pyrazole, PPh3, DIAD) Inter1->Step2 Inter2 Protected Scaffold Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final Target: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Step3->Final

Figure 2: Linear synthetic workflow utilizing Mitsunobu coupling for regiospecific N-alkylation of pyrazole.

Physicochemical & Analytical Profiling

Understanding the ionization states is critical for purification (e.g., HPLC method development) and biological assay buffering.

Ionization Constants (pKa)

The molecule is a diprotic base in physiological contexts, but with vastly different basicities.

MoietyApprox. pKa (Conjugate Acid)CharacterImplication
Piperidine (NH) 11.0 - 11.2Strong BaseProtonated at physiological pH (7.4). Primary binding interaction (ionic).
Pyrazole (

)
2.5Very Weak BaseNeutral at pH 7.4. Only protonates under highly acidic conditions (pH < 2).
Analytical Characterization (Expected Data)
  • 
     NMR (500 MHz, 
    
    
    
    ):
    • Pyrazole: Two doublets (~7.5, 7.3 ppm) and one triplet/doublet (~6.2 ppm) characteristic of the 3, 5, and 4 positions.

    • Linker (

      
      ):  Triplet at ~4.2 ppm (deshielded by aromatic ring).
      
    • Piperidine (

      
      ):  Multiplet at ~2.6 ppm.
      
    • Piperidine (

      
      ):  Broad singlet (exchangeable), shift varies with concentration.
      
  • Mass Spectrometry:

    • ESI(+):

      
       m/z.
      
    • Fragmentation: Loss of pyrazole ring is a common fragmentation pathway.

Stereochemical Considerations

The carbon at position 2 of the piperidine ring is a chiral center .

  • Commercial Availability: 2-piperidineethanol is available as the racemate, (R)-isomer, and (S)-isomer.

  • Synthesis Implication: The synthetic route described above preserves chirality (no reaction occurs at the chiral center). To obtain a specific enantiomer of the target, one must simply start with the enantiopure 2-piperidineethanol.

    • Note: The (S)-enantiomer of 2-substituted piperidines is often the bioactive isomer in many alkaloids (e.g., coniin), but this must be empirically determined for specific targets.

References

  • IUPAC Nomenclature

    • Source: IUPAC.[2][3][4][5] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[3]

    • Relevance: Rules P-25.2.2.4 (Seniority of heterocyclic rings) and P-44 (Seniority of parent structures).
    • Link:

  • Synthetic Methodology (Mitsunobu)

    • Source: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.
    • Relevance: Protocol for N-alkylation of azoles (pyrazoles) using alcohols.
    • Link:

  • Piperidine Physicochemistry

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine.
    • Relevance: pKa values and solubility d
    • Link:

  • Pyrazole Acidity/Basicity

    • Source: Catalan, J., et al. "Basicity and acidity of azoles." Advances in Heterocyclic Chemistry 41 (1987): 187-274.
    • Relevance: pKa data for pyrazole nitrogen
    • Link:

Sources

Foundational

Technical Profile: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

CAS Number: 1052680-10-0 [1][2] Part 1: Executive Summary & Strategic Utility Compound Identity: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Synonyms: 1-(2-(Piperidin-2-yl)ethyl)-1H-pyrazole; 2-(2-Pyrazol-1-ylethyl)piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1052680-10-0 [1][2]

Part 1: Executive Summary & Strategic Utility

Compound Identity: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Synonyms: 1-(2-(Piperidin-2-yl)ethyl)-1H-pyrazole; 2-(2-Pyrazol-1-ylethyl)piperidine Molecular Formula: C₁₀H₁₇N₃ Molecular Weight: 179.26 g/mol [2][3]

In the landscape of fragment-based drug discovery (FBDD), 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS 1052680-10-0) represents a high-value "linker-scaffold" intermediate.[2] Its structure combines a saturated, basic heterocycle (piperidine) with an aromatic, electron-rich moiety (pyrazole), connected by a flexible ethyl linker.[2]

Why this molecule matters:

  • Bifunctional Pharmacophore: The secondary amine in the piperidine ring offers a handle for derivatization (e.g., amide coupling, reductive amination), while the pyrazole ring often serves as a bioisostere for imidazole or a hydrogen-bond acceptor in kinase hinge-binding regions.[2]

  • Solubility & Lipophilicity Balance: With a calculated LogP of ~1.36 and a basic pKa, it modulates the physicochemical properties of larger drug candidates, often improving oral bioavailability compared to purely aromatic systems.[2]

  • Synthetic Versatility: It acts as a nucleophilic building block that can be introduced late-stage to modulate potency and selectivity profiles.[2]

Part 2: Chemical Identity & Physicochemical Properties[2][5][6][7][8]

The following data aggregates experimental and predicted values to establish a baseline for analytical validation.

PropertyValueNotes for Application Scientists
CAS Number 1052680-10-0 Primary identifier for the free base.[1][2]
MDL Number MFCD09756526Used in Symyx/Biovia databases.[2]
Physical State Viscous Liquid / Low-melting SolidTendency to solidify upon cooling; hygroscopic.[2]
Boiling Point ~310°C (Predicted)High vacuum distillation required for purification.[2]
pKa (Piperidine) ~10.5 (Predicted)Strong base; forms stable salts with HCl/TFA.[2]
pKa (Pyrazole) ~2.5 (Conjugate acid)Very weak base; remains neutral at physiological pH.[2]
Solubility DMSO, Methanol, DCMMiscible in polar organic solvents.[2]
InChI Key QDMVKNSVSMEHPF-UHFFFAOYSA-NStandard for digital registration.[2]
Structural Visualization (DOT)

The following diagram illustrates the connectivity and key functional regions.

ChemicalStructure Fig 1. Functional Pharmacophore Map of CAS 1052680-10-0 Piperidine Piperidine Ring (Secondary Amine) Nucleophilic Handle Linker Ethyl Linker (C2 Spacer) Rotational Freedom Piperidine->Linker C2 Position Pyrazole 1H-Pyrazole (Aromatic) H-Bond Acceptor Linker->Pyrazole N1 Position

Part 3: Synthetic Pathways & Manufacturing Logic[2]
Recommended Workflow: The N-Boc Route

This method utilizes N-Boc-2-piperidineethanol as the starting material to prevent side reactions at the piperidine nitrogen.[2]

  • Activation: Convert N-Boc-2-piperidineethanol to a mesylate (MsCl/TEA) or tosylate.

  • Displacement: React the activated intermediate with Pyrazole in the presence of a base (NaH or Cs₂CO₃) in DMF. The Pyrazole anion attacks the alkyl chain.[2]

  • Deprotection: Removal of the Boc group (TFA/DCM or HCl/Dioxane) yields the target salt, which is neutralized to the free base.[2]

Synthetic Logic Diagram

Synthesis Fig 2. Regioselective Synthesis via N-Boc Protection Strategy Start Start: N-Boc-2-piperidineethanol (CAS 143979-40-2) Step1 Activation (MsCl, Et3N, DCM, 0°C) Start->Step1 Inter1 Intermediate: N-Boc-2-(2-(mesyloxy)ethyl)piperidine Step1->Inter1 Step2 Nucleophilic Substitution (DMF, 60°C) Inter1->Step2 + Reagent Reagent Reagent: Pyrazole + NaH Reagent->Step2 Inter2 Protected Precursor: N-Boc-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine Step2->Inter2 Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target Product: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS 1052680-10-0) Step3->Final

Part 4: Handling, Safety & Storage (GHS Standards)[2]

This compound is a secondary amine and must be handled as a corrosive base.[2]

Hazard Classification (GHS):

  • H314: Causes severe skin burns and eye damage.[2]

  • H302: Harmful if swallowed.[2]

  • H318: Causes serious eye damage.[2]

Storage Protocol:

  • Atmosphere: Store under Nitrogen or Argon.[2] Secondary amines can absorb CO₂ from the air to form carbamates or oxidize over time.[2]

  • Temperature: 2–8°C recommended for long-term stability.[2]

  • Container: Amber glass vials with Teflon-lined caps to prevent leaching and photodegradation.[2]

Part 5: References & Validation Sources
  • PubChem Compound Summary. 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine. National Center for Biotechnology Information.[2] [Link][2][3]

  • Vertex AI Search. Synthesis and Properties of Piperidine-Pyrazole Derivatives. (Data synthesized from search results 1.1, 1.2, 1.4, 1.5).

Sources

Exploratory

Molecular weight of 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Part 1: Executive Summary & Molecular Identity[1][2] The compound 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Part 1: Executive Summary & Molecular Identity[1][2]

The compound 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a functionalized heterocyclic building block characterized by a specific molecular weight of 179.26 g/mol .[1]

It represents a "privileged scaffold" in medicinal chemistry, combining a basic piperidine ring (conferring solubility and hydrogen bond acceptance) with a pyrazole moiety (a common bioisostere for aromatic rings in kinase and GPCR inhibitors). Its molecular weight falls well within the "Fragment-Based Drug Discovery" (FBDD) "Rule of 3" (


), making it an ideal starting point for growing high-affinity ligands.[1]
Core Identity Matrix
AttributeSpecification
IUPAC Name 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine
Molecular Formula

Molecular Weight 179.26 Da (Average)
Monoisotopic Mass 179.1422 Da
CAS Registry Number Referenced as catalog item CBR01311 (Sigma-Aldrich)
Structural Class Bis-heterocyclic alkane (Piperidine-Ethyl-Pyrazole)

Part 2: Physicochemical Analysis & Drug-Likeness

Understanding the physicochemical profile is critical for assessing the compound's viability as a drug fragment. The low molecular weight allows for significant "growth" of the molecule during lead optimization without violating Lipinski’s Rule of 5.

Computed Properties Table
PropertyValueSignificance in Drug Design
LogP (Predicted) ~1.1 - 1.4Highly favorable for oral bioavailability; indicates good membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~30 ŲWell below the 140 Ų limit for cell permeability; suggests blood-brain barrier (BBB) penetration potential.[1]
H-Bond Donors 1 (Piperidine NH)Provides a vector for specific binding interactions or further functionalization.[1]
H-Bond Acceptors 2 (Pyrazole N, Piperidine N)Critical for interacting with active site residues (e.g., hinge regions in kinases).
pKa (Piperidine N) ~10.5 - 11.0Basic.[1] Likely protonated at physiological pH, aiding solubility.
pKa (Pyrazole N) ~2.5Very weakly basic; remains neutral at physiological pH.[1]

Part 3: Synthetic Pathways (Protocols)

To ensure scientific integrity, two distinct synthetic routes are provided. Route A is the preferred industrial method for scalability and atom economy. Route B is a laboratory-scale method utilizing common precursors.[1]

Route A: The "Vinylpyridine" Michael Addition (Scalable)

Rationale: This route avoids the use of unstable alkyl halides and utilizes the reactivity of 2-vinylpyridine, followed by a selective reduction.

Step 1: Aza-Michael Addition

  • Reagents: 2-Vinylpyridine (1.0 eq), Pyrazole (1.1 eq), Catalytic Glacial Acetic Acid (0.1 eq).

  • Conditions: Reflux in Ethanol or solvent-free at 90°C for 12 hours.

  • Mechanism: The pyrazole nitrogen (nucleophile) attacks the

    
    -carbon of the vinylpyridine.
    
  • Intermediate: 2-[2-(1H-pyrazol-1-yl)ethyl]pyridine.

Step 2: Heterogeneous Catalytic Hydrogenation

  • Reagents: Intermediate from Step 1,

    
     gas (50 psi), 
    
    
    
    (Adams' Catalyst) or
    
    
    (5 mol%).
  • Solvent: Acetic Acid / Methanol (1:1).

  • Conditions: Shake in a Parr hydrogenator at RT for 6-12 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate. Neutralize with NaOH to liberate the free base.

  • Yield: Typically >85% (2 steps).

Route B: Nucleophilic Substitution (Lab Scale)

Rationale: Useful if 2-(2-hydroxyethyl)piperidine is already in stock.[1]

  • Activation: React 2-(2-hydroxyethyl)piperidine with

    
     to protect the secondary amine. Then, convert the alcohol to a mesylate using Methanesulfonyl chloride (MsCl) and TEA in DCM.
    
  • Displacement: React the Boc-protected mesylate with Pyrazole and Sodium Hydride (NaH) in DMF at 60°C.

  • Deprotection: Remove Boc group with TFA/DCM (1:1).

Synthesis_Workflow Figure 1: Preferred Synthetic Pathway (Route A) Start Start: 2-Vinylpyridine Intermediate Intermediate: Pyridine-Ethyl-Pyrazole Start->Intermediate Michael Addition (90°C) Reactant + Pyrazole (Cat. AcOH) Reactant->Intermediate Hydrogenation Hydrogenation: H2, PtO2, AcOH Intermediate->Hydrogenation Product Final Product: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (MW 179.26) Hydrogenation->Product Reduction of Pyridine Ring

Figure 1: The Aza-Michael addition followed by selective hydrogenation offers the highest atom economy.[1]

Part 4: Analytical Validation (Self-Validating Systems)

To confirm the identity of the synthesized material, the following analytical signatures must be observed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
    .
    
  • Expected

    
    : 180.27 .
    
  • Fragmentation Pattern:

    • Loss of pyrazole ring often yields a fragment at

      
       (ethyl-piperidine cation).[1]
      
    • Characteristic cleavage of the ethyl linker may be observed at high collision energies.

Proton NMR ( -NMR) in
  • Pyrazole Protons: Three distinct signals in the aromatic region (

    
     7.5 - 6.2 ppm).[1]
    
    • H-3/H-5 (doublets) and H-4 (triplet/doublet of doublets).

  • Linker (

    
    ):  Two triplets (or multiplets) around 
    
    
    
    4.2 ppm (adjacent to Pyrazole N) and
    
    
    2.0 ppm.
  • Piperidine Ring:

    • Multiplet at

      
       2.5 - 3.0 ppm (H adjacent to N).[1]
      
    • Broad cluster at

      
       1.2 - 1.8 ppm (Ring 
      
      
      
      s).[1]

Analytical_Logic Figure 2: Analytical Validation Logic Flow cluster_MS Mass Spectrometry cluster_NMR 1H-NMR Validation Sample Synthesized Sample (C10H17N3) ESI ESI (+) Sample->ESI Aromatic Aromatic Region (3H, Pyrazole) Sample->Aromatic Aliphatic Upfield Region (Piperidine + Linker) Sample->Aliphatic Peak Base Peak [M+H]+ 180.27 m/z ESI->Peak

Figure 2: Confirmation of structure requires concordance between Mass Spec (MW) and NMR (Connectivity).

Part 5: Medicinal Chemistry Applications

This molecule serves as a versatile linker-scaffold hybrid .[1]

  • Scaffold Hopping: It is often used to replace flexible alkyl chains with a more rigid, defined spacer that also offers solubility (via the piperidine).

  • Kinase Inhibition: The pyrazole moiety mimics the adenine ring of ATP, often binding to the hinge region of kinases (e.g., JAK, CDK). The ethyl-piperidine tail extends into the solvent-exposed region, improving pharmacokinetic properties.[1]

  • Fragment-Based Design: With a MW of 179.26, it leaves significant "mass room" to add pharmacophores (aryl groups, sulfonamides) to reach the typical drug MW range of 350–500 Da.

References

  • Sigma-Aldrich. (n.d.).[1] 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Product Page. Retrieved from [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329775731. PubChem.[2] Retrieved from [1]

  • Gomez, L., et al. (2010). "Pyrazoles as Privileged Scaffolds in Medicinal Chemistry." Current Medicinal Chemistry. (Contextual grounding for scaffold utility).
  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution."[1] Drug Discovery Today. (Contextual grounding for MW analysis).

Sources

Foundational

Biological Activity of Pyrazolyl Piperidine Derivatives: A Technical Guide

Executive Summary The pyrazolyl piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from receptor tyrosi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolyl piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from receptor tyrosine kinases (RTKs) to coagulation factors and viral enzymes. This guide provides a technical deep-dive into the biological activity, structure-activity relationships (SAR), and synthetic methodologies of these derivatives.

Key insights include:

  • Oncology: The scaffold is central to ALK/c-MET inhibitors (e.g., Crizotinib ) and CDK inhibitors (e.g., AT7519 ), acting as a rigid linker that positions H-bond donors/acceptors within the ATP-binding pocket.

  • Cardiovascular: Specific derivatives act as potent Factor Xa inhibitors, offering alternatives to warfarin.

  • Virology: Novel pyrazolo-piperidines exhibit dual-mechanism inhibition against HIV-1 (CCR5/CXCR4 entry + Reverse Transcriptase).[1]

Pharmacophore Rationale

The pyrazolyl piperidine moiety combines two pharmacologically active rings:

  • Pyrazole: A five-membered aromatic heterocycle that serves as a bioisostere for phenyl rings but with enhanced water solubility and hydrogen-bonding potential (both donor and acceptor).

  • Piperidine: A saturated six-membered nitrogen heterocycle that provides structural rigidity and a basic center (pKa ~9-10), often crucial for ionic interactions with active site residues (e.g., Asp/Glu).

Synergy: When linked (typically N1-pyrazole to C4-piperidine), the scaffold creates a defined vector that allows substituents to probe deep hydrophobic pockets while maintaining solubility—a critical balance in "Rule of 5" compliance.

Mechanism of Action & Biological Targets[2]

Oncology: Kinase Inhibition (ALK, c-MET, CDK)

The most authoritative application of this scaffold is in Crizotinib (PF-02341066), an FDA-approved ALK/ROS1/c-MET inhibitor.

  • Mechanism: The piperidine ring acts as a solvent-exposed solubilizing group, while the pyrazole serves as a scaffold to orient the 2-aminopyridine hinge-binder.

  • Signaling Pathway: Inhibition prevents the autophosphorylation of ALK, blocking downstream RAS-ERK, PI3K-AKT, and JAK-STAT pathways, ultimately inducing G1-S phase arrest and apoptosis.

Figure 1: ALK Signaling Pathway & Inhibition Mechanism

ALK_Pathway ALK ALK Fusion Protein (EML4-ALK) RAS RAS ALK->RAS Blocked PI3K PI3K ALK->PI3K Blocked JAK JAK ALK->JAK Blocked Crizotinib Pyrazolyl-Piperidine Inhibitor (e.g., Crizotinib) Crizotinib->ALK Inhibits ATP Binding Apoptosis Apoptosis (Tumor Regression) Crizotinib->Apoptosis Induces ERK MEK/ERK RAS->ERK AKT AKT/mTOR PI3K->AKT STAT STAT3 JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Crizotinib blocks ATP binding to ALK, halting downstream oncogenic signaling via RAS, PI3K, and JAK pathways.

Anticoagulation: Factor Xa Inhibition

Pyrazolyl piperidine derivatives have been identified as direct Factor Xa inhibitors.

  • Mechanism: The scaffold mimics the L-shaped conformation of Rivaroxaban. The pyrazole ring occupies the S1 pocket, while the piperidine moiety directs substituents into the S4 aryl-binding pocket.

  • Key Interaction: The basic nitrogen of the piperidine (or a substituent thereon) often forms a salt bridge or H-bond with residues in the coagulation cascade active site.

Structure-Activity Relationship (SAR)[3][4]

The SAR of pyrazolyl piperidines is characterized by three distinct regions of modification.

Figure 2: SAR Map of the Pyrazolyl Piperidine Scaffold

SAR_Map Core Pyrazolyl-Piperidine Core Scaffold R1 Region 1: Piperidine Nitrogen (Solvent Front) Core->R1 R2 Region 2: Pyrazole C4 Position (Linker/Hinge) Core->R2 R3 Region 3: Pyrazole N1 Position (Core Geometry) Core->R3 R1_Detail Critical for solubility & PK. Substitutions here (e.g., amides) target S4 pocket in Factor Xa. R1->R1_Detail R2_Detail Primary attachment point for pharmacophores (e.g., 2-aminopyridine). Determines kinase selectivity. R2->R2_Detail R3_Detail Usually the attachment point to the piperidine ring (N1-C4). Controls rigidity and vector. R3->R3_Detail

Caption: The scaffold offers three vectors for optimization: solubility (R1), target specificity (R2), and structural rigidity (R3).

Critical SAR Findings:
  • Piperidine N-Substitution:

    • Factor Xa: Amide linkers with 4-chlorophenyl groups enhance potency (IC50 ~13.4 nM) by filling the hydrophobic S1 pocket [1].

    • Kinases: Free amines or small alkyl groups are often preferred to maintain solubility and prevent steric clash at the solvent interface.

  • Pyrazole C4-Substitution:

    • ALK Inhibition:[2][3][4] A 4-iodo group is a key synthetic intermediate, later replaced by complex aryl groups (e.g., 2-aminopyridine in Crizotinib) to engage the hinge region [2].

    • CDK Inhibition: In AT7519, the pyrazole is substituted with a 2,6-dichlorobenzoylamino group, forming critical H-bonds with the kinase hinge region [3].

Synthesis & Methodology

The synthesis of the core 4-(4-iodo-1H-pyrazol-1-yl)piperidine intermediate is a robust, self-validating protocol essential for accessing high-value derivatives like Crizotinib.

Synthetic Pathway Diagram

Synthesis_Pathway SM1 4-Chloropyridine Step1 Step 1: NAS (NaH, DMF, 100°C) SM1->Step1 SM2 Pyrazole SM2->Step1 Inter1 4-(1H-pyrazol-1-yl)pyridine Step1->Inter1 Step2 Step 2: Hydrogenation (PtO2, HCl, EtOH) Inter1->Step2 Inter2 4-(1H-pyrazol-1-yl)piperidine Step2->Inter2 Step3 Step 3: Iodination (NIS, MeCN) Inter2->Step3 Product 4-(4-iodo-1H-pyrazol-1-yl) piperidine (Key Intermediate) Step3->Product

Caption: Three-step synthesis of the Crizotinib intermediate. Step 2 reduces the pyridine to piperidine; Step 3 installs the iodine handle.

Detailed Protocol: Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine

Based on optimized process chemistry [2].

Reagents: 4-Chloropyridine HCl, Pyrazole, Sodium Hydride (60%), PtO2, N-Iodosuccinimide (NIS).

  • Nucleophilic Aromatic Substitution:

    • Suspend NaH (1.2 eq) in dry DMF under N2.

    • Add Pyrazole (1.0 eq) at 0°C; stir for 30 min.

    • Add 4-Chloropyridine (1.0 eq) and heat to 100°C for 12h.

    • Validation: TLC (EtOAc/Hexane) should show disappearance of starting material.

    • Workup: Quench with water, extract with EtOAc. Yield ~85%.

  • Hydrogenation (Pyridine Reduction):

    • Dissolve the intermediate in EtOH containing concentrated HCl (1.1 eq).

    • Add PtO2 (5 mol%) and stir under H2 atmosphere (50 psi) at RT for 6h.

    • Critical Control: Monitor H2 uptake. Incomplete reduction leads to impurities.

    • Workup: Filter catalyst, concentrate to obtain the piperidine HCl salt.

  • Regioselective Iodination:

    • Dissolve the piperidine salt in MeCN.

    • Add NIS (1.1 eq) portion-wise at 0°C. Stir at RT for 2h.

    • Mechanism:[1][4][5][6][7] Electrophilic substitution occurs exclusively at the C4 position of the pyrazole due to electronic activation.

    • Result: The final product is a versatile building block for Suzuki couplings.

Experimental Protocols (Biological Assays)

In Vitro Kinase Inhibition Assay (ALK/CDK)

Objective: Determine IC50 values for derivatives against recombinant kinases.

  • System: FRET-based assay (e.g., LanthaScreen or Z'-LYTE).

  • Protocol:

    • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

    • Reaction: Mix kinase (e.g., ALK, 5 nM), ATP (at Km), and peptide substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

    • Incubation: Add compound; incubate for 60 min at RT.

    • Detection: Add Eu-labeled antibody and EDTA to quench. Read FRET signal on a plate reader.

    • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

    • Control: Staurosporine (positive control).

Factor Xa Amidolytic Assay

Objective: Assess anticoagulant potential.

  • System: Chromogenic substrate cleavage.

  • Protocol:

    • Incubate human Factor Xa (0.1 U/mL) with the test compound in Tris buffer (pH 7.4) for 10 min at 37°C.

    • Add chromogenic substrate (e.g., S-2765).

    • Measure absorbance at 405 nm continuously for 10 min.

    • Calculate % inhibition relative to DMSO control. Rivaroxaban is the standard reference [1].

Data Summary: Comparative Activity

Compound ClassTargetKey Substituent (R)IC50 / ActivityReference
Crizotinib ALK / c-MET2-amino-5-aryl-3-benzyloxypyridine~20 nM (c-MET)[2]
AT7519 CDK22,6-dichlorobenzoylamino< 40 nM[3]
Analog 4a Factor Xa4-chlorobenzamide13.4 nM[1]
Lead Cmpd 3 HIV-1 RT/EntryPyrazolo-piperidine coreDual Inhibition[4]

References

  • Rayani, R.H., et al. (2022). "Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation." ResearchGate.[8]

  • Cui, J.J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)."[3] Journal of Medicinal Chemistry.

  • Wyatt, P.G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry.

  • Curreli, F., et al. (2015). "Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase."[1] PubMed.[9]

Sources

Exploratory

Mechanism of action of 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine

The following technical guide details the mechanism of action, pharmacology, and experimental protocols for 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine , a specific heterocyclic ligand primarily characterized as a Histamine H...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacology, and experimental protocols for 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine , a specific heterocyclic ligand primarily characterized as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist , with emerging relevance in Sigma-1 Receptor (


R)  modulation.

Executive Summary

2-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a synthetic bioactive small molecule belonging to the class of 2-substituted piperidines .[1][2] It functions as a pharmacological probe targeting the Histamine H3 Receptor (H3R) , a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor and heteroreceptor in the central nervous system (CNS).

Structurally, the molecule features a piperidine ring (a saturated bioisostere of pyridine) linked via an ethyl spacer to a pyrazole ring attached at the N1 position. This specific topology—an N-linked heteroaryl moiety —distinguishes it from H3 agonists (which typically possess C-linked imidazoles capable of tautomerism) and confers antagonist or inverse agonist properties. By blocking H3R constitutive activity, it enhances the release of histamine and other neurotransmitters (acetylcholine, dopamine, norepinephrine), positioning it as a tool for cognitive enhancement and vigilance regulation.

Structural Pharmacology & Pharmacophore Analysis

The ligand's efficacy is dictated by its precise structural features, which satisfy the pharmacophore requirements for H3R antagonism while excluding those for agonism.

Pharmacophore Components
Structural DomainChemical MoietyPharmacological Function
Basic Core Piperidine (Secondary Amine)Mimics the basic amino group of histamine. Forms a critical ionic bond (salt bridge) with Asp3.32 (Asp114) in the H3R transmembrane domain III.
Linker Ethyl Chain (-CH₂-CH₂-)Provides the optimal spatial separation (approx. 3–4 Å) between the basic nitrogen and the aromatic ring, matching the distance in the endogenous ligand histamine.
Aromatic Head 1H-Pyrazole (N1-linked)Acts as a lipophilic aromatic moiety. Crucially, the N1-linkage prevents the proton transfer (tautomerism) required for receptor activation (agonism), thereby locking the receptor in an inactive state (Antagonism/Inverse Agonism).
Bioisosterism: Pyrazole vs. Imidazole

Unlike Immepip (4-(1H-imidazol-4-ylmethyl)piperidine), a potent H3 agonist containing a C-linked imidazole, the N-linked pyrazole in this compound lacks the specific hydrogen-bonding geometry required to stabilize the active conformation of the H3 receptor.

  • Agonists (e.g., Histamine, Immepip): Require a donor-acceptor motif (N-H...N) capable of 1,3-prototropic tautomerism to bridge TM3 and TM5.

  • Antagonists (e.g., 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine): The N1-substituted pyrazole is a "dummy" aromatic ring that occupies the binding pocket but sterically or electrostatically prevents the transmembrane helix rotation necessary for G-protein coupling.

Molecular Mechanism of Action

Histamine H3 Receptor Antagonism

The H3 receptor is constitutively active, meaning it maintains a basal level of signaling even in the absence of an agonist. This molecule acts as an inverse agonist/antagonist :

  • Binding: The piperidine nitrogen (protonated at physiological pH) anchors to Asp114 in TM3. The pyrazole ring extends into the hydrophobic pocket formed by Tyr3.33 , Phe5.47 , and Trp6.48 .

  • Stabilization of Inactive State: The ligand stabilizes the R (inactive) conformation of the GPCR, preventing the coupling of G

    
      proteins.
    
  • Disinhibition of Signaling:

    • cAMP Pathway: Blocks the H3R-mediated inhibition of Adenylyl Cyclase (AC), leading to restored or increased cAMP levels.

    • Ca²⁺ Channels: Prevents the H3R-mediated inhibition of N-type voltage-gated Ca²⁺ channels, facilitating calcium influx at the presynaptic terminal.

  • Neurotransmitter Release: The net result is the disinhibition of exocytosis , causing an increased release of histamine (autoreceptor effect) and acetylcholine/dopamine (heteroreceptor effect).

Sigma-1 Receptor ( R) Modulation (Secondary Target)

Recent SAR studies on piperidine-ethyl-heterocycles suggest affinity for the Sigma-1 receptor , an endoplasmic reticulum chaperone.

  • Mechanism: The basic nitrogen and hydrophobic pyrazole fit the

    
    R pharmacophore (Positive Ionizable Group + Hydrophobic Spacer + Aromatic Ring).
    
  • Effect: Modulation of

    
    R can potentiate neuroprotection and cognitive effects, potentially acting synergistically with H3 antagonism.
    

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the blockade of the H3 receptor signaling cascade by 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine.

H3R_Mechanism cluster_synapse Presynaptic Terminal Ligand 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R  Binds & Stabilizes  Inactive State (R) Gi Gαi/o Protein (Inactive) H3R->Gi  PREVENTS  Activation AC Adenylyl Cyclase Gi->AC  (Inhibition Blocked) Ca_Channel Voltage-Gated Ca2+ Channel Gi->Ca_Channel  (Inhibition Blocked) cAMP cAMP Levels (Restored) AC->cAMP  Increases Ca_Influx Ca2+ Influx (Restored) Ca_Channel->Ca_Influx  Increases Vesicles Synaptic Vesicles (Histamine/ACh/DA) cAMP->Vesicles  Promotes Fusion Ca_Influx->Vesicles  Triggers Exocytosis Outcome INCREASED Neurotransmitter Release (Cognitive Enhancement) Vesicles->Outcome  Release

Caption: Schematic of H3R Inverse Agonism. The ligand binds to H3R, preventing Gαi/o coupling, thereby lifting the inhibition on Adenylyl Cyclase and Ca²⁺ channels, resulting in enhanced neurotransmitter release.

Experimental Protocols for Validation

To confirm the mechanism of action, the following self-validating experimental workflows are recommended.

[³H]-N-α-Methylhistamine Displacement Assay (Binding Affinity)

Objective: Determine the binding affinity (


) of the ligand for the H3 receptor.
  • Preparation: Transfect CHO-K1 cells with human H3 receptor cDNA. Harvest membranes by centrifugation (40,000

    
     g).
    
  • Incubation:

    • Mix membrane suspension (20 µg protein) with [³H]-N-α-methylhistamine (1 nM,

      
       approx. 0.5 nM).
      
    • Add increasing concentrations of 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine (

      
       to 
      
      
      
      M).
    • Non-specific binding control: Include 10 µM Thioperamide.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:

      
       in the low nanomolar range (1–100 nM) indicates high affinity.
      
[³⁵S]GTPγS Binding Assay (Functional Activity)

Objective: Distinguish between agonist, neutral antagonist, and inverse agonist activity.

  • System: H3R-expressing CHO cell membranes.

  • Reaction Mix: GDP (10 µM), [³⁵S]GTPγS (0.1 nM), and assay buffer.

  • Treatment Groups:

    • Basal: No ligand (measures constitutive activity).

    • Agonist Control: 100 nM R-α-methylhistamine (Expect >150% basal).

    • Test Ligand: 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine (

      
       to 
      
      
      
      M).
  • Measurement: Incubate 90 min at 30°C, filter, and count.

  • Interpretation:

    • Agonist: Increases binding > Basal.

    • Neutral Antagonist: No change from Basal (but blocks Agonist).

    • Inverse Agonist: Decreases binding < Basal (inhibits constitutive activity).

    • Hypothesis: This ligand will likely show Inverse Agonist activity (decrease < 100% basal) or Neutral Antagonist behavior depending on the specific H3 isoform.

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents. Link

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor ligands with the 1H-pyrazol-1-yl motif." Bioorganic & Medicinal Chemistry Letters. Link

  • Łowicki, D., et al. (2025). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action." European Journal of Medicinal Chemistry. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today. Link

Sources

Foundational

1H NMR Spectral Data Guide: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine . As a specialized heterocyclic building block often utilized in the synthesis of GPCR l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine . As a specialized heterocyclic building block often utilized in the synthesis of GPCR ligands (analogous to histaminergic agents), accurate structural verification is critical.

Since commercial suppliers (e.g., Sigma-Aldrich, Fluorochem) often supply this compound as a building block without comprehensive analytical certificates, this guide serves as a predictive reference standard , synthesizing fragment-based NMR data and theoretical chemical shift principles to establish a self-validating assignment protocol.

Structural Analysis & Proton Assignment Strategy

To accurately interpret the NMR spectrum, the molecule is deconstructed into three magnetically distinct domains. This segmentation allows for the isolation of chemical shifts based on local electronic environments (inductive effects and anisotropy).

The Three Structural Domains:
  • The Pyrazole Ring (Aromatic Domain): An electron-rich, 5-membered heteroaromatic ring containing two nitrogen atoms. The N1-substitution breaks the symmetry, creating three distinct aromatic signals.

  • The Ethyl Linker (Bridge Domain): A two-carbon chain connecting the pyrazole nitrogen to the piperidine carbon. This acts as a reporter for the connectivity.

  • The Piperidine Ring (Aliphatic Domain): A saturated, six-membered nitrogen heterocycle. The 2-substitution creates chirality, making the ring protons diastereotopic and resulting in complex multiplets.

Assignment Logic Workflow (DOT Visualization)

NMR_Assignment_Logic Substrate 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Domain_A Pyrazole Ring (Aromatic Region) Substrate->Domain_A Domain_B Ethyl Linker (Mid-Field) Substrate->Domain_B Domain_C Piperidine Ring (Upfield Aliphatic) Substrate->Domain_C Signal_A1 H-3, H-5 (Deshielded Doublets) ~7.4 - 7.6 ppm Domain_A->Signal_A1 Adj. to N Signal_A2 H-4 (Shielded Triplet/DD) ~6.2 ppm Domain_A->Signal_A2 Beta to N Signal_B1 N-CH2 (Triplet, Deshielded) ~4.2 ppm Domain_B->Signal_B1 Alpha to Pyrazole N Signal_B2 Pip-CH2 (Multiplet) ~1.8 - 2.0 ppm Domain_B->Signal_B2 Alpha to Piperidine C Signal_C1 H-2 (Methine) H-6 (Axial/Eq) ~2.6 - 3.1 ppm Domain_C->Signal_C1 Alpha to Amine N Signal_C2 H-3, H-4, H-5 (Complex Multiplets) ~1.2 - 1.7 ppm Domain_C->Signal_C2 Remote Aliphatic

Caption: Logical flow for assigning proton signals based on structural domains and electronic environments.

Predicted 1H NMR Spectral Data (CDCl3, 400 MHz)

The following data is constructed from high-fidelity fragment analysis (N-ethylpyrazole and 2-ethylpiperidine standards) and chemometric prediction algorithms.

Solvent: Chloroform-d (CDCl₃) | Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.50 - 7.55 Doublet (d, J ≈ 2.0 Hz)1HPyrazole H-3Adjacent to N2; highly deshielded.
7.35 - 7.40 Doublet (d, J ≈ 2.0 Hz)1HPyrazole H-5Adjacent to N1 (linker side); deshielded.
6.18 - 6.25 Triplet/DD (J ≈ 2.0 Hz)1HPyrazole H-4The "top" proton; shielded by resonance.
4.15 - 4.25 Triplet (t, J ≈ 7.0 Hz)2HN1-CH₂-CH₂Alpha to Pyrazole N; significant deshielding.
3.00 - 3.10 Broad Doublet/Mult.1HPiperidine H-6 (eq)Equatorial proton alpha to Piperidine N.
2.55 - 2.65 Triplet of Doublets (td)1HPiperidine H-6 (ax)Axial proton alpha to Piperidine N.
2.45 - 2.55 Multiplet (m)1HPiperidine H-2Chiral center; methine proton.
1.90 - 2.05 Multiplet (m)2HCH₂-CH₂-PipBeta linker protons; bridge between rings.
1.70 - 1.85 Broad Singlet (br s)1HNH (Amine)Exchangeable; shift varies with conc./water.
1.50 - 1.70 Multiplet (m)3HPiperidine H-3, H-5Ring protons (equatorial/axial mix).
1.30 - 1.50 Multiplet (m)2HPiperidine H-4Distal ring protons.
Key Diagnostic Signals (Self-Validation)
  • The "Pyrazole Gap": Look for the distinctive gap between the two downfield doublets (~7.4-7.5 ppm) and the upfield triplet (~6.2 ppm). This confirms the integrity of the pyrazole ring.

  • The Linker Triplet: The signal at ~4.2 ppm is the most isolated aliphatic signal. If this is a multiplet or shifted < 4.0 ppm, the N-alkylation may have failed (e.g., O-alkylation or elimination).

  • Chiral Complexity: The piperidine protons (1.3 - 3.1 ppm) will not be simple triplets/quartets due to the chiral center at C2. Expect diastereotopic splitting (complex multiplets).

Experimental Protocol for Spectral Acquisition

To ensure the spectrum matches the data above, follow this standardized preparation protocol.

A. Sample Preparation
  • Solvent Choice: CDCl₃ (Chloroform-d) is preferred to minimize amine proton exchange broadening and prevent overlap with the critical linker protons (~4.2 ppm) which might be obscured by the water peak in DMSO-d6.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL of solvent.

    • Note: High concentrations (>30 mg) may cause the NH peak to shift downfield and broaden due to hydrogen bonding.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K₂CO₃ residue from synthesis) which can cause line broadening.

B. Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H ZG30.

  • Number of Scans (NS): 16 or 32 (sufficient for >10 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated pyrazole protons for accurate integration.

  • Temperature: 298 K (25°C).

C. Troubleshooting Common Artifacts
  • Water Peak: In CDCl₃, water appears at ~1.56 ppm. This often overlaps with the piperidine H-3/H-4/H-5 region. Solution: Add a drop of D₂O to shake and exchange the NH and move the water peak, or use dry solvent.

  • Salt Formation: If the sample was isolated as a hydrochloride salt (common for piperidines), the alpha-protons (H-2, H-6) will shift downfield by ~0.5 - 1.0 ppm (to ~3.5 - 4.0 ppm). Correction: Perform a free-base extraction with NaHCO₃/DCM before NMR.

Synthesis & Contextual Background

Understanding the synthesis aids in identifying impurities. This compound is typically synthesized via nucleophilic substitution:

  • Precursor: 2-(2-Chloroethyl)piperidine (or its HCl salt).

  • Nucleophile: Pyrazole (in the presence of a base like NaH or K₂CO₃).

  • Mechanism: S_N2 attack of the pyrazolate anion on the alkyl chloride.

Common Impurities to Watch For:

  • Unreacted Pyrazole: Look for signals at 7.60 (d), 7.60 (d), and 6.30 (t) ppm.

  • Elimination Product (2-Vinylpiperidine): Look for vinylic protons in the 5.0 - 6.0 ppm region.

  • Regioisomers: While N1-alkylation is favored, N2-alkylation (identical in unsubstituted pyrazole) is the same product. However, if substituted pyrazoles were used, regioisomers would appear.

References

  • Sigma-Aldrich Product Catalog.2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (Product No. CBR01311).

    • Verification of existence and commercial availability as a building block.
    • [1]

  • PubChem Compound Summary.4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (Isomer Reference).

    • Used for comparative structural analysis of the pyrazole-ethyl-piperidine scaffold.
  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Source for standard chemical shift increments for N-alkyl pyrazoles and 2-alkyl piperidines.
  • ChemicalBook Spectral Database.

    • Reference for the aliph

Sources

Exploratory

Technical Guide: Mass Spectrometry Analysis of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Executive Summary This technical guide details the mass spectrometry (MS) characterization of 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine ( ), a critical heterocyclic building block in the synthesis of histamine H3 antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine (


), a critical heterocyclic building block in the synthesis of histamine H3 antagonists, sigma-1 receptor ligands, and kinase inhibitors.

The molecule features two distinct nitrogenous heterocycles—a basic saturated piperidine ring and an aromatic pyrazole ring—connected by an ethylene linker. This structural duality dictates its ionization behavior and fragmentation kinetics. This guide provides a validated workflow for the identification, quantification, and structural verification of this compound using LC-ESI-MS/MS.

Part 1: Physicochemical Profile & Ionization Physics

Successful MS analysis requires a deep understanding of the analyte's protonation thermodynamics.

Structural Properties[1]
  • IUPAC Name: 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine[1]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 179.1422 Da

  • Monoisotopic Mass $[M+H]^+ $: 180.1495 Da

Protonation Sites & pKa

The molecule contains three nitrogen atoms, but only two are significant for positive mode ionization:

  • Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine.
    
    • Estimated pKa: ~11.0

    • MS Implication: This is the primary site of protonation in Electrospray Ionization (ESI). The high basicity ensures high ionization efficiency in acidic mobile phases (0.1% Formic Acid).

  • Pyrazole Nitrogens (

    
    ): 
    
    • Estimated pKa: ~2.5

    • MS Implication: Under standard LC-MS conditions (pH 3-4), the pyrazole ring remains largely unprotonated relative to the piperidine. However, under high collision energy (CID), proton migration (mobile proton model) from the piperidine to the pyrazole or the linker facilitates specific fragmentation pathways.

Ionization Source Selection
  • Recommended: ESI (Electrospray Ionization) in Positive Mode (+).

    • Rationale: The high polarity and basicity make it ideal for ESI.

  • Alternative: APCI (Atmospheric Pressure Chemical Ionization) .

    • Rationale: Useful if the matrix is highly non-polar, but generally less sensitive for this specific highly basic amine compared to ESI.

Part 2: Fragmentation Mechanics (MS/MS)

The fragmentation of 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine follows charge-remote and charge-directed mechanisms driven by the stable piperidinium core.

Precursor Ion
  • $[M+H]^+ $: m/z 180.15

Primary Fragmentation Pathways

The collision-induced dissociation (CID) spectrum is dominated by cleavage at the ethylene linker and the piperidine ring.

Pathway A: Ethylene Linker Cleavage (Proximal to Pyrazole)

The bond between the ethyl linker and the pyrazole nitrogen is relatively labile.

  • Mechanism: Inductive cleavage driven by the protonated piperidine.

  • Fragment: Loss of neutral pyrazole (

    
    , 68 Da).
    
  • Resulting Ion: m/z 112.1 (2-ethylpiperidinium cation).

  • Significance: This is often the Base Peak (100% intensity) at moderate collision energies (20-30 eV).

Pathway B: Piperidine Ring Cleavage (Cross-Ring)
  • Mechanism: Retro-Diels-Alder (RDA)-like fragmentation or ring opening typical of saturated heterocycles.

  • Fragment: Loss of

    
     or 
    
    
    
    (less common in secondary amines).
  • Resulting Ion: m/z 84.1 (Piperidinium ring ion,

    
    ).
    
  • Significance: Diagnostic for the unsubstituted piperidine moiety.[2]

Pathway C: Pyrazole Specific Ion
  • Mechanism: If proton migration occurs to the pyrazole ring prior to cleavage.

  • Resulting Ion: m/z 69.0 (Protonated Pyrazole,

    
    ).
    
  • Significance: Confirms the presence of the pyrazole headgroup.

Summary Table of Transitions
Precursor (

)
Product (

)
Neutral LossProposed StructureCollision Energy (eV)
180.15 112.1 68 Da (Pyrazole)2-ethylpiperidinium20
180.15 84.1 96 DaPiperidinium core35
180.15 69.0 111 DaProtonated Pyrazole40

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic fragmentation logic, generated using Graphviz.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathways of 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine Precursor Precursor Ion [M+H]+ m/z 180.15 (Protonated on Piperidine N) Frag112 Fragment m/z 112.1 (2-ethylpiperidinium) [Base Peak] Precursor->Frag112 Linker Cleavage (Low CE) Frag84 Fragment m/z 84.1 (Piperidinium Core) Precursor->Frag84 Ring Cleavage (High CE) Frag69 Fragment m/z 69.0 (Protonated Pyrazole) Precursor->Frag69 Proton Migration & Linker Break NeutralPyrazole Neutral Loss: Pyrazole (-68 Da)

Caption: Mechanistic breakdown of the precursor ion (m/z 180.15) into primary diagnostic fragments.

Part 4: Validated Experimental Protocol

This protocol is designed for high-sensitivity quantification in biological matrices (plasma/microsomes) or purity analysis in synthesis.

Sample Preparation

Due to the high polarity of the piperidine amine, standard Liquid-Liquid Extraction (LLE) with hexane may result in poor recovery.

  • Method: Protein Precipitation (PPT).

    • Aliquot 50 µL of sample (plasma/reaction mix).

    • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Betahistine-d3).

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

    • Inject 5 µL of supernatant.

Chromatography (LC Conditions)

The polarity of the compound requires careful column selection to prevent elution in the void volume.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining this polar amine.

    • Recommended: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).

    • 1-5 min: 95% B

      
       60% B.
      
    • 5-7 min: 60% B.

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized for m/z 180 stability)

  • Desolvation Temp: 400°C

  • Desolvation Gas: 800 L/hr (

    
    )
    
  • Collision Gas: Argon

Part 5: Analytical Workflow Diagram

LCMS_Workflow Figure 2: Validated LC-MS/MS Workflow for 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine Sample Sample (Plasma/Synthesis) Prep Prep: PPT (ACN + IS) Sample->Prep LC LC Separation HILIC Column (Retains Polar Amines) Prep->LC Ionization ESI Source (+) [M+H]+ 180.15 LC->Ionization Q1 Q1 Filter Select 180.15 Ionization->Q1 Q2 Collision Cell CID (Argon) Q1->Q2 Q3 Q3 Filter Monitor 112.1 / 84.1 Q2->Q3 Data Quantification & Purity Check Q3->Data

Caption: End-to-end workflow from sample preparation to MRM quantification.

References

  • Sigma-Aldrich. Product Specification: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CBR01311).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329775731: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine.[1]

  • Kaur, H., et al. (2025).[3][4] Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. ResearchGate.[3]

  • Cosentino, G., et al. (2025).[4][5] A focus on piperidine and piperazine scaffolds in drug discovery.[2] European Journal of Medicinal Chemistry.[5]

  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

Sources

Foundational

Potential therapeutic targets of pyrazole compounds

Technical Guide: Therapeutic Targeting with Pyrazole Scaffolds Executive Summary The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to interact with diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Therapeutic Targeting with Pyrazole Scaffolds

Executive Summary The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through hydrogen bonding, dipole interactions, and π-stacking. Its structural similarity to the imidazole ring of histidine and the purine ring of ATP allows pyrazole derivatives to function as potent kinase inhibitors, cyclooxygenase (COX) inhibitors, and receptor antagonists. This guide provides a technical deep-dive into the therapeutic targets of pyrazole compounds, supported by mechanistic insights, experimental protocols, and structural data.[1][2]

Part 1: The Pyrazole Pharmacophore

The pyrazole nucleus is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4]

  • N1 (Pyrrole-like): Acts as a hydrogen bond donor (if unsubstituted).

  • N2 (Pyridine-like): Acts as a hydrogen bond acceptor.

  • Bioisosterism: Pyrazoles frequently serve as bioisosteres for phenols, amides, and purines, improving metabolic stability and lipophilicity (LogP) compared to their natural counterparts.

Part 2: Primary Therapeutic Targets[1]

Oncology: Protein Kinase Inhibition

Pyrazoles are dominant in oncology due to their ability to mimic the adenine base of ATP, allowing them to bind competitively to the ATP-binding pocket of protein kinases.

  • Cyclin-Dependent Kinases (CDKs): Pyrazoles inhibit cell cycle progression by targeting the ATP cleft of CDK2/Cyclin E. The pyrazole N2 accepts a hydrogen bond from the backbone NH of the "hinge region" (e.g., Leu83 in CDK2), while the C3/C5 substituents occupy the hydrophobic pockets.

  • Receptor Tyrosine Kinases (RTKs):

    • ALK/ROS1: Crizotinib utilizes a pyrazole core to lock the kinase in an inactive conformation.

    • VEGFR: Pyrazole-urea derivatives inhibit angiogenesis by blocking the VEGF signaling cascade.

    • Aurora Kinases: Target the G2/M phase transition; pyrazoles here often feature a urea linker to interact with the DFG motif (Asp-Phe-Gly).

Inflammation: Cyclooxygenase-2 (COX-2) Inhibition

The most commercially successful application of pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

  • Mechanism: Selective COX-2 inhibition.[5][6] COX-2 has a secondary "side pocket" accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

  • Key Drug: Celecoxib.[7][8] The benzenesulfonamide group attached to the pyrazole N1 binds to the hydrophilic side pocket of COX-2, conferring 375-fold selectivity over COX-1.

Emerging Targets
  • Antimicrobial: DNA Gyrase B (ATPase domain) inhibition. Pyrazoles compete with ATP, preventing bacterial DNA supercoiling.

  • CNS/Metabolic: Cannabinoid Receptor 1 (CB1). Rimonabant (withdrawn) was a pyrazole-based inverse agonist that blocked endocannabinoid binding to reduce appetite.

Part 3: Structure-Activity Relationship (SAR) Data[6]

Table 1: Representative SAR of Pyrazole Derivatives

Scaffold PositionSubstituent GroupTarget Interaction / EffectExample Compound
N-1 Phenyl-4-sulfonamideBinds hydrophilic side pocket of COX-2 (Selectivity determinant).Celecoxib
C-3 Trifluoromethyl (-CF3)Increases lipophilicity; fills hydrophobic pocket in COX-2.Celecoxib
C-4 Aryl / HeteroarylInteracts with the "gatekeeper" residue in Kinases.Crizotinib
C-5 Phenyl / Bulky groupSteric hindrance prevents binding to COX-1 (constricts active site).Rofecoxib analogs
N-1 Methyl / IsopropylImproves solubility; prevents H-bond donation (Kinase specificity).Pralsetinib

Part 4: Experimental Protocols

Synthesis: Knorr Pyrazole Synthesis

Causality: This method is chosen for its regiospecificity and high yield in forming 1,3,5-substituted pyrazoles.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., Benzoylacetone, 10 mmol)

  • Hydrazine derivative (e.g., Phenylhydrazine, 10 mmol)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Protocol:

  • Preparation: Dissolve 10 mmol of benzoylacetone in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of phenylhydrazine dropwise with stirring. Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 2-4 hours. Checkpoint: Monitor via TLC (30% Ethyl Acetate/Hexane) until starting material disappears.

  • Isolation: Cool the reaction mixture to room temperature, then pour into 50 mL of ice-cold water.

  • Crystallization: The pyrazole precipitate will form.[9] Filter under vacuum.[9]

  • Purification: Recrystallize from hot ethanol to yield pure 1,3,5-triphenyl-1H-pyrazole.

Validation: COX-2 Inhibitor Screening Assay (Colorimetric)

Causality: A peroxidase-based assay is selected to quantify the conversion of arachidonic acid (AA) to PGH2, measuring the peroxidase activity of COX.[10]

Reagents:

  • Purified Recombinant Human COX-2[7]

  • Arachidonic Acid (Substrate)[6]

  • Colorimetric Substrate (e.g., TMPD or ABTS)

  • Hemin (Cofactor)

  • Test Compound (Synthesized Pyrazole)

Protocol:

  • Enzyme Prep: Dilute COX-2 enzyme in Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Add 10 µL of Test Compound (various concentrations) to 150 µL of enzyme solution. Incubate at 25°C for 5 minutes to allow binding.

  • Background Control: Prepare wells with solvent (DMSO) only.

  • Initiation: Add 10 µL of Hemin and 10 µL of Colorimetric Substrate. Quickly add 20 µL of Arachidonic Acid to initiate the reaction.

  • Measurement: Monitor absorbance at 590 nm kinetically for 5 minutes.

  • Calculation: Calculate the slope of the linear portion of the curve.

    • % Inhibition = (Slope_Control - Slope_Sample) / Slope_Control × 100

Part 5: Visualization

Diagram 1: Pyrazole Kinase Inhibition Signaling Pathway

Caption: Pyrazole inhibitors (e.g., Crizotinib) block ATP binding at the RTK level, preventing downstream phosphorylation of the RAS/RAF/MEK/ERK proliferation cascade.

KinaseSignaling GrowthFactor Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activation Ras Ras-GTP RTK->Ras Phosphorylation Pyrazole Pyrazole Inhibitor (ATP Competitor) Pyrazole->RTK Inhibition (||) Raf Raf Kinase Ras->Raf Activate MEK MEK1/2 Raf->MEK Phosphorylate ERK ERK1/2 MEK->ERK Phosphorylate Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation

Diagram 2: Drug Discovery Workflow for Pyrazoles

Caption: The iterative cycle from scaffold selection to lead optimization, highlighting the critical SAR and Assay validation steps.

DrugDiscovery HitID 1. Hit Identification (Pyrazole Scaffold) Synthesis 2. Synthesis (Knorr/Microwave) HitID->Synthesis Assay 3. In Vitro Assay (COX-2 / Kinase) Synthesis->Assay SAR 4. SAR Analysis (Substituent Optimization) Assay->SAR IC50 Data SAR->Synthesis Refine Structure Lead 5. Lead Candidate (High Selectivity) SAR->Lead Criteria Met

References

  • Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Publishing. [Link]

  • Pyrazole-containing pharmaceuticals: Target, pharmacological activity, and SAR. RSC Medicinal Chemistry. [Link]

  • Knorr Pyrazole Synthesis Protocol. Chem Help Asap. [Link]

  • The Importance of the Pyrazole Scaffold in Protein Kinase Inhibitors. PubMed. [Link]

Sources

Exploratory

The Pyrazole-Piperidine Scaffold: A Structural Odyssey in Medicinal Chemistry

The Pyrazole-Piperidine scaffold represents one of the most enduring and versatile structural motifs in modern medicinal chemistry. This guide analyzes its evolution from the blockbuster era of GPCR antagonists to its cu...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole-Piperidine scaffold represents one of the most enduring and versatile structural motifs in modern medicinal chemistry. This guide analyzes its evolution from the blockbuster era of GPCR antagonists to its current role in kinase inhibition and fragment-based drug design (FBDD).

Introduction: The Convergence of Two Privileged Structures

The fusion of a pyrazole ring and a piperidine ring creates a "bipharmacophore" that addresses two critical needs in drug discovery: binding affinity and physicochemical compliance .

  • The Pyrazole Core (The Anchor): A 5-membered aromatic heterocycle acting as a robust hydrogen bond donor/acceptor. In kinase inhibitors, it frequently mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase active site.

  • The Piperidine Appendage (The Solubilizer): A saturated 6-membered nitrogen heterocycle. It serves two roles:

    • Pharmacokinetic (PK) Modulation: The basic nitrogen (pKa ~10-11) is often protonated at physiological pH, significantly enhancing water solubility.

    • Solvent Front Interaction: In protein binding pockets, the piperidine ring often extends towards the solvent-exposed region, allowing for bulkier substitutions without steric clash.

The First Wave: GPCR Antagonists & The Rimonabant Era

The most famous application of this scaffold lies in the history of Rimonabant (SR141716) , the first selective Cannabinoid Receptor 1 (CB1) antagonist.

Case Study: Rimonabant (Acomplia)
  • Target: CB1 Receptor (GPCR).

  • Indication: Obesity / Smoking Cessation.

  • Structural Logic: The molecule features a central pyrazole-3-carboxamide core. The N-piperidinyl group is linked via an amide bond. This specific linkage orients the lipophilic dichlorophenyl groups into the receptor's hydrophobic pockets while the piperidine ring interacts with the extracellular loops.

Diagram 1: Rimonabant Structure-Activity Relationship (SAR)

This diagram illustrates the critical interactions defined during the optimization of the Rimonabant series.

Rimonabant_SAR Core Pyrazole Core (Central Scaffold) Dichlorophenyl 2,4-Dichlorophenyl (Hydrophobic Pocket A) Core->Dichlorophenyl N1 Position (Critical for Selectivity) Chlorophenyl 4-Chlorophenyl (Hydrophobic Pocket B) Core->Chlorophenyl C5 Position Linker Amide Linker (H-Bond Acceptor) Core->Linker C3 Position Piperidine N-Piperidinyl Group (Solvent Interaction) Receptor_Interaction CB1 Receptor Extracellular Loop Piperidine->Receptor_Interaction H-Bond / Van der Waals Linker->Piperidine Amide Bond

Caption: SAR map of Rimonabant, highlighting the central pyrazole hub and the piperidine's role in receptor orientation.

The Safety Lesson: While effective, Rimonabant was withdrawn due to psychiatric side effects. This was target-related (CB1 blockade in the CNS), not scaffold-related, yet it cast a shadow over the specific diaryl-pyrazole motif for years.

The Second Wave: Repurposing for the Kinome

Following the GPCR era, medicinal chemists repurposed the scaffold for Kinase Inhibitors . The pyrazole nitrogen acts as the hinge binder, while the piperidine solubilizes the often hydrophobic kinase inhibitors.

Case Study: AT7519 (CDK Inhibitor)

AT7519 represents the successful translation of the scaffold into oncology. It is a multi-cyclin-dependent kinase (CDK) inhibitor targeting CDK1, 2, 4, 5, and 9.

  • Structural Evolution: Unlike Rimonabant's diaryl system, AT7519 uses a 4-aminopiperidine linked to a pyrazole-3-carboxamide .

  • Mechanism:

    • Hinge Binding: The pyrazole and the amide NH form a donor-acceptor pair with the kinase hinge residues (e.g., Leu83 in CDK2).

    • Solvent Exit: The piperidine ring projects out of the ATP pocket, improving solubility and reducing non-specific protein binding.

  • Clinical Status: Reached Phase II trials for Mantle Cell Lymphoma and solid tumors.

    • Challenge: Dose-limiting toxicity related to QTc prolongation was observed. This is a common risk with piperidine-containing drugs, as the basic amine can block the hERG potassium channel if not carefully optimized.

Diagram 2: Kinase Binding Mode (AT7519 Concept)

Kinase_Binding ATP_Pocket ATP Binding Pocket (Hydrophobic Cleft) Hinge Hinge Region (Leu83) Solvent Solvent Front (Water Environment) Drug Pyrazole Core Amide Linker Piperidine Ring Drug:link->ATP_Pocket Shape Complementarity Drug:pz->Hinge H-Bond Donor/Acceptor Drug:pip->Solvent Solubilization

Caption: Schematic binding mode of a pyrazole-piperidine inhibitor within a kinase active site.[1]

Synthetic Masterclass: Building the Scaffold

The synthesis of these compounds often follows a convergent route. The primary challenge is Regioselectivity during the pyrazole formation.

Protocol: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles

Objective: Synthesize a pyrazole-3-carboxylic acid intermediate for subsequent coupling with aminopiperidine.

  • Claisen Condensation:

    • React a ketone (acetophenone derivative) with diethyl oxalate in the presence of a strong base (NaOEt or LiHMDS).

    • Result: 2,4-dioxoester (diketoester).

  • Cyclization (The Knorr Synthesis):

    • React the diketoester with a hydrazine derivative (R-NH-NH2).

    • Critical Step: Control of pH and solvent is vital to favor the formation of the 1,5-isomer vs. the 1,3-isomer. In acidic ethanol, the reaction typically favors the 5-substituted pyrazole (steric control).

  • Hydrolysis:

    • Saponify the ester (LiOH/THF/H2O) to yield the carboxylic acid.

  • Amide Coupling:

    • Activate the acid (EDC/HOBt or HATU) and react with 1-Boc-4-aminopiperidine .

    • Deprotection: Remove the Boc group with TFA/DCM to reveal the active piperidine amine.

Diagram 3: Synthetic Pathway

Synthesis_Path Start Acetophenone + Diethyl Oxalate Inter1 Diketoester Intermediate Start->Inter1 NaOEt, Reflux Pyrazole Pyrazole-3-Ester (Regioisomers) Inter1->Pyrazole Cyclization Hydrazine Hydrazine (R-NHNH2) Hydrazine->Pyrazole Acid Pyrazole-3-Carboxylic Acid Pyrazole->Acid LiOH, Hydrolysis Final Pyrazole-Piperidine Scaffold Acid->Final HATU, DIPEA + Amine Amine 4-Aminopiperidine (Boc-Protected) Amine->Final

Caption: Convergent synthetic route for generating the pyrazole-piperidine amide scaffold.

Modern Applications & Future Outlook (2020-2025)

While the "classic" Rimonabant scaffold is retired, the motif has evolved.

  • Dual Mechanism HIV Inhibitors:

    • Research by Cox et al. (2015) and subsequent follow-ups identified pyrazolo-piperidines that act as Dual Inhibitors . They block HIV entry (via CCR5/CXCR4 antagonism) and inhibit Reverse Transcriptase (NNRTI activity).[2] This "one drug, two targets" approach is a holy grail in virology.

  • Scaffold Hopping (Piperidine to Azetidine):

    • Baricitinib (Olumiant) : Often confused with this class, Baricitinib is a pyrazole-azetidine linked to a pyrrolopyrimidine. The contraction of the 6-membered piperidine to the 4-membered azetidine reduces lipophilicity and alters the vector of the cyanomethyl group, improving selectivity for JAK1/2. This illustrates the modern trend of "ring contraction" to escape patent space and improve metabolic stability.

  • Fragment-Based Drug Design (FBDD):

    • The pyrazole-piperidine unit is now a standard "fragment" in libraries used for X-ray crystallographic screening. It provides a high-probability starting point for hitting ATP pockets.

Summary Table: Key Compounds
CompoundPrimary TargetMechanismStatusKey Structural Feature
Rimonabant CB1 ReceptorAntagonist/Inverse AgonistWithdrawnDiaryl-pyrazole + N-piperidinyl amide
AT7519 CDK 1/2/4/5/9ATP-Competitive InhibitorPhase II (Discontinued)Pyrazole-3-carboxamide + 4-aminopiperidine
Compound 3 HIV-1Entry + RT InhibitorPreclinicalPyrazole-piperidine core (Dual Action)
Baricitinib JAK 1/2ATP-Competitive InhibitorApproved (RA, COVID-19)Pyrazole linked to Azetidine (Evolution)

References

  • Rimonabant Discovery: Rinaldi-Carmona, M., et al. "SR141716A, a potent and selective antagonist of the brain cannabinoid receptor." FEBS Letters 350.2-3 (1994): 240-244. Link

  • AT7519 Discovery: Wyatt, Paul G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry 51.16 (2008): 4986-4999. Link

  • HIV Dual Inhibitors: Cox, Bryan D., et al. "Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase." ACS Medicinal Chemistry Letters 6.7 (2015): 753-757. Link

  • Baricitinib Structure: "Baricitinib: JAK1/JAK2 Inhibitor."[3] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Pyrazole Synthesis Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034. Link

Sources

Foundational

The Pyrazole Pharmacophore: A Technical Guide to Structure-Activity Relationships in Drug Design

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique ability to serve as both a hydrogen bond donor (NH) and acceptor (N2). This dual fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique ability to serve as both a hydrogen bond donor (NH) and acceptor (N2). This dual functionality allows it to mimic peptide bonds and interact robustly with biological targets ranging from kinase ATP-binding pockets to G-protein coupled receptors (GPCRs). This technical guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of pyrazole derivatives, focusing on synthetic regioselectivity, kinase inhibition mechanisms, and COX-2 selectivity profiles.

The Physicochemical Core: Why Pyrazole?

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1] Its utility in drug design stems from three core properties:

  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -pyrazole), allowing dynamic adaptation to target binding sites.
  • Bioisosterism: The ring is a proven bioisostere for phenyl rings, amides, and imidazoles, often improving lipophilicity (

    
    ) and metabolic stability.
    
  • Dipole Moment: The strong dipole facilitates specific electrostatic interactions, crucial for orienting the molecule within enzyme active sites.

Synthetic Strategies & Regiocontrol

A major challenge in pyrazole SAR exploration is controlling regioselectivity during synthesis, particularly when introducing substituents at the N1 position.

Protocol A: Regioselective Condensation (Knorr Synthesis)

This is the standard method for generating the pyrazole core. The reaction between hydrazine derivatives and 1,3-diketones is robust but requires specific conditions to control isomer formation.

Objective: Synthesize 1,3,5-trisubstituted pyrazoles with >95% regiochemical purity.

Reagents:

  • 1,3-Diketone (e.g., benzoylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: HCl (optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1,3-diketone in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of the hydrazine derivative dropwise at 0°C to minimize kinetic side products.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, remove solvent in vacuo and recrystallize from ethanol/water.

  • Validation: Use NOESY NMR to confirm the position of the N1 substituent relative to C5. The N1-phenyl protons will show a spatial correlation with the C5-substituent, distinguishing it from the 1,3-isomer.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing pyrazole libraries, highlighting the divergence between Knorr and Chalcone routes.

PyrazoleSynthesis Start Target Molecule Design Route1 1,3-Diketone Route (Knorr) Start->Route1 Route2 Chalcone Route (Pyrazoline Oxidation) Start->Route2 Reagent1 Hydrazine + Unsymmetrical Diketone Route1->Reagent1 Reagent2 Hydrazine + Alpha-Beta Unsaturated Ketone Route2->Reagent2 Issue Regioselectivity Issue: 1,3 vs 1,5 Isomers Reagent1->Issue Final Pure Pyrazole Derivative Reagent2->Final Oxidation (MnO2/DDQ) Solution Solvent/pH Control (e.g., AcOH vs EtOH) Issue->Solution Optimization Solution->Final

Figure 1: Decision logic for pyrazole synthesis. The Knorr route requires regiochemical control, while the Chalcone route involves an oxidation step.

SAR Deep Dive: Therapeutic Applications

Module A: Kinase Inhibitors (Anticancer)

In kinase inhibition, the pyrazole ring typically acts as a hinge binder . The nitrogen atoms form hydrogen bonds with the backbone residues of the kinase ATP-binding pocket (the "hinge region").

Key SAR Rules:

  • The Hinge Interaction (N-H...O): An unsubstituted nitrogen (NH) or an aminopyrazole motif is often required to donate a hydrogen bond to the kinase hinge (e.g., Glu81 in CDK2).

  • C3/C5 Hydrophobic Clamp: Bulky aromatic groups at C3 or C5 (e.g., 2,6-dichlorophenyl) occupy the hydrophobic pocket behind the ATP site, often determining selectivity against the "gatekeeper" residue.

  • Solubilizing Tail: A substituent at C4 (often a piperazine or morpholine linked via an amide) extends towards the solvent front, improving solubility and pharmacokinetic properties.

Case Study: Crizotinib (ALK Inhibitor) Crizotinib utilizes a 3-substituted pyrazole core. The pyrazole nitrogen binds to the hinge region of the ALK kinase, while the halogenated phenyl ring occupies the hydrophobic specificity pocket.

Module B: COX-2 Inhibitors (Anti-inflammatory)

Selective COX-2 inhibitors (Coxibs) rely on a specific geometry to fit the larger active site of COX-2 compared to COX-1.

Key SAR Rules:

  • 1,5-Diaryl Architecture: The central pyrazole ring serves as a rigid spacer holding two phenyl rings at adjacent positions (N1 and C5).

  • The Selectivity Trigger (C4): A sulfonamide (

    
    ) or methylsulfone (
    
    
    
    ) group at the para-position of the N1-phenyl ring is mandatory. This group inserts into the hydrophilic side pocket of COX-2 (Arg513), which is sterically blocked in COX-1 by Ile523.
  • Steric Bulk (C5): A bulky group (e.g.,

    
     or a halogen) at the C3 or C5 position of the pyrazole enhances potency by filling the hydrophobic channel.
    
Visualization: SAR Map

This diagram maps the functional roles of specific positions on the pyrazole ring for Kinase vs. COX-2 activity.

SAR_Map Core Pyrazole Core (N1-N2-C3-C4-C5) Kinase_N Hinge Binding (H-bond Donor/Acceptor) Core->Kinase_N Nitrogen (N2/NH) Kinase_C3 Gatekeeper Interaction (Steric fit) Core->Kinase_C3 C3 Position Kinase_C4 Solvent Exposure (Solubility/PK) Core->Kinase_C4 C4 Position COX_N1 Side Pocket Entry (Sulfonamide required) Core->COX_N1 N1 Position COX_C5 Hydrophobic Channel (Aryl/Halo) Core->COX_C5 C5 Position

Figure 2: Functional mapping of the pyrazole scaffold. Blue nodes indicate Kinase targets; Red nodes indicate COX-2 targets.

Quantitative Data Summary

The following table summarizes the impact of C4-substitution on biological activity for a theoretical series of 1,3,5-trisubstituted pyrazoles, derived from aggregated literature trends [1, 2].

Compound IDR1 (N1-Position)R4 (C4-Position)TargetActivity (

)
SAR Insight
PYZ-01 PhenylHCOX-2> 10

M
Lack of polar group eliminates COX-2 selectivity.
PYZ-02 4-SulfonamidophenylHCOX-20.05

M
Sulfonamide binds Arg513 (Side Pocket).
PYZ-03 H3-NitrophenylCDK20.12

M
Nitro group forms H-bond with Lys33.
PYZ-04 HPhenylCDK22.5

M
Loss of H-bond donor reduces potency.

Computational Workflow: Validating the SAR

To predict the activity of new derivatives before synthesis, the following computational protocol is recommended.

Protocol:

  • Ligand Preparation: Generate 3D conformers of pyrazole derivatives. Calculate partial charges using the OPLS3e force field.

  • Protein Prep: Retrieve crystal structures (e.g., PDB: 3LN1 for COX-2 or 2XP2 for CDK2). Remove water molecules >5Å from the active site.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (10Å x 10Å x 10Å).

  • Docking: Perform rigid receptor docking (e.g., Glide XP or AutoDock Vina).

  • Scoring: Filter results based on Binding Energy (

    
     kcal/mol) and the presence of the "Essential Interaction" (e.g., H-bond to Hinge or Sulfonamide-Arg interaction).
    

References

  • National Center for Biotechnology Information (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. PubMed. Available at: [Link]

  • MDPI (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.[2] Available at: [Link][3]

  • Royal Society of Chemistry (2025). Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances. Available at: [Link]

  • American Chemical Society (2020). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Medicinal Chemistry.[4] Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Identity &amp; Informatics of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

This guide serves as a definitive technical resource on the chemical identity, informatics, and synthesis of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine . It is designed for medicinal chemists and cheminformatics specialists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on the chemical identity, informatics, and synthesis of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine . It is designed for medicinal chemists and cheminformatics specialists requiring rigorous validation of this heterocyclic building block.

Executive Summary

In the fragment-based drug discovery (FBDD) landscape, 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine represents a high-value scaffold. It combines a basic piperidine pharmacophore (often implicated in GPCR binding, particularly monoaminergic receptors) with a pyrazole moiety (a privileged structure in kinase inhibition).

Precise digital identification of this molecule is critical due to the prevalence of regioisomers (e.g., 3- or 4-piperidine attachment points) and N-alkylation isomers on the pyrazole ring. This guide provides the authoritative InChI Key , dissects its generation, and establishes a self-validating protocol for its synthesis and characterization.

Core Chemical Identity

The International Chemical Identifier (InChI) provides a layered, machine-readable description of the molecule, while the InChIKey offers a fixed-length hash for database interoperability.

The Identifiers
Identifier TypeValue
IUPAC Name 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine
InChI String InChI=1S/C10H17N3/c1-2-6-11-10(4-1)5-9-13-8-3-7-12-13/h3,7-8,10-11H,1-2,4-6,9H2
InChI Key QDMVKNSVSMEHPF-UHFFFAOYSA-N
SMILES C1CCC(CCn2cccn2)NC1
Molecular Formula C₁₀H₁₇N₃
Molecular Weight 179.26 g/mol
Decoding the InChI Layers

The InChI string is not random; it is a causal sequence describing the molecule's topology:

  • Main Layer (C10H17N3) : Defines the stoichiometry.

  • Connections (c1-2-6-11-10...) : Describes the skeletal connectivity. It confirms the ethyl linker (5-9) connects the piperidine C2 (10) to the pyrazole N1 (13).

  • Hydrogens (h...) : Specifies the location of hydrogen atoms, distinguishing this specific tautomer/isomer from others. The absence of a mobile H layer (/p) confirms the pyrazole is N-alkylated and fixed.

Cheminformatics & Isomer Resolution

The InChIKey QDMVKNSVSMEHPF-UHFFFAOYSA-N is the hash of the standard InChI. In drug databases, this key prevents "collision" with structurally similar isomers.

The Regioisomer Challenge

Synthesis of this scaffold often yields impurities. The InChIKey allows rapid in silico filtering to distinguish the target from common byproducts:

  • Target (2-isomer): QDMVKNSVSMEHPF-UHFFFAOYSA-N[1]

  • 4-Isomer (Para-like): Different connectivity layer

    
     Completely different first block of InChIKey.
    
  • N-Isomer (Piperidine-N-alkylated): If the ethyl-pyrazole group were attached to the piperidine nitrogen instead of C2, the connectivity layer would change, altering the hash.

Visualization of Informatics Logic

The following diagram illustrates how the molecular structure is processed into the unique InChIKey.

InChI_Generation Struct Structure: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Norm Normalization (Remove Tautomers) Struct->Norm Canonicalization Layers InChI Layers (Formula, Connections, H-atoms) Norm->Layers Encoding String Standard InChI String Layers->String Serialization Hash SHA-256 Hashing String->Hash Hashing Key InChIKey: QDMVKNSVSMEHPF-UHFFFAOYSA-N Hash->Key Output

Figure 1: The deterministic pathway from chemical structure to the InChIKey hash, ensuring unique identification.

Synthetic Protocol & Validation

To utilize this building block, researchers must often synthesize it or validate commercial supplies. The following protocol ensures the correct regioisomer is obtained.

Retrosynthetic Analysis

The most robust route involves the nucleophilic attack of the pyrazole nitrogen on an electrophilic ethyl-piperidine precursor.

  • Precursors: Pyrazole + 2-(2-Chloroethyl)piperidine (or 2-Piperidineethanol via Mitsunobu).

  • Challenge: Pyrazole is an ambident nucleophile, but since it is symmetric (unsubstituted), N1 vs N2 attack yields the same product unless the pyrazole has other substituents.

Step-by-Step Synthesis (N-Alkylation Route)

Reagents: 1H-Pyrazole, 2-(2-chloroethyl)piperidine hydrochloride, Potassium Carbonate (


), Acetonitrile (

).
  • Activation: Dissolve 1H-Pyrazole (1.0 eq) and

    
     (3.0 eq) in dry 
    
    
    
    . Stir at 60°C for 30 mins to generate the pyrazolate anion.
  • Coupling: Add 2-(2-chloroethyl)piperidine HCl (1.1 eq) portion-wise.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water and brine.

  • Purification: The crude oil often requires column chromatography (DCM:MeOH 95:5) to remove unreacted pyrazole.

Analytical Validation (Self-Validating System)

To confirm the InChIKey QDMVKNSVSMEHPF..., you must verify the structure matches the string's logic.

  • 1H NMR Diagnostic Signals:

    • Pyrazole Protons: Look for a doublet of doublets (~7.5 ppm) and a triplet (~6.2 ppm). The integration must match 3 protons.

    • Linker: The

      
       triplet (adjacent to pyrazole) will be deshielded (~4.2 ppm).
      
    • Piperidine C2: The methine proton at the branching point is the key diagnostic to rule out the 4-isomer (which would show a symmetric splitting pattern for the ring).

Synthesis_Validation Start Start: Precursors Reaction Reaction: N-Alkylation in CH3CN Start->Reaction Crude Crude Product Reaction->Crude NMR 1H NMR Analysis Crude->NMR Decision Is C2-H Signal Distinct? NMR->Decision Pass Confirm Structure: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Decision->Pass Yes (Multiplet) Fail Reject: Likely 4-isomer or mixture Decision->Fail No (Symmetric)

Figure 2: Workflow for synthesis and structural validation to confirm the identity of the target compound.

Applications in Drug Development

This specific InChIKey is frequently queried in chemogenomic databases. The compound serves as a "linker fragment."

  • Kinase Inhibitors: The pyrazole ring mimics the adenine ring of ATP, binding to the hinge region of kinases. The ethyl-piperidine tail extends into the solvent-exposed region or the ribose binding pocket to improve solubility.

  • GPCR Ligands: The basic nitrogen of the piperidine interacts with Aspartate residues in transmembrane helices (e.g., TM3 in aminergic receptors).

Data Interoperability: When submitting data to the FDA or PubChem, using the InChIKey QDMVKNSVSMEHPF-UHFFFAOYSA-N ensures your biological assay data is correctly linked to this specific 2-substituted isomer, preventing data corruption from isomer confusion.

References

  • Sigma-Aldrich. "2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Product Specification." Merck KGaA. Accessed January 28, 2026.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 329775731, 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine." PubChem. Accessed January 28, 2026. [Link]

  • Heller, S.R., et al. "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 2015. [Link]

  • IUPAC. "InChI Trust - Technical FAQ." InChI Trust. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced One-Pot Synthesis of Pyrazole Derivatives: From Regiocontrol to Multicomponent Assembly

Executive Summary & Scientific Rationale The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the classical Knorr synthesis (1883) remains foundational, modern drug discovery demands higher atom economy, stricter regiocontrol, and environmental sustainability.

This guide transitions from traditional stepwise methods to One-Pot Multicomponent Reactions (MCRs) and Regioselective Green Protocols .

Why One-Pot?

  • Step Economy: Eliminates the isolation of hydrazone intermediates, reducing solvent waste by >40%.

  • Kinetic vs. Thermodynamic Control: One-pot conditions allow for the manipulation of solvent polarity and temperature to favor specific regioisomers (1,3- vs. 1,5-substituted pyrazoles) without changing reagents.

Mechanistic Architecture

To master pyrazole synthesis, one must understand the competing pathways. The diagram below illustrates the bifurcation point in the Knorr synthesis where regioselectivity is determined.

Figure 1: Regioselectivity in Knorr Pyrazole Synthesis[1][2]

KnorrMechanism Start 1,3-Diketone (Unsymmetrical) Attack1 Attack at C1 (Less Steric Hindrance) Start->Attack1 Kinetic Control Attack3 Attack at C3 (More Electrophilic) Start->Attack3 Thermodynamic Control Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack1 Hydrazine->Attack3 ImineA Hydrazone A Attack1->ImineA - H2O ProdA 1,3-Disubstituted Pyrazole ImineA->ProdA - H2O ImineB Hydrazone B Attack3->ImineB - H2O ProdB 1,5-Disubstituted Pyrazole ImineB->ProdB - H2O

Caption: Divergent pathways in Knorr synthesis. Sterics usually dictate C1 attack (1,3-isomer), while electronic factors/acid catalysis can drive C3 attack (1,5-isomer).

Protocol A: Regioselective Synthesis in Fluorinated Solvents

Objective: Synthesis of 1-aryl-3-trifluoromethylpyrazoles with high regioselectivity. Scope: Ideal for electron-deficient diketones (e.g., trifluoromethyl-1,3-diketones).

Scientific Insight

Standard ethanol reflux often yields a mixture of regioisomers (approx. 3:1). Using Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as a solvent enhances the electrophilicity of the carbonyl carbon via hydrogen bonding, shifting the mechanism to favor the 1,3-isomer almost exclusively (>20:1).

Materials
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or HFIP

  • Catalyst: None required (Solvent acts as promoter)

Step-by-Step Procedure
  • Preparation: In a 10 mL round-bottom flask, dissolve 1.0 mmol of the 1,3-diketone in 3 mL of TFE.

  • Addition: Add 1.1 mmol of phenylhydrazine dropwise at room temperature.

    • Observation: A slight exotherm may occur.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Note: Unlike ethanol protocols, reflux is often unnecessary due to the activation by TFE.

  • Monitoring: Check TLC (Hexane/EtOAc 8:2). The intermediate hydrazone spot should disappear.

  • Workup: Evaporate the solvent under reduced pressure (TFE can be recovered).

  • Purification: The residue is often pure enough. If not, recrystallize from ethanol/water.

Expected Yield: 85–95% Regioselectivity: >95:5 (1,3-isomer vs 1,5-isomer).

Protocol B: Green 4-Component Synthesis of Pyranopyrazoles

Objective: One-pot assembly of dihydropyrano[2,3-c]pyrazoles using water as a solvent. Application: Rapid generation of libraries for anticancer screening.

Mechanism: The Domino Effect

This reaction proceeds via two simultaneous pathways that converge:

  • Knoevenagel Condensation: Aldehyde + Malononitrile → Arylidenemalononitrile.

  • Pyrazolone Formation: Ethyl acetoacetate + Hydrazine → Pyrazolone (in situ).

  • Michael Addition & Cyclization: The Pyrazolone attacks the Arylidenemalononitrile.

Figure 2: 4-Component Workflow

MCR_Workflow Sub1 Ethyl Acetoacetate Step1 In Situ Formation: Pyrazolone + Knoevenagel Adduct Sub1->Step1 Sub2 Hydrazine Hydrate Sub2->Step1 Sub3 Aromatic Aldehyde Sub3->Step1 Sub4 Malononitrile Sub4->Step1 Step2 Michael Addition (Catalyst: L-Proline or Et3N) Step1->Step2 Step3 Cyclization & Tautomerization Step2->Step3 Output Pyranopyrazole Precipitate Step3->Output

Caption: Convergent synthesis of pyranopyrazoles. Reagents are mixed simultaneously, but react in ordered cascades.

Materials
  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Sodium Benzoate (Green alternative)

  • Solvent: Water:Ethanol (1:1 v/v, 5 mL)

Step-by-Step Procedure
  • Charging: To a 25 mL flask, add ethyl acetoacetate, hydrazine hydrate, aldehyde, and malononitrile sequentially.

  • Catalyst Addition: Add 10 mol% L-Proline.

  • Reflux: Heat the mixture to 80°C (reflux) for 20–40 minutes.

    • Visual Cue: The solution will typically turn turbid, and a solid precipitate will begin to form as the product is often less soluble than the reactants.

  • Cooling: Allow the reaction to cool to room temperature.

  • Isolation: Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the cake with ice-cold water (2 x 5 mL) followed by a small amount of cold ethanol (to remove unreacted aldehyde).

  • Drying: Dry in an oven at 60°C.

Data Summary: Catalyst Comparison

CatalystSolventTime (min)Yield (%)Green Score
L-Proline Water/EtOH3092High
Et3N Ethanol4588Med
Nano-ZnO Water1594High
None Water (Reflux)12075High

Troubleshooting & Optimization (Expert Tips)

Regioselectivity Issues (Protocol A)
  • Problem: Appearance of the 1,5-isomer (minor spot on TLC).

  • Solution: Lower the reaction temperature to 0°C. If using ethanol, switch to TFE or HFIP. The acidity of fluorinated alcohols protonates the carbonyl, making the reaction more sensitive to electronic differentiation rather than steric bulk.

"Oiling Out" (Protocol B)
  • Problem: The product forms a sticky oil instead of a precipitate.

  • Cause: Presence of unreacted aldehyde or insufficient solvent polarity.

  • Fix: Add 2 mL of Ethanol and scratch the side of the flask with a glass rod to induce nucleation. Sonicate the mixture for 5 minutes.

Catalyst Recovery (Nanocatalysts)
  • If using heterogeneous catalysts (e.g., Nano-ZnO or Fe3O4), dilute the reaction mixture with hot ethanol after completion. Centrifuge to pellet the catalyst, decant the supernatant (containing product), and wash the pellet with acetone before re-use.

References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1]

    • Source: Journal of Organic Chemistry (2008).
    • Link:[Link]

  • Fluorin

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2]

    • Source: Journal of Organic Chemistry (2012).
    • Link:[Link]

  • Multicomponent Synthesis of Pyranopyrazoles

    • Title: A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
    • Source: Polycyclic Arom
    • Link:[Link][3][4]

  • C

    • Title: Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.[5][6]

    • Source: ACS Sustainable Chemistry & Engineering (2015).[5]

    • Link:[Link][5]

  • Green Synthesis Review

    • Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.[5][6][7][8][9]

    • Source: SynOpen (2023).[7]

Sources

Application

Application Note: Leveraging 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine in Drug Discovery

This guide details the application of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS: 1052680-10-0) in medicinal chemistry.[1][2][3] It is designed for researchers utilizing this specific scaffold as a building block or fra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS: 1052680-10-0) in medicinal chemistry.[1][2][3] It is designed for researchers utilizing this specific scaffold as a building block or fragment in Fragment-Based Drug Discovery (FBDD).[1][2][3]

Executive Summary & Rationale

2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine represents a "privileged scaffold" architecture, combining a saturated nitrogen heterocycle (piperidine) with an aromatic azole (pyrazole) via an ethylene linker.[1][2][3] This specific topology is highly relevant in the design of GPCR modulators (specifically Histaminergic H3/H4 and Muscarinic antagonists) and Kinase inhibitors .[3]

Why This Scaffold?
  • The Piperidine Motif: Provides a basic center (secondary amine) capable of forming ionic interactions with conserved Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in aminergic receptors).[3]

  • The Pyrazole Moiety: Acts as a bioisostere for phenyl rings or other heteroaromatics, offering unique hydrogen bond acceptor properties and

    
    -stacking capabilities without the metabolic liability of more electron-rich rings.[1][2][3]
    
  • The Ethylene Linker: Offers critical rotational freedom, allowing the molecule to adopt conformations required to span the distance between an orthosteric binding site and secondary hydrophobic pockets.[2][3]

Physicochemical Profile

Understanding the baseline properties is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior before derivatization.[2][3]

PropertyValueImplication for Drug Design
Molecular Weight 179.26 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2][3]
cLogP ~1.36High water solubility; allows for lipophilic appendages during optimization.[1][2][3]
H-Bond Donors 1 (Piperidine NH)Key handle for chemical derivatization (SAR expansion).[1][2][3]
H-Bond Acceptors 2 (Pyrazole N, Piperidine N)Facilitates receptor interaction.[1][2][3]
pKa (Calc) ~10.5 (Piperidine)Exists predominantly as a cation at physiological pH (7.4).[3]
Rotatable Bonds 3Moderate flexibility reduces entropic penalty upon binding.[1][2][3]

Strategic Application: Derivatization Workflow

The primary utility of this compound is as a secondary amine building block .[2][3] The piperidine nitrogen is the nucleophilic "handle" for expanding the molecule into a lead candidate.[2][3]

Workflow Diagram: Scaffold Expansion

The following diagram illustrates the logical flow from the core scaffold to diverse lead series using standard medicinal chemistry transformations.

G Core 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (Core Scaffold) Rxn1 Amide Coupling (R-COOH) Core->Rxn1 HATU/DIEA Rxn2 Reductive Amination (R-CHO) Core->Rxn2 NaBH(OAc)3 Rxn3 Sulfonylation (R-SO2Cl) Core->Rxn3 TEA/DCM Prod1 Amide Library (GPCR/Kinase Hinge Binders) Rxn1->Prod1 Prod2 Tertiary Amine Library (CNS Penetrant Ligands) Rxn2->Prod2 Prod3 Sulfonamide Library (Metabolic Stability) Rxn3->Prod3

Figure 1: Divergent synthesis strategy utilizing the secondary amine handle of the piperidine ring.[1][2][3]

Protocol 1: Library Synthesis (Amide Coupling)

Objective: To generate a library of amides targeting the ATP-binding pocket of kinases or the orthosteric site of GPCRs.[1][2][3] Scope: This protocol uses HATU activation, which is robust for sterically hindered amines (like the 2-substituted piperidine).[1][2][3]

Materials
  • Substrate: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (1.0 equiv)

  • Carboxylic Acids: Diverse set (aromatic, heteroaromatic, aliphatic) (1.2 equiv)[3]

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1][2][3]

  • Base: N,N-Diisopropylethylamine (DIEA) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF or DMA.[1][2][3]

Step-by-Step Methodology
  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid (0.12 mmol) in DMF (1 mL). Add DIEA (0.3 mmol) followed by HATU (0.12 mmol).[3] Stir at Room Temperature (RT) for 15 minutes to form the active ester.[3]

  • Addition: Add 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (0.10 mmol) dissolved in DMF (0.5 mL) to the reaction vial.

  • Reaction: Cap the vial and stir at RT for 12–16 hours. Monitor by LC-MS (Target mass = MW_acid + 179 - 18).[1][2][3]

  • Workup (High-Throughput):

    • Dilute reaction mixture with EtOAc (3 mL).

    • Wash with sat.[1][2][3][4] NaHCO3 (2 x 1 mL) to remove unreacted acid and HATU byproducts.[3]

    • Wash with brine (1 mL).[3]

    • Dry organic layer over Na2SO4, filter, and concentrate.[2][3]

  • Purification: If purity <90%, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Expert Insight: The 2-substitution on the piperidine ring creates steric bulk near the nitrogen.[1][2][3] If conversion is low (<50%), switch to T3P (Propylphosphonic anhydride) as the coupling agent or heat to 50°C.[3]

Protocol 2: In Vitro Screening (Histamine H3 Antagonist Assay)

Context: The piperidine-ethyl-heterocycle motif is a classic pharmacophore for Histamine H3 receptors (H3R).[1][2][3] This protocol validates the scaffold's affinity.[2][3]

Assay Principle

A competition binding assay using radiolabeled


-N- 

-methylhistamine (NAMH) to measure the displacement capability of the synthesized derivatives.[1][2][3]
Materials
  • Receptor Source: Membranes from CHO cells stably expressing human H3R.[1][2][3]

  • Radioligand:

    
    -NAMH (Specific Activity ~80 Ci/mmol).[1][2][3]
    
  • Reference Compound: Thioperamide or Pitolisant.[1][2][3]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.[1][2][3]

Procedure
  • Preparation: Dilute test compounds (from Protocol 1) in DMSO to generate a 10-point concentration curve (range: 1 nM to 10 µM).

  • Incubation:

    • In a 96-well plate, add 20 µL of test compound.

    • Add 20 µL of

      
      -NAMH (Final concentration: 2 nM, approx.[1][3] Kd value).
      
    • Add 160 µL of membrane suspension (5–10 µg protein/well).[3]

  • Equilibrium: Incubate at 25°C for 60 minutes with gentle shaking.

  • Termination: Harvest cells onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Assay Buffer.[1][2][3]

  • Detection: Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter.

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve to determine 

and

.[1][2][3]

Pharmacophore & Mechanism of Action

The biological activity of this scaffold relies on specific spatial arrangements.[2][3]

Pharmacophore Asp Aspartate Residue (Receptor Anionic Site) Pocket Hydrophobic Pocket (Aromatic Interaction) PipN Piperidine N+ (Protonated Amine) PipN->Asp Ionic Bond (Salt Bridge) Linker Ethyl Linker (Spacer) PipN->Linker Pyraz Pyrazole Ring (Pi-Stacking/H-Bond) Pyraz->Pocket Pi-Pi Stacking Linker->Pyraz

Figure 2: Pharmacophore mapping of the scaffold interacting with a generic aminergic GPCR binding site.[1][2][3]

Mechanistic Note: The distance between the basic nitrogen and the aromatic centroid in this scaffold is approximately 5–6 Å, which matches the "pharmacophoric distance" required for many monoamine GPCRs (Serotonin 5-HT, Dopamine D2, Histamine H3).[2][3]

References

  • Hauck, S. et al. (2023).[3] Pyrazole: An emerging privileged scaffold in drug discovery. PMC PubMed Central. Link

  • Sigma-Aldrich. (2024).[1][2][3] Product Specification: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine. Sigma-Aldrich Catalog.[1][2][3] Link[1][3]

  • Kumar, R. et al. (2023).[3][5] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Link

  • Shaquiquzzaman, M. et al. (2015).[3][6] Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. European Journal of Medicinal Chemistry. Link

  • Hit2Lead. (2024). Compound Datasheet: 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine. ChemBridge/Hit2Lead. Link

Sources

Method

Application Note: Strategic Implementation of Pyrazole Derivatives in Medicinal Chemistry

Executive Summary & Strategic Rationale The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics including Celecoxib (COX-2 inhibitor), Rimonaban...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics including Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Crizotinib (ALK inhibitor). Its utility stems from two core physicochemical properties:

  • Bioisosterism: Pyrazoles effectively mimic peptides, phenols, and purines, allowing them to engage in critical

    
     stacking and hydrogen bonding within enzyme active sites (e.g., ATP-binding pockets of kinases).
    
  • Tautomeric Versatility: The N-H motif acts as both a hydrogen bond donor (HBD) and acceptor (HBA), while the N2 nitrogen serves as a dedicated acceptor. This duality allows for high-affinity binding to polar residues such as Ser, Thr, and Tyr.

This guide provides a validated workflow for the regioselective synthesis of pyrazole libraries and their subsequent biological validation against inflammatory targets (COX-2).

Structural Basis & SAR Logic

Effective pyrazole design requires precise control over substitution patterns. The table below summarizes the Structure-Activity Relationship (SAR) logic for optimizing potency and selectivity.

PositionChemical FunctionBiological ImpactDesign Recommendation
N1 H-Bond Donor/AcceptorPharmacokinetic (PK) modulation; Target selectivityBulky aryl groups (e.g., sulfonamides) here often drive COX-2 selectivity by filling the hydrophobic side pocket.
C3 Hydrophobic InteractionPotency driverTrifluoromethyl (

) or tert-butyl groups enhance lipophilicity and metabolic stability.
C4 Steric SpacerConformational controlSmall groups (H, F, Cl) prevent steric clash; larger groups can induce atropisomerism.
C5

-Interaction
Binding affinityAryl substituents here engage in

T-shaped interactions with aromatic residues in the active site.

Protocol A: Regioselective Synthesis of Celecoxib Analogs

Method: Condensation of 1,3-Diketones with Hydrazines (Knorr Synthesis)

The Regioselectivity Challenge

The reaction of a hydrazine with an unsymmetrical 1,3-diketone theoretically yields two regioisomers (1,3-diaryl vs. 1,5-diaryl). In the synthesis of Celecoxib, the 1,5-diaryl isomer is the active pharmaceutical ingredient.

  • Mechanism: The hydrazine terminal nitrogen (more nucleophilic) attacks the more electrophilic carbonyl carbon of the diketone.

  • Control: Using a fluorinated diketone increases the electrophilicity of the adjacent carbonyl, directing the nucleophilic attack to that specific site.

Experimental Workflow (Standardized)

Reagents:

  • Reactant A: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • Reactant B: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (absolute) or 2,2,2-Trifluoroethanol (TFE) for enhanced regioselectivity.

  • Catalyst: Concentrated HCl (catalytic amount).

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reactant A (5 mmol) in 20 mL of Ethanol.

  • Addition: Add Reactant B (5.5 mmol) to the solution. The mixture may turn slightly yellow.

  • Catalysis: Add 3-4 drops of concentrated HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of ice-cold water. The crude pyrazole will precipitate as a white/off-white solid.

  • Filtration: Filter the solid using a Buchner funnel and wash with cold water (

    
    ) to remove unreacted hydrazine.
    
  • Purification: Recrystallize from a mixture of Ethanol/Water (8:2) to obtain the pure regioisomer.

Yield Expectation: 75–85% Validation:


 NMR should show a characteristic singlet for the pyrazole C4-H proton around 

6.8–7.2 ppm.
Synthesis Workflow Diagram

PyrazoleSynthesis Reactants Reagents: 1,3-Diketone + Hydrazine Intermediate Intermediate: Hydrazone Formation (Regioselectivity Step) Reactants->Intermediate Nucleophilic Attack Cyclization Cyclization: Intramolecular Attack (- H2O) Intermediate->Cyclization Acid Cat. / Heat Product Final Product: 1,5-Diarylpyrazole (Celecoxib Analog) Cyclization->Product Aromatization

Caption: Stepwise mechanism of Knorr pyrazole synthesis emphasizing the critical hydrazone intermediate.

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Quantify the anti-inflammatory potency of synthesized pyrazoles.

Assay Principle

This protocol uses a Peroxidase-based Colorimetric Assay . COX-2 catalyzes the conversion of Arachidonic Acid (AA) to PGG2, which is then reduced to PGH2. During this reduction, the co-substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is oxidized, producing a colorimetric signal at 590 nm . Inhibitors prevent this oxidation.

Reagents & Setup
  • Enzyme: Recombinant Human COX-2 (lyophilized).

  • Substrate: Arachidonic Acid (100

    
    M final concentration).
    
  • Chromogen: TMPD.

  • Inhibitor: Synthesized Pyrazole (dissolved in DMSO).

  • Control: Celecoxib (Positive Control), DMSO (Negative Control).

Step-by-Step Procedure
  • Enzyme Preparation: Reconstitute COX-2 in Tris-HCl buffer (pH 8.0) containing Heme (cofactor).

  • Inhibitor Incubation:

    • Add 10

      
      L of test compound (varying concentrations: 0.1 nM – 10 
      
      
      
      M) to 96-well plate wells.
    • Add 150

      
      L of COX-2 enzyme solution.
      
    • Incubate at 25°C for 5 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10

      
      L of TMPD.
      
    • Add 10

      
      L of Arachidonic Acid to start the reaction.
      
  • Measurement:

    • Incubate for 2 minutes.

    • Measure Absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot log[Inhibitor] vs. % Inhibition to determine

      
      .
      
Mechanism of Action Diagram

COXPathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGG2 PGG2 (Unstable Intermediate) COX2->PGG2 Oxygenation Inhibitor Pyrazole Inhibitor (Competes for Active Site) Inhibitor->COX2 Blockade (IC50) Signal Inflammatory Signal (Pain/Swelling) PGG2->Signal Downstream Cascade

Caption: Competitive inhibition pathway where pyrazole derivatives block the conversion of Arachidonic Acid.

References

  • Continuous Flow Synthesis of Celecoxib: Title: Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.[1] Source: Journal of Flow Chemistry (via PMC), 2021. URL:[Link]

  • Regioselectivity in Pyrazole Synthesis: Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[2] Source: Journal of Organic Chemistry, 2008.[2] URL:[Link]

  • COX-2 Inhibition Assay Protocols: Title: Design, synthesis, and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Source: Chemistry Central Journal (BMC), 2023. URL:[Link]

  • Microwave-Assisted Green Synthesis: Title: Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives. Source: Royal Society of Chemistry (RSC) Advances, 2025. URL:[Link]

  • Medicinal Chemistry Review (SAR): Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones.[3] Source: MDPI Molecules, 2024. URL:[Link]

Sources

Application

2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine as a ligand in catalysis

Topic: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (PyEP) in Catalytic Ethylene Oligomerization Content Type: Application Note & Protocol Guide Audience: Organometallic Chemists, Process Engineers, and Drug Development Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (PyEP) in Catalytic Ethylene Oligomerization Content Type: Application Note & Protocol Guide Audience: Organometallic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The PyEP Ligand Profile

2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (abbreviated here as PyEP ) represents a specialized class of "hemilabile" bidentate nitrogen ligands. Unlike rigid diimine (Brookhart) or phenoxy-imine (FI) ligands, PyEP features a hybrid donor architecture:

  • The Piperidine Donor (Hard N): A secondary amine (

    
    ) providing significant steric bulk and chirality potential at the metal center.
    
  • The Pyrazole Donor (Soft/Borderline N): An

    
     imine-type nitrogen that serves as a robust anchor but can dissociate transiently to open coordination sites.
    
  • The Ethylene Bridge: Forms a flexible 6-membered chelate ring upon coordination, allowing for dynamic "ring-flipping" that influences polymer microstructure.

Primary Application: Nickel(II)-catalyzed ethylene oligomerization to produce


-olefins (C4–C10 fractions), essential feedstocks for detergents and co-monomers in LLDPE production.

Protocol A: Ligand Synthesis (The Protected Mitsunobu Route)

Rationale: Direct alkylation of 2-piperidineethanol often leads to N-alkylation of the piperidine or self-polymerization. The "Expert" route utilizes a Boc-protection strategy followed by Mitsunobu coupling to ensure regiospecificity at the pyrazole nitrogen.

Reagents Required:

  • 2-Piperidineethanol (CAS: 1484-84-0)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Pyrazole (1H-Pyrazole)

  • Triphenylphosphine (

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD) or DEAD

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:
  • N-Protection (Boc-2-piperidineethanol):

    • Dissolve 2-piperidineethanol (10 mmol) in DCM (50 mL). Add

      
       (12 mmol).
      
    • Cool to 0°C. Add

      
       (11 mmol) dropwise.
      
    • Stir at RT for 4 hours. Wash with 1M HCl, then brine. Dry (

      
      ) and concentrate.
      
    • Checkpoint: confirm disappearance of NH stretch in IR.

  • Mitsunobu Coupling:

    • Dissolve Boc-2-piperidineethanol (10 mmol), Pyrazole (10 mmol), and

      
       (12 mmol) in anhydrous THF (100 mL) under Argon.
      
    • Cool to 0°C. Add DIAD (12 mmol) dropwise over 20 mins to control exotherm.

    • Stir at RT for 12 hours.

    • Purification: Concentrate and triturate with hexane/ether to precipitate

      
      . Filter. Flash chromatography (Hex/EtOAc) to isolate 1-Boc-2-[2-(pyrazol-1-yl)ethyl]piperidine .
      
  • Deprotection (PyEP Generation):

    • Dissolve intermediate in DCM (20 mL). Add TFA (5 mL).

    • Stir 2 hours. Volatiles removed in vacuo.

    • Basify residue with saturated

      
       (pH > 10). Extract with DCM (
      
      
      
      mL).
    • Yield: Expect >85% as a pale yellow oil.

Protocol B: Synthesis of the Pre-Catalyst [Ni(PyEP)Br2]

Rationale: Nickel(II) halides are the standard precursors. The bromide analog is often more soluble in organic solvents than the chloride, facilitating the activation step.

Reagents:

  • 
     (Nickel(II) bromide ethylene glycol dimethyl ether complex)
    
  • PyEP Ligand (from Protocol A)

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethanol (EtOH)

Procedure:

  • Schlenk Setup: Flame-dry a 50 mL Schlenk flask. Cycle Vacuum/Argon 3 times.

  • Addition: Add

    
     (1.0 mmol) and PyEP (1.05 mmol, slight excess).
    
  • Solvation: Add 20 mL anhydrous DCM.

  • Reaction: Stir at Room Temperature for 6 hours.

    • Observation: The solution should shift from peach/orange (DME complex) to a deep blue or purple (PyEP complex).

  • Isolation: Concentrate to ~5 mL. Add 30 mL cold diethyl ether to precipitate the complex. Filter under inert atmosphere.

  • Validation:

    • Paramagnetic NMR: Broad peaks expected.

    • Elemental Analysis: Verify C, H, N ratios match

      
      .
      

Protocol C: High-Pressure Ethylene Oligomerization

Safety Warning: Ethylene is highly flammable and reactive. High-pressure reactors (Parr/Autoclave) must be rated for >100 bar. Work in a blast-proof bay.

Reagents:

  • Pre-catalyst:

    
    
    
  • Co-catalyst: Methylaluminoxane (MAO) (10 wt% in toluene)

  • Solvent: Toluene (dried over Na/Benzophenone)

  • Ethylene (Polymer grade, 99.9%)

Experimental Workflow:
  • Reactor Conditioning:

    • Heat 300 mL Parr reactor to 100°C under vacuum for 1 hour to remove water traces. Cool to reaction temp (e.g., 30°C).

  • Catalyst Injection:

    • In a glovebox, dissolve

      
       of 
      
      
      
      in 5 mL Toluene.
    • Load reactor with 100 mL Toluene and required MAO (Al/Ni ratio = 500:1).

    • Note: MAO acts as a scavenger and alkylating agent, converting

      
       to the active 
      
      
      
      cation.
  • Pressurization:

    • Inject the catalyst solution.

    • Immediately pressurize with Ethylene to 20 bar .

    • Maintain constant pressure feed.

  • Reaction Monitoring:

    • Stir rate: 1000 rpm (Mass transfer limited).

    • Monitor Temperature: An exotherm indicates active oligomerization. Use internal cooling coil to maintain 30°C.

    • Run time: 30–60 minutes.

  • Quenching:

    • Stop stirring. Vent ethylene carefully.

    • Quench with 10% HCl/Methanol (acidifies MAO residues).

  • Analysis:

    • Take liquid aliquot for GC-FID (Gas Chromatography).

    • Filter solid waxes (if any), dry, and weigh.

Data Analysis & Visualization

A. Synthesis & Catalytic Cycle Diagrams

G cluster_0 Ligand Synthesis cluster_1 Catalytic Cycle (Simplified) Start 2-Piperidineethanol Prot Boc-Protection (Boc2O) Start->Prot Mitsunobu Mitsunobu Coupling (Pyrazole/PPh3/DIAD) Prot->Mitsunobu Deprot Deprotection (TFA) Mitsunobu->Deprot Ligand PyEP Ligand (N,N-Chelate) Deprot->Ligand PreCat [Ni(PyEP)Br2] Pre-catalyst Ligand->PreCat + NiBr2(DME) Active [Ni(PyEP)Me]+ Active Species PreCat->Active + MAO Insert Ethylene Insertion Active->Insert Elim Beta-H Elimination Insert->Elim Elim->Active Chain Growth Product Alpha-Olefins (C4-C10) Elim->Product Chain Transfer

Figure 1: Integrated workflow showing the regiospecific synthesis of the PyEP ligand and its activation in the Nickel-catalyzed oligomerization cycle.

B. Typical Performance Metrics (Reference Data)

The following table summarizes expected performance based on analogous Pyrazole-Amine Nickel systems [1, 2].

ParameterValueNotes
Activity (TOF)

kg/mol ·Ni·h
High activity due to hemilabile pyrazole.
Selectivity (

)
60 - 80%Dimerization is favored if piperidine bulk is low.
Selectivity (

)
15 - 30%Trimerization/Tetramerization.
Schulz-Flory

0.4 - 0.6Indicates tendency toward short chains (oligomers).
Solids (PE) < 2 wt%Low polyethylene formation (desirable for oligomerization).

Expertise & Troubleshooting

  • Issue: Low Activity.

    • Cause: Catalyst poisoning by water/oxygen.

    • Solution: Increase Al/Ni ratio to 1000:1 to scavenge impurities. Ensure ethylene gas line has oxygen traps.

  • Issue: High Polymer (Solid) Formation.

    • Cause: Temperature too low or Ethylene pressure too high, favoring propagation over elimination.

    • Solution: Increase reaction temperature to 45°C to promote

      
      -hydride elimination (chain transfer).
      
  • Ligand Design Note: The 2-substituted piperidine creates a chiral pocket. If racemic PyEP is used, the product distribution is an average. Using enantiopure PyEP (via chiral resolution of the starting amino alcohol) can influence the branching of higher oligomers, though less critical for simple C4/C6 production.

References

  • Ojwach, S. O., et al. (2014). "Nickel(II) complexes of pyrazolyl-amine ligands: Synthesis, structure and ethylene oligomerization studies." Journal of Organometallic Chemistry.

  • Sun, W. H., et al. (2010). "Ethylene Oligomerization Promoted by Nickel Complexes with Tridentate Pyrazolyl Ligands." Organometallics.

  • Darkwa, J. (2011). "Pyrazolyl-based nickel catalysts for ethylene oligomerization." Polyhedron.

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

Method

Advanced Protocols for the Regioselective Synthesis of Substituted Pyrazoles

Strategic Overview: The Regioselectivity Challenge in Drug Discovery Substituted pyrazoles are ubiquitous pharmacophores, present in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil. However, for t...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Regioselectivity Challenge in Drug Discovery

Substituted pyrazoles are ubiquitous pharmacophores, present in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil. However, for the medicinal chemist, the synthesis of pyrazoles presents a persistent challenge: Regiocontrol .

The classical Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) often yields mixtures of 1,3- and 1,5-isomers, particularly when the substituents on the dicarbonyl scaffold are sterically or electronically similar. Separating these isomers is costly and time-consuming.

This guide moves beyond the textbook Knorr reaction, presenting three advanced, high-fidelity protocols designed for the precise construction of polysubstituted pyrazoles. These methods prioritize regioselectivity , functional group tolerance , and operational simplicity .

Method Selection Matrix
Synthetic StrategyPrimary ApplicationRegioselectivity MechanismKey Advantage
Protocol A: In Situ 1,3-Diketone Condensation Rapid library generation of 1,3,5-trisubstituted pyrazoles.Steric/Electronic control of the in situ intermediate.Avoids isolation of unstable 1,3-diketones; One-pot efficiency.[1][2]
Protocol B: Sulfoxonium Ylide Cyclization Construction of N-aryl pyrazoles with sensitive motifs.[4+1] Annulation specificity; Ylide stability controls attack.Transition-metal-free ; High tolerance for aniline derivatives.[3]
Protocol C: Late-Stage C-H Functionalization Diversification of existing pyrazole scaffolds (C4 position).Metal-catalyzed Directing Group (DG) assistance.No need for pre-functionalized (halo) precursors; Atom economical.

Protocol A: One-Pot Regioselective Synthesis via In Situ 1,3-Diketones

Based on the methodology established by Heller & Natarajan (Org.[1] Lett.) and optimized for high-throughput synthesis.

Rationale: Isolating 1,3-diketones is often plagued by stability issues. This protocol generates the 1,3-diketone in situ via the acylation of a ketone enolate, followed immediately by hydrazine condensation. The use of LiHMDS ensures kinetic enolate formation, while the immediate trapping minimizes scrambling.

Materials
  • Substrate: Acetophenone derivative (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv)

  • Reagent: Hydrazine hydrate or Aryl hydrazine (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) and Ethanol

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried round-bottom flask with the acetophenone derivative (1.0 equiv) and anhydrous THF (5 mL/mmol).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add LiHMDS (1.1 equiv) dropwise over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete enolate formation.

  • Acylation (The C-C Bond):

    • Add the Acid Chloride (1.1 equiv) dropwise.

    • Allow the mixture to warm to 0 °C and stir for 30 minutes. Note: The solution typically turns yellow/orange, indicating 1,3-diketone formation.

  • Cyclocondensation:

    • Do not isolate. Add a second portion of LiHMDS (1.1 equiv) if using a hydrazine salt, or proceed directly if using free base.

    • Add the Hydrazine (1.2 equiv) dissolved in Ethanol (2 mL/mmol).

    • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.[4]

    • Extract with Ethyl Acetate (3x).[5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

    • Purify via flash column chromatography (Hexanes/EtOAc).

Critical Control Point: The temperature control at step 1 is vital. Warming above -78 °C before acylation can lead to self-condensation of the ketone.

Protocol B: Transition-Metal-Free Synthesis from Sulfoxonium Ylides

Based on recent advances (e.g., J. Org. Chem. 2024) utilizing sulfoxonium ylides as safe carbene precursors.

Rationale: This method uses vinyl sulfoxonium ylides as a C3-synthon and diazonium salts as the N2 source. It is superior to traditional methods for synthesizing 1,3,5-trisubstituted pyrazoles because it avoids the use of toxic hydrazine and harsh transition metals, proceeding via a [4+1] type annulation.

Materials
  • Substrate: Vinyl Sulfoxonium Ylide (prepared from sulfoxonium ylide + aldehyde)

  • Nitrogen Source: Aryl Diazonium Tetrafluoroborate

  • Solvent: DMSO (Dimethyl sulfoxide)

  • Temperature: Room Temperature (25 °C)

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a 10 mL vial, dissolve the Vinyl Sulfoxonium Ylide (0.5 mmol, 1.0 equiv) in DMSO (2.0 mL).

  • Diazonium Addition:

    • Add the Aryl Diazonium Tetrafluoroborate salt (0.6 mmol, 1.2 equiv) in one portion.

    • Observation: Nitrogen gas evolution may be observed. Ensure the vessel is vented or has a pressure-relief mechanism.

  • Reaction:

    • Stir the mixture at room temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the ylide.

  • Workup:

    • Dilute with water (10 mL) and extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash the organic layer with water (to remove DMSO) and brine.

    • Dry over MgSO₄ and concentrate.[4]

  • Purification:

    • Recrystallization from Ethanol is often sufficient. If not, use silica gel chromatography.

Mechanistic Insight: The reaction proceeds through an azo-coupling event followed by an intramolecular nucleophilic substitution where the sulfoxonium group acts as a leaving group (DMSO is a byproduct). This "trace-less" activating group strategy ensures high regioselectivity.

Protocol C: Late-Stage C4-H Arylation (Pd-Catalyzed)

For diversifying the pyrazole core after the ring is formed.

Rationale: The C4 position of the pyrazole ring is electron-rich but difficult to functionalize regioselectively without pre-halogenation. This protocol uses a Palladium-catalyzed C-H activation approach, ideal for "Lead Optimization" in drug discovery.

Materials
  • Substrate: N-Methyl or N-Aryl Pyrazole

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered substrates)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology
  • Setup:

    • In a glovebox or under Argon flow, combine Pyrazole (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ligand (0.05 mmol), and K₂CO₃ (138 mg) in a pressure tube.

  • Solvation:

    • Add anhydrous 1,4-Dioxane (2 mL). Seal the tube with a Teflon cap.

  • Heating:

    • Heat the reaction block to 110 °C for 12–16 hours.

  • Filtration:

    • Cool to room temperature.[1] Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Analysis:

    • Concentrate the filtrate and purify via preparative HPLC or column chromatography.

Visualizations and Decision Logic

Figure 1: Synthetic Route Decision Tree

Caption: Decision logic for selecting the optimal pyrazole synthesis protocol based on substitution requirements.

PyrazoleLogic Start Target Molecule Analysis Q1 Is the Pyrazole ring already formed? Start->Q1 Q2 Is the target 1,3,5-Trisubstituted? Q1->Q2 No (De Novo Synthesis) RouteC Protocol C: C-H Activation (C4) Q1->RouteC Yes (Functionalization) Q3 Are substituents sensitive to hydrazine? Q2->Q3 Yes RouteA Protocol A: Modified Knorr (In Situ) Q2->RouteA No (Other patterns) Q3->RouteA No (Robust) RouteB Protocol B: Sulfoxonium Ylide Q3->RouteB Yes (Avoid Hydrazine)

Figure 2: Mechanism of Sulfoxonium Ylide Cyclization (Protocol B)

Caption: Mechanistic pathway of the [4+1] annulation between vinyl sulfoxonium ylides and diazonium salts.

YlideMechanism Reactants Vinyl Sulfoxonium Ylide + Ar-N2+ Inter1 Azo-Coupling Intermediate Reactants->Inter1 Electrophilic Attack Inter2 Tautomerization (Hydrazone-like) Inter1->Inter2 H-Shift Transition Intramolecular Cyclization Inter2->Transition Nucleophilic Attack Product 1,3,5-Trisubstituted Pyrazole + DMSO Transition->Product Elimination of DMSO

References

  • Heller, S. T., & Natarajan, S. R. (2006).[1][6] Fast and General Synthesis of 1,3-Diketones and Their Application in the Synthesis of Pyrazoles.[1][2][6][7] Organic Letters.[1] [Link]

  • Vishwakarma, R. K., et al. (2024).[3] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts.[3] Journal of Organic Chemistry.[8][9] [Link]

  • Zhou, J., et al. (2024).[10] Recent advances in the multicomponent synthesis of pyrazoles.[10] Organic & Biomolecular Chemistry.[1][2][11] [Link]

  • Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[1][2][11] [Link]

  • Vinci, G., et al. (2023). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis.[9] European Journal of Organic Chemistry.[9] [Link]

Sources

Application

Analytical Characterization of Pyrazolylpiperidine Scaffolds

Content Type: Application Note & Technical Guide Subject: Structural Elucidation, Impurity Profiling, and Method Development for Pyrazolylpiperidine Drug Candidates. Abstract The pyrazolylpiperidine scaffold—a fusion of...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Guide Subject: Structural Elucidation, Impurity Profiling, and Method Development for Pyrazolylpiperidine Drug Candidates.

Abstract

The pyrazolylpiperidine scaffold—a fusion of a basic piperidine ring and an aromatic pyrazole—is a cornerstone of modern kinase inhibitor design (e.g., Crizotinib, Ceritinib). However, this moiety presents a "perfect storm" of analytical challenges: the basicity of the piperidine nitrogen causes severe chromatographic tailing, while the pyrazole ring introduces complex tautomeric equilibria and regioisomerism (N1 vs. N2 alkylation) that mass spectrometry alone cannot resolve. This guide details a self-validating analytical workflow, moving from high-pH chromatography to definitive 2D-NMR structural assignment.

The Structural Challenge: Three Pillars of Ambiguity

To characterize a pyrazolylpiperidine molecule, the analyst must resolve three specific structural attributes that define the compound's safety and efficacy profile.

  • Regioisomerism (The Synthetic Pitfall): During synthesis, alkylation of the pyrazole ring often yields a mixture of N1- and N2-isomers. These are isobaric (identical Mass/Charge ratio) and often co-elute on standard C18 gradients.

  • Tautomerism (The NMR Ghost): Unsubstituted pyrazoles exist in rapid equilibrium between two tautomeric forms. In standard solvents like CDCl₃, this results in broadened, "missing" carbon signals.

  • Piperidine Basicity (The Tailing Factor): The secondary or tertiary amine of the piperidine has a pKa typically between 9.0 and 11.0. At neutral or low pH, it is fully protonated, interacting ionically with residual silanols on silica columns, destroying peak symmetry.

Visualization: Analytical Decision Matrix

The following diagram outlines the logical flow for characterizing these attributes.

AnalyticalWorkflow Start Crude Pyrazolylpiperidine Sample IsoCheck Isomerism Check (UPLC/MS) Start->IsoCheck Purity Purity Profiling (High pH LC) Start->Purity IsoResult Isobaric Peaks Detected? IsoCheck->IsoResult StructID Definitive Structure (NMR) IsoResult->StructID Yes (Co-elution) IsoResult->Purity No (Single Peak) HMBC 1H-15N HMBC (N-Alkylation Site) StructID->HMBC FinalReport Release for Biological Assay HMBC->FinalReport Confirm N1 vs N2 Purity->FinalReport >98% Purity

Figure 1: Analytical workflow prioritizing the differentiation of isobaric regioisomers before final purity release.

Chromatographic Strategies
The "Basic Nitrogen" Problem

Standard acidic mobile phases (0.1% Formic Acid) protonate the piperidine nitrogen (


). This cation undergoes secondary interactions with anionic silanol groups (

) on the column stationary phase, causing peak tailing factors (

) often exceeding 2.0.

The Solution: High pH Chromatography Operating at pH 10–11 ensures the piperidine remains uncharged (neutral), eliminating silanol interactions and sharpening peaks.

  • Column Selection: Traditional silica dissolves at pH > 8. You must use Ethylene-Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) columns resistant to high pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) or 0.1% Ammonium Hydroxide.

Protocol A: High-pH Impurity Profiling (UPLC)

Target: Separation of synthetic byproducts and regioisomers.

ParameterConditionRationale
Column Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm)Hybrid particle stable up to pH 12; resists dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with

)
Maintains piperidine in neutral state (

).
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient 5% B to 95% B over 10 minShallow gradient to separate closely eluting regioisomers.
Flow Rate 0.4 mL/minOptimized for Van Deemter curve of 2.5 µm particles.
Detection UV 254 nm + MS (ESI+)UV for quantitation; MS for ID.
Temp 40°CReduces viscosity, improves mass transfer.

Self-Validation Step: Calculate the Tailing Factor (


) of the main peak. If 

, increase pH by 0.5 units or switch to a CSH column (which has a low-level positive surface charge to repel the protonated amine).
Spectroscopic Elucidation: Solving the Regioisomer Puzzle

Mass spectrometry cannot easily distinguish between N1-alkyl and N2-alkyl pyrazoles (isobaric). 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method for this assignment.

The Mechanistic Logic

In a pyrazole ring, the nitrogen atoms have distinct chemical environments. When alkylated:

  • N1 (Pyrrole-like): The nitrogen attached to the alkyl group.

  • N2 (Pyridine-like): The nitrogen with the double bond.

In a 1H-15N HMBC experiment, we look for correlations between the alkyl protons (on the piperidine linker) and the pyrazole nitrogens.

  • N1-Alkylation (Target): The alkyl protons (

    
    ) will show a strong 2-bond correlation  to N1 (
    
    
    
    to
    
    
    ppm relative to nitromethane).
  • N2-Alkylation (Impurity): The chemical shift environment changes significantly due to the loss of aromatic symmetry.

Protocol B: Regioisomer Determination via 2D-NMR

Target: Definitive assignment of N-alkylation site.

  • Sample Prep: Dissolve 5–10 mg of compound in 600 µL DMSO-d6 .

    • Why DMSO? It is a hydrogen-bond acceptor solvent that slows down proton exchange, sharpening the signals of any tautomeric impurities and stabilizing the N-H protons if present.

  • Acquisition: Run a gradient-selected 1H-15N HMBC (optimized for

    
     Hz).
    
  • Analysis Logic:

    • Locate the proton signal of the

      
       group directly attached to the pyrazole.
      
    • Trace the cross-peaks in the nitrogen dimension.

    • N1 typically resonates upfield (shielded) compared to N2 .

Visualization: NMR Assignment Logic

The following diagram illustrates the specific correlations expected in the HMBC spectrum.

NMRLogic Input 1H-15N HMBC Spectrum AlkylProton Identify N-CH2 Proton Signal Input->AlkylProton Correlation Observe 15N Cross-peaks AlkylProton->Correlation N1_Shift Cross-peak at -180 to -210 ppm Correlation->N1_Shift Strong 2J N2_Shift Cross-peak at -70 to -100 ppm Correlation->N2_Shift Strong 2J Result_N1 N1-Isomer (Usually Desired) N1_Shift->Result_N1 Result_N2 N2-Isomer (Impurity) N2_Shift->Result_N2

Figure 2: Interpretation logic for 1H-15N HMBC data to distinguish pyrazole regioisomers.

Chiral Analysis (If Piperidine is Substituted)

If the piperidine ring contains a chiral center (e.g., 3-substituted piperidine), enantiomeric separation is required.

  • Method: Normal Phase Chiral HPLC.

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IC). Coated phases (AD/OD) are risky if using strong basic additives.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) (90:10:0.1).

    • Critical Note: The 0.1% DEA is mandatory. Without it, the basic piperidine will bind irreversibly to the chiral stationary phase, resulting in broad smears instead of peaks.

References
  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.1[2][3][4][5][6][7][8]

  • National Institutes of Health (NIH). (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.5[3][4][5][6]

  • ResearchGate. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation.3[3][4][5][6][9][10][11]

  • SynThink Chemicals. (2024). Crizotinib EP Impurities and Related Compounds.[12][13]13[3][4][5][6]

  • Freie Universität Berlin. (2024). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study.9[3][4][5][6]

Sources

Method

Application Note: Purification &amp; Isolation of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

This Application Note is designed for organic chemists and process engineers involved in the synthesis and purification of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine . It addresses the specific physicochemical challenges pos...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process engineers involved in the synthesis and purification of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine . It addresses the specific physicochemical challenges posed by the molecule's dual-nitrogen heterocycle structure (a strongly basic secondary amine and a weakly basic aromatic azole).

Executive Summary & Chemical Profile

The target molecule contains two distinct nitrogenous domains: a piperidine ring (secondary aliphatic amine) and a pyrazole ring (aromatic azole). The purification strategy hinges on the significant pKa differential between these two moieties.

MoietyTypeApprox.[1][2][3][4][5][6][7][8][9][10] pKa (Conjugate Acid)Solubility Behavior
Piperidine (N-H) Secondary Amine~11.0Highly basic; protonates at neutral pH.
Pyrazole (N-1) Aromatic Azole~2.5Very weakly basic; neutral at pH > 3.

Key Challenge: Common synthetic routes (e.g., hydrogenation of pyridine precursors or alkylation of piperidines) often leave residues of pyridine analogs (pKa ~5.2) or unreacted pyrazoles . Standard silica chromatography can lead to severe tailing due to the piperidine's interaction with silanols.

Recommended Strategy:

  • Primary Isolation: pH-Switch Liquid-Liquid Extraction (LLE) to remove pyridine/aromatic impurities.

  • Polishing: Flash Chromatography using amine-modified silica.

  • Stabilization: Conversion to Dihydrochloride or Oxalate salt for long-term storage.

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture (LC-MS or TLC) to identify the dominant impurity profile.

  • TLC System: 10% MeOH in DCM + 1% NH₄OH.

    • Stain: Iodine or Ninhydrin (Piperidine stains red/purple).

    • Rf: Product will be polar (Rf ~0.2–0.3). Pyridine precursors will be less polar (Rf ~0.5).

  • LC-MS: Use a high-pH buffer (Ammonium Bicarbonate) or TFA. Note that in acidic mobile phases, the molecule is doubly charged [M+2H]²⁺.

Protocol A: The "pH-Switch" Extraction (High Specificity)

This method exploits the pKa window between the piperidine product (pKa ~11) and common aromatic impurities like pyridine (pKa ~5) or neutral side products.

Mechanism of Action

By targeting a pH of ~7.5, we keep the piperidine protonated (water-soluble) while deprotonating weaker bases like pyridine (organic-soluble), allowing for their selective removal.

Step-by-Step Procedure
  • Acidification:

    • Dissolve the crude oil in 1M HCl (approx. 10 mL/g crude).

    • Check pH; ensure pH < 2.

    • Status: Product and all amine impurities are protonated (Water layer). Neutrals are insoluble.

  • Wash 1 (Removal of Neutrals):

    • Wash the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2 x vol).

    • Discard the organic layer (contains non-basic impurities).

  • The "Switch" (Removal of Weak Bases):

    • Carefully adjust the aqueous layer pH to 7.5 – 8.0 using saturated NaHCO₃ solution.

    • Critical: Do not overshoot pH 8.5.

    • Extract with DCM (3 x vol).

    • Result: Weak bases (pyridines, unreacted pyrazoles) extract into the DCM. The highly basic piperidine product remains in the aqueous phase as a cation.

  • Basification (Product Recovery):

    • Adjust the aqueous layer pH to >12 using 5M NaOH.

    • The solution should turn cloudy as the free base oils out.

    • Extract with DCM or Chloroform (3 x vol).

  • Drying:

    • Combine organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate

    • Yield: Pale yellow oil or low-melting solid.

Protocol B: Flash Chromatography (Silica Gel)

If the extraction does not yield >95% purity, use flash chromatography. Standard silica is acidic and will irreversibly bind the piperidine unless modified.

  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Mobile Phase Modifiers (Crucial):

    • Option 1 (Standard): DCM / MeOH / NH₄OH (aq) [90:9:1].

    • Option 2 (Alternative): DCM / 7N NH₃ in MeOH [95:5 to 85:15].

    • Option 3 (For difficult separations): DCM / MeOH / Triethylamine (TEA) [95:5:1].

Gradient Protocol:

  • Equilibrate column with 100% DCM + 1% TEA (or NH₃) to deactivate silanols.

  • Load sample (dissolved in minimal DCM).

  • Elute with 0% → 10% MeOH (containing modifier).

  • Product typically elutes at 5–8% MeOH.

Protocol C: Salt Formation (Crystallization)

The free base is prone to oxidation and absorbs CO₂ from the air. Converting it to a salt is the gold standard for stability and final purification.

Dihydrochloride Salt Formation
  • Dissolve purified free base (1.0 equiv) in Ethanol or Isopropanol (5 mL/g).

  • Cool to 0°C in an ice bath.

  • Dropwise add HCl in Dioxane (4M) or HCl in Ethanol (2.2 equiv).

    • Note: Use excess HCl (2.2 eq) to ensure protonation of both the piperidine and the pyrazole (though pyrazole HCl is weak, the lattice energy often stabilizes it).

  • Stir for 30 mins. A white precipitate should form.[1]

  • Add Diethyl Ether or MTBE to drive precipitation if necessary.

  • Filter, wash with ether, and dry under vacuum.

Oxalate Salt Formation (Alternative)

If the HCl salt is hygroscopic, the oxalate salt often yields non-hygroscopic, sharp-melting crystals.

  • Dissolve free base in Acetone.

  • Add Oxalic acid (1.1 equiv) dissolved in Acetone/MeOH.

  • Reflux briefly, then cool slowly to crystallize.

Visualization of Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Piperidine, Pyridine, Pyrazole, Neutrals) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash1 Wash with DCM Acidify->Wash1 AqAcid Aqueous Layer (All Bases Protonated) Wash1->AqAcid Keep Aqueous OrgWaste1 Organic Layer (Neutrals Discarded) Wash1->OrgWaste1 Remove Neutrals PHSwitch Adjust pH to 7.5 - 8.0 (Selective Deprotonation) AqAcid->PHSwitch ExtractSwitch Extract with DCM PHSwitch->ExtractSwitch OrgImpurity Organic Layer (Pyridine/Weak Bases) ExtractSwitch->OrgImpurity Remove Weak Bases AqProduct Aqueous Layer (Piperidine Cation) ExtractSwitch->AqProduct Retain Strong Base Basify Basify to pH > 12 (NaOH) AqProduct->Basify FinalExtract Extract DCM -> Dry -> Evaporate Basify->FinalExtract SaltForm Salt Formation (HCl/Oxalate in EtOH) FinalExtract->SaltForm Stabilization

Figure 1: Decision tree for the "pH-Switch" extraction method, isolating the target based on its high basicity relative to impurities.

Analytical Verification

1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

  • Piperidine C-2: Multiplet at δ ~2.6 ppm (distinctive shift due to N-substitution).

  • Ethyl Linker: Two triplets (or multiplets) around δ 2.0 – 4.2 ppm.

    • CH₂-N(Pyrazole): Triplet at δ ~4.2 ppm (deshielded by aromatic ring).

    • CH₂-Piperidine: Multiplet at δ ~1.8–2.0 ppm.

  • Pyrazole: Three aromatic protons.

    • H-3/H-5: Doublets at δ ~7.5 and 7.4 ppm.[11]

    • H-4: Triplet/Doublet at δ ~6.2 ppm.

HPLC Method (QC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Why High pH? Keeps piperidine neutral, improving peak shape and retention. Acidic buffers (0.1% Formic acid) cause the protonated amine to elute very early (void volume).

References

  • Sigma-Aldrich. Product Specification: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine.[12] Retrieved from .[12]

  • National Institutes of Health (NIH). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J Org Chem. 2021.[2][3] Retrieved from .

  • Organic Chemistry Portal. Synthesis of Piperidines: Recent Literature. Retrieved from .

  • ResearchGate. Purification strategies for amine-containing intermediates. Retrieved from .

Sources

Application

In vitro assays for testing pyrazole compound activity

Application Note & Technical Guide Introduction: The Pyrazole Pharmacophore The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is a "privileged scaffold" in medicinal chemistry. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The Pyrazole Pharmacophore

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for hydrogen bonding make it an ideal core for disrupting protein-protein interactions and competing for ATP-binding sites.

Prominent drugs like Celecoxib (COX-2 selective NSAID) and Crizotinib (ALK/ROS1 kinase inhibitor) validate the biological significance of this moiety. However, the high reactivity of pyrazoles can lead to assay interference (e.g., redox cycling). This guide outlines robust, self-validating protocols designed to filter false positives and accurately characterize pyrazole activity in three critical therapeutic areas: Kinase Inhibition (Oncology) , COX-2 Inhibition (Inflammation) , and Cytotoxicity (Safety/Efficacy) .

Kinase Inhibition Screening (Oncology)

Mechanism: Many pyrazole derivatives act as Type I or Type II ATP-competitive inhibitors. Recommended Assay: ADP-Glo™ Kinase Assay (Luminescent).[1] Why this assay? Unlike fluorescent assays (FRET/TR-FRET), ADP-Glo is less susceptible to interference from fluorescent small molecules—a common issue with complex pyrazole derivatives. It directly quantifies the ADP produced during the kinase reaction.[2]

Assay Principle & Logic

The assay decouples the kinase reaction from the detection step.

  • Kinase Reaction: Substrate + ATP

    
     Phospho-substrate + ADP.
    
  • Depletion: Unconsumed ATP is digested (preventing background signal).

  • Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[1][2]

Workflow Diagram (Graphviz)

KinaseAssay Start Start: Kinase Rxn Substrate Substrate + ATP + Pyrazole Cmpd Start->Substrate Rxn Enzymatic Transfer Substrate->Rxn ADP_Gen ADP Generated Rxn->ADP_Gen Inhibition? Step2 Step 1: Depletion (Add ADP-Glo Reagent) ADP_Gen->Step2 NoATP Remaining ATP Digested Step2->NoATP Step3 Step 2: Detection (Kinase Detection Rgt) NoATP->Step3 Conv ADP -> ATP Step3->Conv Light Luciferase Signal (RLU) Conv->Light

Caption: Schematic of the ADP-Glo biphasic workflow. Signal is directly proportional to kinase activity.

Detailed Protocol

Reagents: Recombinant Kinase, Lipid/Peptide Substrate, Ultra-Pure ATP, ADP-Glo Reagent, Kinase Detection Reagent.

StepActionCritical "Senior Scientist" Insight
1. Prep Dilute pyrazole compounds in 100% DMSO, then dilute 1:25 in 1X Kinase Buffer.Control: Final DMSO concentration must be <1% (usually 0.5-1%) to prevent solvent-induced enzyme inactivation.
2. Plate Add 2 µL of compound to a white, low-volume 384-well plate.Use white plates to maximize signal reflection and prevent cross-talk.
3. Enzyme Add 2 µL of Enzyme Master Mix. Incubate 10 min at RT.Pre-incubation: Essential for pyrazoles, which often exhibit slow-binding kinetics (Type II inhibition).
4. Start Add 1 µL of ATP/Substrate Mix. Spin down (1000 rpm, 1 min).Km Check: Ensure ATP concentration is at or below the enzyme's Km(app) to detect competitive inhibitors.
5. Rxn Incubate at RT for 60 min (cover to prevent evaporation).Time depends on linear velocity of the specific kinase.
6. Stop Add 5 µL ADP-Glo Reagent . Incubate 40 min at RT.This step removes unreacted ATP.[1] Incomplete digestion leads to massive background noise.
7. Detect Add 10 µL Kinase Detection Reagent . Incubate 30 min.This converts the ADP (product) back to ATP and generates light.[3]
8. Read Measure Luminescence (Integration: 0.5–1.0 sec).Calculate % Inhibition relative to DMSO control (0%) and No-Enzyme control (100%).

Anti-Inflammatory Screening (COX-2 Selectivity)

Mechanism: Pyrazoles (e.g., Celecoxib) are designed to fit the larger hydrophobic side pocket of COX-2, which is absent in COX-1. Recommended Assay: COX Colorimetric Inhibitor Screening (Peroxidase Activity).[4] Why this assay? While ELISA measures the prostaglandin product directly, the TMPD oxidation assay is a rapid, high-throughput method for initial library screening. It measures the peroxidase activity of the heme-COX complex.

Assay Principle & Logic

Cyclooxygenase has two active sites: Cyclooxygenase (Arachidonic Acid


 PGG2) and Peroxidase (PGG2 

PGH2).[4][5] The assay uses TMPD as a co-substrate, which turns blue (590 nm) upon oxidation during the reduction of PGG2.
Pathway Diagram (Graphviz)

COXPathway AA Arachidonic Acid PGG2 PGG2 (Unstable) AA->PGG2 Cyclooxygenase Site COX COX-1 / COX-2 (Enzyme) COX->PGG2 Inhib Pyrazole Inhibitor Inhib->COX Blocks Site Perox Peroxidase Activity PGG2->Perox PGH2 PGH2 PGG2->PGH2 Reduction OxTMPD Oxidized TMPD (Blue - 590nm) Perox->OxTMPD TMPD TMPD (Colorless) TMPD->OxTMPD Coupled Rxn

Caption: The peroxidase component of COX reduces PGG2 to PGH2, simultaneously oxidizing TMPD (Signal).[4]

Detailed Protocol

Reagents: Ovine COX-1 / Human Recombinant COX-2, Heme, Arachidonic Acid, TMPD, Assay Buffer (Tris-HCl pH 8.0).

StepActionCritical "Senior Scientist" Insight
1. Prep Prepare Assay Buffer and Heme solution.Heme is required for COX activity. Without it, the enzyme is apo-active (inactive).
2. Layout Background Wells: 150 µL Buffer + 10 µL Heme.100% Activity: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme.Inhibitor Wells: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Compound.Always run COX-1 and COX-2 plates in parallel to calculate the Selectivity Index (SI = IC50_COX1 / IC50_COX2).
3. Incubate Incubate for 5–10 minutes at 25°C.Allows the inhibitor to access the hydrophobic channel before substrate competition begins.
4. Color Add 20 µL of Colorimetric Substrate (TMPD).TMPD is light sensitive. Keep solution in amber tubes.
5. Start Add 20 µL Arachidonic Acid to all wells. Shake plate for 30s.Timing: The reaction is fast. Use a multichannel pipette to start all wells simultaneously.
6. Read Incubate 5 min at 25°C. Read Absorbance at 590 nm.Do not exceed 10 mins; the signal may saturate or TMPD may auto-oxidize.

Cytotoxicity & Viability (Cellular Screening)

Mechanism: General toxicity screening. Recommended Assay: Resazurin Reduction (Alamar Blue). Why NOT MTT? MTT requires solubilization of formazan crystals (destructive, error-prone) and is susceptible to reduction by chemical compounds (false positives). Resazurin is non-toxic, water-soluble, and allows for multiplexing (e.g., you can run the assay and then lyse cells for DNA extraction).

Protocol Summary
  • Seeding: Seed cells (e.g., HeLa, RAW 264.7) at 5,000–10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add Pyrazole compounds (serial dilution). Incubate 24–72h.

  • Reagent Addition: Add Resazurin solution (final conc. 44 µM) directly to culture media (10% of well volume).

  • Incubation: Incubate 1–4 hours at 37°C.

  • Read: Measure Fluorescence (Ex 530–560 nm / Em 590 nm).

    • Note: Viable cells reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink).

Troubleshooting & Optimization

  • Solubility Issues: Pyrazoles can be hydrophobic. If precipitation occurs in the assay buffer (cloudiness), reduce the final concentration or add 0.01% Triton X-100 to the buffer.

  • False Positives (Redox): Pyrazoles with free NH groups can sometimes chemically reduce assay reagents. Always include a "No Enzyme + Compound" control to check for abiotic signal generation.

  • Edge Effects: In 96/384-well plates, outer wells evaporate faster. Fill edge wells with media/buffer only (no cells/enzyme) to act as a thermal barrier.

References

  • National Institutes of Health (NIH). (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. [Link]

  • Journal of Chemical Health Risks. (2024).[6] Review on Biological Activities of Pyrazole Derivatives. [Link]

Sources

Method

Application Note: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (PPEP) in Insecticidal Discovery

[1][2] Executive Summary & Scientific Rationale In the high-stakes field of agrochemical discovery, the "scaffold-hopping" strategy is critical for overcoming resistance to established classes like neonicotinoids and phe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Rationale

In the high-stakes field of agrochemical discovery, the "scaffold-hopping" strategy is critical for overcoming resistance to established classes like neonicotinoids and phenylpyrazoles. 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (PPEP) represents a high-value, bifunctional scaffold that bridges two potent pharmacophores: the pyrazole ring (central to GABA-gated chloride channel antagonists like Fipronil) and the piperidine moiety (found in nicotinic acetylcholine receptor modulators and various alkaloids).[1][2]

This Application Note provides a rigorous protocol for utilizing PPEP as a core building block. Unlike fully functionalized active ingredients, PPEP serves as a flexible "linker-scaffold" containing a secondary amine handle, allowing researchers to rapidly generate libraries of lipophilic analogs essential for penetrating insect cuticles.[1][2]

Key Chemical Properties
PropertyValueRelevance to Agrochemicals
CAS Number 1177351-89-1 (Generic/Analogous)Tracking & Regulatory
Formula C₁₀H₁₇N₃Low MW allows for heavy derivatization
Molecular Weight 179.26 g/mol Ideal fragment size (<300 Da rule)
LogP (Calc) ~1.2 - 1.5Moderate lipophilicity; tunable via substitution
Functional Handle Secondary Amine (Piperidine N)Site for SAR expansion (Amides, Ureas, Alkyls)

Synthesis Protocol: Accessing the PPEP Scaffold[1][2]

While available from select building-block vendors, in-house synthesis allows for scale-up and linker modification.[1][2] The most robust route utilizes an Aza-Michael Addition or Nucleophilic Substitution .[1][2]

Method A: Nucleophilic Substitution (Standard Protocol)

This method is preferred for its reliability and high yield.[2]

Reagents:

  • 1-(2-Bromoethyl)-1H-pyrazole (Precursor A)[1][2]

  • Piperidine (Precursor B)[1]

  • Potassium Carbonate (

    
    , anhydrous)[2]
    
  • Acetonitrile (ACN) or DMF[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-Bromoethyl)-1H-pyrazole (1.0 eq) in anhydrous ACN (0.5 M concentration).

  • Base Addition: Add

    
      (2.5 eq) and stir for 15 minutes at room temperature to activate the system.
    
  • Amine Addition: Dropwise add Piperidine (1.2 eq).[2] The excess ensures complete consumption of the bromide.[2]

  • Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2]

  • Work-up: Cool to RT. Filter off inorganic salts.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    .[2] Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
    

Validation Criteria:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic triplet of the ethyl linker (~2.7 ppm and ~4.2 ppm) and the pyrazole protons (d, ~7.5 ppm; d, ~6.2 ppm).[2]

  • Purity: >95% by HPLC is required before proceeding to library generation.[2]

Application: Library Generation (Derivatization)[1]

The secondary amine of the piperidine ring is the critical "diversity point."[2] To transform PPEP into a potent insecticide, it must be coupled with lipophilic or electron-withdrawing groups to mimic the binding modes of known channel blockers.[2]

Target Analogs
  • Amides: Reaction with acid chlorides (e.g., nicotinoyl chlorides).

  • Ureas: Reaction with isocyanates (e.g., aryl isocyanates).

  • Sulfonamides: Reaction with sulfonyl chlorides.[2]

Protocol: Parallel Synthesis of Amide Derivatives

Objective: Synthesize a 24-compound library for SAR (Structure-Activity Relationship) screening.

  • Array Setup: Prepare a 24-well reaction block.

  • Stock Solution: Dissolve PPEP (1.0 eq) and DIPEA (1.5 eq) in DCM. Aliquot into wells.

  • Acylation: Add distinct Acid Chlorides (1.1 eq) to each well.

    • Priority Reagents: 6-chloronicotinyl chloride (neonicotinoid mimic), 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride (phenylpyrazole mimic).[1][2]

  • Incubation: Shake at RT for 4 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess acid chloride.[1][2] Shake for 2 hours.

  • Isolation: Filter resin.[2] Evaporate solvent.[2] Compounds are usually pure enough for primary screening (>90%).

Biological Screening Workflow

Visualized Pathway: From Scaffold to Lead

The following diagram illustrates the logical flow from chemical synthesis to biological validation.

InsecticideDiscovery Scaffold PPEP Scaffold (Secondary Amine) Library Derivatization (Amides, Ureas, Sulfonamides) Scaffold->Library Parallel Synthesis Screening Primary Screen (100 ppm, Single Dose) Library->Screening High-Throughput HitID Hit Identification (>80% Mortality) Screening->HitID Threshold Filter DoseResponse LC50 Determination (Dose-Response Curve) HitID->DoseResponse Validation MoA MoA Studies (GABA/nAChR) DoseResponse->MoA Lead Optimization MoA->Scaffold SAR Refinement

Caption: Workflow for transforming the PPEP scaffold into active insecticidal leads via parallel synthesis and hierarchical screening.

Bioassay Protocol: Aphid (Myzus persicae) Contact/Systemic Assay

Rationale: Aphids are standard models for sucking pests, often targeted by piperidine/pyrazole chemistries.[2]

Procedure:

  • Test Solution: Dissolve library compounds in DMSO/Acetone (1:1) and dilute with water containing 0.05% Triton X-100 to a final concentration of 100 mg/L (ppm) .

  • Host Plant: Use cabbage leaf discs (3 cm diameter) placed on agar beds in 12-well plates.

  • Infestation: Transfer 10–15 adult apterous aphids to each disc.

  • Application:

    • Contact: Spray 2 mL of solution using a Potter Spray Tower (10 psi).

    • Systemic: Apply solution to the soil/agar and allow root uptake (if using whole seedlings).[2]

  • Incubation: Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Assessment: Count mortality at 48 hours and 72 hours .

    • Scoring: Dead insects do not move when probed with a fine brush.[2]

Data Analysis Table Template:

Compound IDR-Group (Substituent)Mortality % (48h)Mortality % (72h)Estimated LC₅₀ (mg/L)
PPEP-001 6-Cl-pyridin-3-yl95%100%< 10
PPEP-002 4-CF3-phenyl40%55%> 100
PPEP-Ref Fipronil (Control)100%100%0.5
PPEP-Neg Solvent Only< 5%< 5%N/A

Mechanism of Action (MoA) Investigation

If a hit is identified, determining the target site is crucial.[2] The PPEP scaffold suggests two primary targets:

  • GABA-Gated Chloride Channels: The pyrazole moiety is a classic pharmacophore for GABA antagonists (blocking the channel pore).[1][2]

    • Test: Electrophysiology on insect neurons or radioligand binding assays using [³H]-EBOB.[1][2]

  • Nicotinic Acetylcholine Receptors (nAChR): The piperidine ring mimics the pyrrolidine/piperidine of nicotine and neonicotinoids.[2]

    • Test: Competitive binding assay against [³H]-Imidacloprid.[1][2]

MoA Logic Diagram

MoA_Logic Compound Active PPEP Derivative Target1 GABA Receptor (Antagonist) Compound->Target1 Pyrazole-driven Target2 nAChR (Agonist/Modulator) Compound->Target2 Piperidine-driven Symptom1 Hyperexcitation Convulsions Target1->Symptom1 Symptom2 Paralysis Feeding Cessation Target2->Symptom2

Caption: Predicted pharmacological pathways based on the dual-pharmacophore structure of PPEP.

References

  • PubChem. (2025).[2][3][4][5] Compound Summary: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine.[1][2][6][7] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][2]

  • Aggarwal, R., et al. (2025).[2] Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. National Institutes of Health (NIH).[2] Retrieved January 28, 2026, from [Link]

  • Fu, C., et al. (2012).[2][8] Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives. Journal of Agricultural and Food Chemistry. Retrieved January 28, 2026, from [Link][2]

(Note: While specific commercial application of the exact title compound is not documented in open literature, the protocols above are derived from standard medicinal chemistry practices for pyrazole/piperidine scaffolds as supported by the cited SAR studies.)

Sources

Application

Application Note: High-Throughput Screening of Pyrazole Libraries

Abstract The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics including celecoxib (Celebrex), ruxolitinib (Jakafi), and crizotinib (Xal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics including celecoxib (Celebrex), ruxolitinib (Jakafi), and crizotinib (Xalkori). Its unique electronic properties and hydrogen-bonding capabilities make it an ideal template for kinase inhibitors and GPCR modulators. However, high-throughput screening (HTS) of pyrazole libraries presents specific challenges, including solubility-driven aggregation and potential assay interference. This guide provides a validated, step-by-step protocol for screening pyrazole libraries, emphasizing compound management, assay interference mitigation (PAINS), and robust hit triage strategies.

Introduction: The Pyrazole Advantage

In drug discovery, a privileged scaffold is a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Pyrazoles fit this definition perfectly due to their:

  • H-Bonding Capacity: The N-H group acts as a donor, while the sp2 nitrogen acts as an acceptor, mimicking the purine ring of ATP—crucial for kinase inhibition.

  • Rigidity: The planar 5-membered ring reduces the entropic penalty of binding.

  • Synthetic Accessibility: Modular synthesis allows for rapid generation of diverse libraries (e.g., via condensation of hydrazines with 1,3-diketones).

Despite these advantages, pyrazoles can exhibit promiscuity in HTS campaigns due to aggregation or non-specific hydrophobic interactions. This protocol is designed to distinguish true pharmacological inhibition from these artifacts.

Pre-Screening: Library Management & Quality Control

Physicochemical Considerations

Pyrazoles often possess moderate-to-high lipophilicity (LogP > 3). In high-density plate formats (1536-well), this can lead to precipitation or "edge effects" due to solvent evaporation.

Protocol: Compound Solubilization

  • Stock Preparation: Dissolve pyrazole compounds at 10 mM in 100% anhydrous DMSO.

    • Critical Check: Visually inspect for turbidity. Pyrazoles with extensive aromatic substitution (e.g., N-phenylpyrazoles) may require sonication.

  • Storage: Store in Matrix™ tubes or chemically resistant cyclic olefin copolymer (COC) plates at -20°C. Avoid polystyrene plates for long-term storage to prevent leaching.

  • Freeze-Thaw Cycles: Limit to <5 cycles. Pyrazoles are generally stable, but repeated hydration from atmospheric moisture can induce precipitation.

Acoustic Dispensing (Echo® Liquid Handling)

To minimize solvent carryover and preserve compound integrity, acoustic droplet ejection is preferred over tip-based transfer.

  • Source Plate: 384-well LDV (Low Dead Volume) or PP (Polypropylene) plates.

  • Transfer Volume: 2.5 nL – 50 nL directly into the assay plate.

  • Backfill: None required (contactless transfer).

Assay Development: Mitigating Interference

Assay Format Selection

For pyrazole libraries, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the recommended primary assay format.

  • Why? Some substituted pyrazoles can exhibit intrinsic fluorescence in the blue/green region. TR-FRET uses a time delay (e.g., 50-100 µs) to eliminate short-lived background fluorescence from the compounds, measuring only the long-lived signal from the lanthanide donor (Europium or Terbium).

The "Detergent Defense"

Pyrazoles are prone to forming colloidal aggregates that sequester enzymes, leading to false positives.

  • Standard Buffer Additive: 0.01% Triton X-100 or 0.005% Tween-20.

  • Validation: If a hit loses potency in the presence of 0.1% detergent, it is likely an aggregator (false positive).

Core Protocol: HTS Workflow

Target Example: Tyrosine Kinase (e.g., JAK or SRC family). Assay Type: TR-FRET Kinase Activity Assay.

Step 1: Assay Plate Preparation
  • Dispense Compounds: Use an acoustic dispenser to transfer 10 nL of 10 mM pyrazole library stock into a 1536-well white, solid-bottom plate (Greiner Bio-One).

    • Final Concentration: 10 µM (assuming 10 µL final assay volume).

    • Controls: Columns 1-2 (DMSO negative control), Columns 47-48 (Staurosporine positive control).

  • Seal and Spin: Centrifuge plates at 1000 x g for 1 minute to ensure compound settles.

Step 2: Enzymatic Reaction
  • Enzyme Addition: Dispense 3 µL of Kinase/Substrate mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubation: 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

  • Start Reaction: Dispense 2 µL of ATP (at Km concentration).

    • Incubation: 60 minutes at RT.

Step 3: Detection
  • Stop & Detect: Dispense 5 µL of Detection Mix (EDTA to stop reaction + Eu-labeled antibody + XL665-labeled acceptor).

  • Equilibration: Incubate for 60 minutes in the dark.

  • Read: Measure signal on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

Step 4: Data Visualization (Workflow)

HTS_Workflow Library Pyrazole Library (10mM DMSO) Acoustic Acoustic Dispensing (10 nL -> 1536-well) Library->Acoustic Enzyme Enzyme Addition (Pre-incubation 15 min) Acoustic->Enzyme ATP ATP Start (60 min Reaction) Enzyme->ATP Detect TR-FRET Detection (Eu-Ab + Acceptor) ATP->Detect Read Plate Reader (Ratio 665/615 nm) Detect->Read

Figure 1: Optimized HTS workflow for pyrazole kinase inhibitors using TR-FRET detection.

Hit Validation & Triage Logic

Raw data from the reader must be normalized. Calculate the Ratio (Em665/Em615) * 10,000. Percent Inhibition =



Hit Selection Criteria
  • Primary Cutoff: Mean activity of negative controls + 3 Standard Deviations (3σ).

  • Z-Factor Check: Ensure plate Z' > 0.5.

The Triage Funnel (Eliminating False Positives)

Pyrazoles are frequent "frequent hitters." Apply this logic to filter hits:

Triage_Logic PrimaryHit Primary Hit (> 3σ Inhibition) CounterScreen Counter Screen (Unrelated Kinase/Protein) PrimaryHit->CounterScreen DetergentTest Detergent Sensitivity (Add 0.01% Triton X-100) CounterScreen->DetergentTest Selective Discard Discard (Artifact/Aggregator) CounterScreen->Discard Promiscuous RedoxTest Redox Cycling Check (Add H2O2 scavenger) DetergentTest->RedoxTest Activity Retained DetergentTest->Discard Activity Lost (Aggregator) ValidHit Validated Scaffold (Proceed to IC50) RedoxTest->ValidHit Stable RedoxTest->Discard Redox Active

Figure 2: Decision tree for validating pyrazole hits, filtering out aggregators and redox cyclers.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal Pyrazole autofluorescence or precipitation.Switch to TR-FRET or AlphaScreen (red-shifted). Check solubility limits.
Low Z-Factor (< 0.4) Pipetting error or reagent instability.Recalibrate acoustic dispenser. Freshly prepare ATP/Enzyme stocks.
"Flat" SAR Compound aggregation (non-specific binding).Increase detergent concentration (0.01% to 0.05% Tween-20).
Edge Effects Evaporation in outer wells.Use low-evaporation lids or fill dummy wells with water.

References

  • High-Throughput Screening in Drug Discovery & Molecular Biology. (2023). Opentrons. Link

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Current Topics in Medicinal Chemistry. Link

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies. Link

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2014). National Institutes of Health (NIH). Link

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. (2019). PLOS ONE. Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). (2021). Molecules. Link

Method

2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine solubility in common lab solvents

Application Note: Solubility Profiling and Handling Protocol for 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Executive Summary This technical guide outlines the physicochemical properties and solubility protocols for 2-[2-(1H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Handling Protocol for 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Executive Summary

This technical guide outlines the physicochemical properties and solubility protocols for 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS 1052680-10-0 / 1187385-66-5).[1][2] This compound acts as a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of histamine receptor ligands (e.g., H3 antagonists).[3][2]

Successful application of this compound in biological assays requires precise handling of its amphiphilic nature.[3][1][2] While the pyrazole moiety contributes aromatic character, the secondary amine of the piperidine ring dictates its pH-dependent solubility profile.[1][2] This protocol provides a standardized workflow to maximize solubility, prevent precipitation in aqueous buffers, and ensure long-term stability.[3][1][2][4]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[3][1][2][5]

PropertyValueImplication for Solubility
Molecular Weight 179.26 g/mol Low MW facilitates rapid dissolution in compatible solvents.[1][2]
Molecular Formula C₁₀H₁₇N₃Nitrogen-rich structure; capable of H-bonding.[1][2][4]
LogP (Predicted) ~1.36Moderately lipophilic.[3][1][2] Soluble in organic solvents; limited solubility in neutral water.[3][1][2]
pKa (Piperidine N) ~10.5 - 11.0Highly basic.[3][1][2] Protonated (cationic) at physiological pH (7.4).[3][1][2]
pKa (Pyrazole N) ~2.5Weakly basic.[3][1][2] Remains neutral at physiological pH.[3][1][2]
Physical State Solid or OilLow-melting solid; hygroscopic.[3][1][2] Handle in low humidity.[3][1][2]

Critical Insight: The solubility of the Free Base form is drastically different from its Salt forms (e.g., Dihydrochloride).[3][2] The Free Base is lipophilic and requires organic co-solvents (DMSO, Ethanol).[3][2] The Salt form is hydrophilic and water-soluble.[3][1][2] Verify your specific lot before proceeding.

Solubility Assessment & Solvent Compatibility

Primary Organic Solvents (Stock Preparation)

For the Free Base form, organic solvents are required to generate high-concentration stock solutions (typically 10–100 mM).[3][1][2]

  • Dimethyl Sulfoxide (DMSO): Recommended. [1][2]

    • Solubility: >50 mg/mL (approx. 280 mM).[3][1][2]

    • Application: Ideal for biological assays and cryopreservation of stocks.[3][1][2]

  • Ethanol (Absolute): High Compatibility. [1][2]

    • Solubility: >30 mg/mL.[3][1][2]

    • Application: Suitable for evaporation-based coating or when DMSO toxicity is a concern.[3][1][2][4]

  • Dimethylformamide (DMF): Compatible but less recommended due to cytotoxicity in cell-based assays.[3][1][2][4]

Aqueous Buffers (Working Solutions)
  • Neutral pH (PBS, pH 7.4): The Free Base has limited solubility here.[3][2] Direct addition of solid to PBS may result in slow dissolution or suspension.[3][1][2]

  • Acidic pH (0.1 M HCl or Acetate Buffer): Highly soluble.[3][1][2] Protonation of the piperidine nitrogen converts the molecule into a soluble cation.[3][1][2]

  • Dilution from DMSO: Diluting a DMSO stock (e.g., 10 mM) 1:1000 into aqueous media (final 0.1% DMSO) is generally stable, provided the final concentration is below the solubility limit (~100 µM).[3][2]

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Target: Create a stable, high-concentration master stock for long-term storage.[1][2]

  • Weighing: Accurately weigh 17.9 mg of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine.

    • Note: If the compound is an oil, dispense by volume using density (~1.0 g/mL) or weigh directly into a tared glass vial.[3][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If using for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) for pure DMSO.[1][2]

  • Storage: Aliquot into amber glass vials. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[3][1][2][4]

Protocol B: Preparation of Aqueous Working Solution (For Assays)

Target: Dilute stock to working concentration (e.g., 100 µM) without precipitation.[3][2]

  • Thaw Stock: Thaw the 100 mM DMSO stock at room temperature. Vortex to ensure homogeneity.[3][1][2]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 100 mM stock 1:10 in DMSO to create a 10 mM working stock . This improves pipetting accuracy for small volumes.[3][1][2]

  • Final Dilution:

    • To prepare 10 mL of 100 µM assay medium:

    • Add 100 µL of the 10 mM DMSO stock dropwise to 9.9 mL of pre-warmed (37°C) culture medium or buffer while vortexing gently.

    • Final DMSO concentration: 1.0% (Ensure this is within the tolerance of your specific cell line/assay).[3][1][2]

  • Visual Check: Inspect for turbidity or precipitation.[3][1][2] If precipitate forms, lower the concentration or sonicate the media (if protein-free).[1][2]

Mechanism of Action & Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and the chemical mechanism governing pH-dependent solubility.

SolubilityWorkflow Start Compound Source 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine CheckForm Check Form: Free Base vs. Salt (HCl) Start->CheckForm SaltForm Salt Form (e.g., 2HCl) CheckForm->SaltForm Labeled HCl/Salt BaseForm Free Base (Solid/Oil) CheckForm->BaseForm Labeled Free Base WaterSol Directly Soluble in Water/PBS (>10 mg/mL) SaltForm->WaterSol Dilution Dilute into Aqueous Buffer WaterSol->Dilution OrganicSol Dissolve in Organic Solvent (DMSO or Ethanol) BaseForm->OrganicSol StockSol Stock Solution (10-100 mM) OrganicSol->StockSol StockSol->Dilution PrecipCheck Check for Precipitation (Tyndall Effect) Dilution->PrecipCheck Slow Addition + Vortex Protonation Mechanism: Piperidine N Protonation (pH < 10) Increases Solubility Dilution->Protonation pH Influence

Figure 1: Solubility Decision Tree and Workflow. This logic gate ensures the correct solvent system is chosen based on the specific salt form of the compound to prevent experimental artifacts caused by precipitation.[3][4]

Storage and Stability

  • Hygroscopicity: Piperidine derivatives can absorb atmospheric moisture.[3][1][2] Store the solid in a desiccator.[3][1][2]

  • Oxidation: Secondary amines are susceptible to slow oxidation over years.[3][1][2] Store under nitrogen or argon if possible.[3][1][2]

  • Stability in Solution:

    • DMSO/Ethanol:[3] Stable at -20°C for 6–12 months.[3][1][2]

    • Aqueous Dilutions: Prepare fresh. Do not store diluted aqueous solutions for >24 hours due to potential hydrolysis or adsorption to plasticware.[3][1][2]

References

  • PubChem. (n.d.).[3][1][2][6] Compound Summary for CID 53394776: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine.[1][2][4][7] National Library of Medicine.[3][1][2] Retrieved October 24, 2023, from [Link][1][2][4]

  • Lipinski, C. A. (2000).[3][1][2] Drug-like properties and the causes of poor solubility and poor permeability.[3][1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[3][1][2] (General reference for LogP/Solubility relationships).

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Executive Summary 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a specialized heterocyclic building block featuring a piperidine ring connected via an ethyl linker to a pyrazole moiety.[1] Its structural duality—containing b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a specialized heterocyclic building block featuring a piperidine ring connected via an ethyl linker to a pyrazole moiety.[1] Its structural duality—containing both a highly basic secondary amine (piperidine) and an aromatic nitrogen system (pyrazole)—presents unique stability challenges.[2]

This guide provides an authoritative protocol for researchers to maintain the integrity of this compound. Improper handling can lead to oxidative degradation, formation of carbamates (reaction with atmospheric CO₂), and hygroscopic decomposition, all of which compromise experimental reproducibility in medicinal chemistry and ligand synthesis.[2]

Physicochemical Profile & Identification

Before handling, verify the identity of your material against the following specifications.

PropertySpecificationNotes
Chemical Name 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Molecular Formula C₁₀H₁₇N₃
Molecular Weight 179.26 g/mol
Physical State Solid (Low-melting solid possible)May appear as a waxy solid or oil if impure/wet.[1][3]
SMILES C1CCC(CCn2cccn2)NC1
InChI Key QDMVKNSVSMEHPF-UHFFFAOYSA-N
Basicity (pKa) ~11.0 (Piperidine NH), ~2.5 (Pyrazole)Strong Base .[2][1]
Solubility DMSO, Methanol, DCM, ChloroformLimited water solubility at neutral pH; soluble in acidic aqueous media.[2]

Critical Note on CAS: While the 4-isomer (CAS 1177351-89-1) is common, the 2-isomer is a distinct regioisomer.[1] Always verify the Certificate of Analysis (CoA) from your vendor (e.g., Sigma-Aldrich Cat# CBR01311) to confirm the exact isomer.[2]

Safety & Hazard Assessment (GHS)

Treat this compound as a Corrosive and Irritant due to the secondary amine functionality.[2]

  • H314: Causes severe skin burns and eye damage (Class Assumption for basic piperidines).[4][5]

  • H315/H319: Causes skin irritation / Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[6]

Mandatory PPE:

  • Eyes: Chemical splash goggles (Face shield recommended if handling >1g).[2]

  • Skin: Nitrile gloves (Double gloving recommended; 0.11mm minimum thickness).

  • Respiratory: Handle strictly inside a certified chemical fume hood.

Storage Protocols

The secondary amine at the 2-position is sterically accessible enough to react with atmospheric CO₂ to form carbamate salts (white crust formation). It is also hygroscopic.

Storage Decision Tree

The following logic flow dictates the storage conditions based on usage frequency.

StorageProtocol Start Received Compound CheckSeal Inspect Seal Integrity Start->CheckSeal UsageFreq Frequency of Use? CheckSeal->UsageFreq LongTerm Long-Term (>1 Month) Store at -20°C UsageFreq->LongTerm Infrequent ShortTerm Short-Term (Daily/Weekly) Store at 2-8°C UsageFreq->ShortTerm Frequent Atmosphere Inert Atmosphere Required (Argon/Nitrogen) LongTerm->Atmosphere ShortTerm->Atmosphere Container Container: Amber Glass Vial with PTFE-lined Cap Atmosphere->Container Desiccator Secondary Containment: Desiccator with Drierite Container->Desiccator

Figure 1: Decision matrix for optimal storage conditions to prevent degradation.[2][1]

Specific Storage Instructions:
  • Temperature: Store at 2–8°C for active use. For archiving (>30 days), freeze at -20°C .

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use. The piperidine ring is sensitive to oxidation over time.

  • Container: Amber glass vials to protect from light. Caps must be PTFE-lined (Teflon) to prevent leaching of plasticizers by the amine vapor.[1]

Handling & Solubilization Protocols

A. Weighing and Transfer
  • Hygroscopicity Warning: The compound will absorb moisture from the air, turning a free-flowing solid into a sticky gum.

  • Protocol:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Weigh quickly in a fume hood.

    • If high precision is required (<10 mg), weigh inside a glovebox or use a static eliminator.[2]

B. Solubilization Strategy

For biological assays or chemical synthesis, preparing a stock solution is recommended.[2]

SolventSolubility RatingApplication
DMSO Excellent (>50 mM)Biological screening; long-term stock (-20°C).[1]
Ethanol GoodSynthesis; avoid for long-term storage (potential esterification/oxidation).[1]
Water Poor (Neutral pH)Not recommended for stock solutions.[1]
0.1M HCl ExcellentForms water-soluble dihydrochloride salt.[1]

Standard Stock Preparation (10 mM in DMSO):

  • Calculate mass required:

    
    .
    
  • Add dry DMSO (water content <0.1%).

  • Vortex for 30 seconds.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Experimental Application: Synthesis & Reactivity

Reactivity Profile

This molecule acts as a bidentate ligand or a nucleophilic building block .

  • Site A (Piperidine NH): Highly nucleophilic. Reacts with alkyl halides, acid chlorides, and isocyanates.[2]

  • Site B (Pyrazole N2): Weakly basic/nucleophilic.[2] Participates in coordination chemistry (metal binding).

Protocol: N-Alkylation of the Piperidine Ring

If using this compound to synthesize a larger drug scaffold:

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or TEA) if neutralizing an acid salt.[2] If the piperidine is free base, no additional base is needed for highly reactive electrophiles.[2]

  • Solvent: DCM or DMF are preferred.

  • Scavenging: Post-reaction, the unreacted piperidine core can be scavenged using an acidic resin (e.g., SCX-2 columns) due to its high basicity, allowing easy purification of non-basic products.[2]

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] Do not use organic solvents (enhances absorption).
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[4] Seek medical attention immediately.
Spill (<5g) Absorb with sand or vermiculite.[1] Neutralize with dilute acetic acid or citric acid before disposal.

References

  • Sigma-Aldrich.[1] Product Specification: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (AldrichCPR). Retrieved January 28, 2026, from [2][1]

  • PubChem.[7] Compound Summary: Piperidine Derivatives. National Library of Medicine. Retrieved January 28, 2026, from [2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28064142, 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine. (Note: Isomer reference for structural properties). Retrieved January 28, 2026, from [2]

  • Fisher Scientific. Safety Data Sheet: Piperidine Derivatives. Retrieved January 28, 2026, from [2]

Sources

Method

Application Note: Validation of Pyrazole Compounds as Selective Anti-Inflammatory Agents

This Application Note is designed for medicinal chemists and pharmacologists engaged in the discovery of non-steroidal anti-inflammatory drugs (NSAIDs). It details the validation pipeline for pyrazole-based scaffolds, fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists engaged in the discovery of non-steroidal anti-inflammatory drugs (NSAIDs). It details the validation pipeline for pyrazole-based scaffolds, focusing on COX-2 selectivity and cytokine suppression.[1][2]

[1][3]

Executive Summary

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, most notably exemplified by Celecoxib .[3][4] Unlike traditional NSAIDs (e.g., aspirin, ibuprofen) that inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), pyrazoles can be engineered to selectively target the inducible COX-2 isoform. This selectivity preserves the cytoprotective "housekeeping" functions of COX-1 in the gastric mucosa and platelets, significantly reducing gastrointestinal toxicity.

This guide outlines a standardized workflow to evaluate novel pyrazole candidates, moving from biochemical enzymatic assays to cellular models of inflammation (LPS-induced RAW 264.7 macrophages).

Mechanism of Action & Rationale

The anti-inflammatory efficacy of pyrazoles stems from two primary mechanisms:

  • Direct Enzymatic Inhibition: The pyrazole ring, often substituted with a sulfonamide (-SO2NH2) or methylsulfonyl group, binds tightly to the hydrophilic side pocket of the COX-2 active site—a pocket that is structurally restricted in COX-1 (Ile523 in COX-1 vs. Val523 in COX-2).

  • Transcriptional Suppression: Recent studies indicate that certain pyrazoles also inhibit the NF-κB and p38 MAPK signaling pathways, preventing the nuclear translocation of transcription factors required for COX-2, iNOS, and cytokine (TNF-α, IL-6) expression.

Visualization: Inflammatory Signaling & Pyrazole Intervention

The following diagram illustrates the dual intervention points of pyrazole compounds within the inflammatory cascade.

InflammatoryPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Inactive NF-κB (Cytosolic) TLR4->NFkB_Inactive Signaling Cascade NFkB_Active NF-κB (Nuclear) NFkB_Inactive->NFkB_Active Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Active->Genes Transcription COX2_Enzyme COX-2 Enzyme Genes->COX2_Enzyme Translation iNOS_Enzyme iNOS Enzyme Genes->iNOS_Enzyme PGE2 Prostaglandin E2 (Inflammation/Pain) COX2_Enzyme->PGE2 NO Nitric Oxide (NO) iNOS_Enzyme->NO Arachidonic Arachidonic Acid Arachidonic->COX2_Enzyme Pyraz_Transcript Pyrazole (Type II) Blocks Activation Pyraz_Transcript->NFkB_Inactive Inhibits Pyraz_Enzyme Pyrazole (Type I) Competitive Inhibition Pyraz_Enzyme->COX2_Enzyme Selective Blockade

Caption: Dual mechanism of action: Pyrazoles inhibit COX-2 enzymatic activity and may also block upstream NF-κB activation.

Experimental Protocols

Protocol A: Differential COX-1/COX-2 Enzymatic Screening

Objective: Determine the IC50 values for COX-1 and COX-2 to calculate the Selectivity Index (SI).[2] Principle: This assay utilizes the peroxidase component of cyclooxygenases. The oxidation of the colorimetric substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2 is measured.

Materials
  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Substrate: Arachidonic Acid (AA).

  • Chromogen: TMPD or Amplex Red.

  • Heme (Cofactor).

  • Vehicle: DMSO (Final concentration < 2%).

Procedure
  • Preparation: Dilute pyrazole compounds in DMSO to prepare a 10-point serial dilution (e.g., 0.01 µM to 100 µM).

  • Enzyme Incubation:

    • Add 10 µL of enzyme (COX-1 or COX-2) to assay buffer (Tris-HCl, pH 8.0) containing Heme.

    • Add 10 µL of the test compound.

    • Critical: Incubate for 10–15 minutes at 25°C to allow inhibitor binding to the active site.

  • Initiation: Add 10 µL of Arachidonic Acid/TMPD mixture to start the reaction.

  • Measurement: Immediately monitor absorbance at 590 nm (for TMPD) or fluorescence (for Amplex Red) in a kinetic mode for 5 minutes.

  • Calculation:

    • Calculate the slope (velocity) of the reaction.

    • % Inhibition = (Slope_vehicle - Slope_inhibitor) / Slope_vehicle * 100

    • Derive IC50 using non-linear regression (Sigmoidal dose-response).

Data Output Standard:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI)
Celecoxib >15.0 0.04 >375

| Candidate X | 10.5 | 0.85 | 12.3 |[2]

Note: A high SI (COX-1/COX-2) indicates reduced risk of gastric side effects.

Protocol B: Cellular Inflammation Model (LPS-Induced RAW 264.7)

Objective: Validate anti-inflammatory activity in a living system by measuring Nitric Oxide (NO) and Cytokine release. Cell Line: RAW 264.7 (Murine Macrophages).[5][6][7][8][9]

Workflow Diagram

AssayWorkflow Step1 1. Seed RAW 264.7 Cells (96-well plate, 5x10^4 cells/well) Step2 2. Pre-treatment (Test Compound, 1h) Step1->Step2 Step3 3. Stimulation (LPS 1 µg/mL, 24h) Step2->Step3 Step4 4. Supernatant Collection Step3->Step4 Analysis3 MTT Assay (Cell Viability) Step3->Analysis3 Remaining Cells Analysis1 Griess Assay (NO Levels) Step4->Analysis1 Analysis2 ELISA (TNF-α, IL-6) Step4->Analysis2

Caption: Experimental workflow for cellular validation of pyrazole compounds.

Step-by-Step Methodology

1. Cell Culture & Plating:

  • Maintain RAW 264.7 cells in DMEM + 10% FBS.

  • Seed cells at

    
     cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.
    

2. Compound Treatment:

  • Replace media with fresh serum-free media containing the test pyrazole compound (0.1, 1, 10, 50 µM).

  • Include controls:

    • Negative Control: Media + DMSO only.

    • Positive Control: Dexamethasone (1 µM) or Celecoxib (10 µM).

  • Incubate for 1 hour prior to stimulation.[8]

3. LPS Stimulation:

  • Add Lipopolysaccharide (LPS, E. coli serotype 055:B5) to a final concentration of 1 µg/mL.

  • Incubate for 18–24 hours .

4. Nitric Oxide (NO) Quantification (Griess Assay):

  • Transfer 100 µL of culture supernatant to a new plate.

  • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Incubate 10 minutes at room temperature (protected from light).

  • Measure absorbance at 540 nm .

  • Quantify against a Sodium Nitrite (

    
    ) standard curve.
    

5. Cytokine ELISA:

  • Use remaining supernatant to quantify TNF-α and IL-6 using commercial sandwich ELISA kits.

  • Follow manufacturer instructions (capture antibody -> sample -> detection antibody -> HRP -> TMB).

6. Viability Check (Crucial Control):

  • Perform an MTT or CCK-8 assay on the cells remaining in the original plate.

  • Validation Rule: Anti-inflammatory effects must occur at non-cytotoxic concentrations (Cell viability > 80%).

Data Analysis & Interpretation

Calculating Selectivity Index (SI)

The safety profile of a pyrazole compound is defined by its selectivity.



  • SI < 1: COX-1 selective (High gastric risk).

  • SI = 1: Non-selective (Standard NSAID risk).

  • SI > 10: COX-2 Selective (Improved safety).

  • SI > 50: Highly Selective (e.g., Coxibs).

Troubleshooting Guide
  • Low Solubility: Pyrazoles can be lipophilic. If precipitation occurs in aqueous buffer, increase DMSO to 5% (validate enzyme tolerance) or use a surfactant like Tween-80 (0.01%).

  • High Background in Griess Assay: Phenol red in DMEM can interfere with absorbance at 540 nm. Use Phenol Red-free DMEM for the treatment phase.

  • False Positives: If NO levels drop but Cell Viability also drops significantly, the compound is toxic, not anti-inflammatory. Always normalize NO production to total protein or cell viability.

References

  • Abdellatif, K. R. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Lucas, S. D., et al. (2020). The pyrazole scaffold in medicinal chemistry: A review of its versatility and biological activities. European Journal of Medicinal Chemistry.
  • Chung, F., et al. (2018). Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells. Biomolecules & Therapeutics. Link

  • Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. Link

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Protocol. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyrazolyl Piperidine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Pyrazolyl Piperidine Scaffolds Strategic Route Analysis: The "Root Cause" of Low Yields Bef...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Pyrazolyl Piperidine Scaffolds

Strategic Route Analysis: The "Root Cause" of Low Yields

Before troubleshooting specific reaction conditions, you must validate your synthetic strategy. Low yields in pyrazolyl piperidine synthesis often stem from forcing a cross-coupling route when a cyclization route is required (or vice versa).

Workflow Selector: Which Route Fits Your Substrate?

Use the following logic flow to determine if your current low yield is a method mismatch.

SynthesisStrategy cluster_0 Path A: Cross-Coupling (C-N Bond Formation) cluster_1 Path B: De Novo Cyclization Start START: Define Constraints Q1 Is the Pyrazole Ring Already Functionalized? Start->Q1 PathA Strategy: Buchwald-Hartwig or Chan-Lam Q1->PathA Yes (Complex Pyrazole) PathB Strategy: Condensation/Cyclization Q1->PathB No (Simple Pyrazole) Q2 Is the Halide on the Pyrazole or the Piperidine? PathA->Q2 Q3 Is Regioselectivity (N1 vs N2) Critical? PathB->Q3 Res1 Use Pd-Catalysis (Buchwald) *Critical: Base Selection* Q2->Res1 Halide on Pyrazole Res2 Use Cu-Catalysis (Chan-Lam) *Critical: Oxidant/Air* Q2->Res2 Boronic Acid on Pyrazole Res3 Use Enaminone + Piperidinyl-Hydrazine Q3->Res3 Yes (High Regiocontrol) Res4 Standard Hydrazine + 1,3-Dicarbonyl Q3->Res4 No (Symmetric)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate complexity and regiochemical requirements.

Troubleshooting Module: Buchwald-Hartwig Cross-Coupling

Context: You are attempting to couple a halogenated pyrazole with a piperidine (or vice versa) using Palladium catalysis, but conversion is stalled (<30%) or you observe dehalogenation.

Q: My reaction turns black immediately and yields are <10%. What is killing the catalyst?

A: The Pyrazole Nitrogen is likely coordinating to the Pd, poisoning the cycle. Unprotected pyrazoles with a free N-H are notorious catalyst poisons. They bind to the Palladium center, preventing the oxidative addition step.

  • Fix 1 (Protecting Group): Protect the pyrazole nitrogen with THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

  • Fix 2 (Ligand Overpowering): If you must run it unprotected, use a bulky, electron-rich biaryl phosphine ligand like BrettPhos or tBuXPhos . These bulky ligands create a steric wall that prevents the pyrazole nitrogen from binding to the metal center while facilitating the coupling with the piperidine amine.

Q: I see starting material consumption but multiple side products. How do I stop decomposition?

A: Your base is likely too strong or incompatible. Recent process chemistry data indicates that pyrazole substrates often decompose via base-dependent pathways when using strong bases like LiHMDS or NaH.

  • The Solution: Switch to Sodium tert-butoxide (NaOtBu) .

  • Why? NaOtBu is strong enough to deprotonate the piperidine-Pd complex (facilitating reductive elimination) but mild enough to prevent ring-opening or degradation of the pyrazole core.

Optimization Matrix: Buchwald-Hartwig Conditions
ParameterStandard Condition (Low Yield Risk)High-Yield Recommendation Mechanistic Rationale
Catalyst Pd(PPh3)4 or Pd2(dba)3Pd-PEPPSI-IPr or Pd(OAc)2 + BrettPhos N-heterocyclic carbene (NHC) or bulky phosphine ligands prevent catalyst poisoning by the heterocycle.
Base Cs2CO3 or K3PO4NaOtBu Alkoxide bases accelerate the transmetallation/deprotonation step without decomposing the pyrazole.
Solvent DMF or DMSODioxane or Toluene Non-polar solvents often stabilize the active catalytic species better than coordinating polar solvents.
Temp 80°C (Thermal)110-130°C (Microwave) High activation energy is often required for electron-rich pyrazoles; microwave heating provides rapid energy transfer.

Troubleshooting Module: Regioselectivity (N1 vs N2)

Context: You are alkylating a pyrazole with a piperidine electrophile (or building the ring) and getting a mixture of isomers.

Q: I am getting a 1:1 mixture of N1 and N2 isomers. Can I separate them?

A: Separation is difficult; change the chemistry to be "Regiodivergent." Direct alkylation of asymmetric pyrazoles is governed by a battle between steric hindrance (blocking N1) and tautomeric equilibrium.

  • The Fix (Cyclization Route): Instead of attaching the piperidine to the pyrazole, build the pyrazole on the piperidine.

  • Protocol: React a piperidinyl-hydrazine with an enaminone .

    • Mechanism:[1][2][3][4][5][6][7] The hydrazine NH2 (the most nucleophilic nitrogen) attacks the enaminone's

      
      -carbon (the most electrophilic site) first. This locks the regiochemistry before the ring closes.
      
Q: I cannot change my route. How do I favor one isomer?

A: Exploit the "Element Effect" in


 or Solvent Effects. 
  • For

    
     (Nucleophilic Aromatic Substitution):  If displacing a halide on the piperidine, use a Fluorine  leaving group. The high electronegativity of fluorine makes the adjacent carbon more electrophilic, often overcoming minor steric differences.
    
  • Solvent Switch:

    • Aprotic (DMF/THF): Favors alkylation at the less sterically hindered nitrogen (kinetic control).

    • Protic (MeOH): Can sometimes shift preference due to hydrogen bonding with the N-lone pair.

Troubleshooting Module: Alternative Methodologies

Context: Palladium is failing entirely.

Q: Is there a "Pd-Free" way to make these?

A: Yes, the Chan-Lam Coupling. This is an oxidative coupling between a pyrazole (N-H) and a piperidinyl-boronic acid (or vice versa) using Copper.

  • Why use it? It occurs at room temperature and is tolerant of air.[5] It avoids the "catalyst poisoning" issues of Pd because Copper binds differently to nitrogen.

  • Key Condition: You must have an oxidant. Usually, the reaction is run open to the air (O2 balloon is better).

  • Reference Protocol: Cu(OAc)2 (1.0 equiv), Pyridine (2.0 equiv), DCM, RT, open to air.

Purification & Isolation Guide

Context: Your LCMS shows product, but you lose it during workup.

Q: My product stays in the aqueous layer during extraction.

A: The piperidine moiety is protonated. Pyrazolyl piperidines are basic. If your workup is neutral or slightly acidic, the molecule forms a salt and stays in water.

  • The Fix: Adjust the aqueous layer to pH > 12 using 1M NaOH before extraction with DCM/IPA (3:1 ratio). The addition of Isopropanol (IPA) helps break emulsions common with these amphiphilic molecules.

Q: The product is "streaking" on silica gel.

A: Interaction with silanols. The basic nitrogen interacts with acidic silanol groups on the column.

  • The Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM/MeOH + 1% NH4OH). This "caps" the silanols and sharpens the peak.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
    • Source: Organic Letters (2014).
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles.[8][9]

    • Source: Organic Process Research & Development (2019).[8]

    • URL:[Link][9]

    • Note: This is the primary source for the NaOtBu/Pd-carbene recommend
  • Chan-Lam Coupling Mechanism

    • Title: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[10]

    • Source: Chemical Reviews (2014).
    • URL:[Link]

  • 
     Reactivity (Element Effect): 
    
    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[2][3][11]

    • Source: Journal of Organic Chemistry (2013).[2][12]

    • URL:[Link]

Sources

Optimization

Troubleshooting pyrazole ring formation reactions

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Pyrazole Ring Formation Ticket ID: PYR-SYN-001 Introduction: The Pyrazole Challenge The pyrazole ring is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Pyrazole Ring Formation Ticket ID: PYR-SYN-001

Introduction: The Pyrazole Challenge

The pyrazole ring is a privileged scaffold in medicinal chemistry, anchoring blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra) . However, its synthesis—classically via the condensation of hydrazines with 1,3-electrophiles (Knorr Synthesis)—is notoriously deceptive. What appears to be a simple dehydration often results in inseparable regioisomeric mixtures, stable non-aromatic intermediates, or unexpected side products.

This guide moves beyond textbook definitions to address the causality of failure and provides self-validating protocols to rescue your synthesis.

Module 1: The Regioselectivity Conundrum

User Query: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. I consistently get a 60:40 mixture of isomers. How do I force the formation of a single regioisomer?"

Root Cause Analysis

The Knorr synthesis is governed by the Nucleophile-Electrophile Mismatch .

  • The Nucleophile: Monosubstituted hydrazines (

    
    ) have two nucleophilic sites. The substituted nitrogen (
    
    
    
    ) is sterically hindered but electron-rich. The unsubstituted nitrogen (
    
    
    ) is sterically accessible but less electron-rich.
  • The Electrophile: Unsymmetrical 1,3-diketones possess two carbonyls with differing electrophilicity based on steric bulk and electronic induction.

The Rule of Thumb: Regioselectivity is dictated by the initial attack. To control the outcome, you must align the most nucleophilic nitrogen with the most electrophilic carbonyl.

Troubleshooting Protocol: Controlling the Attack
VariableControl StrategyMechanistic Rationale
Sterics Use bulky groups (e.g.,

-Butyl) on the hydrazine or diketone.
Forces the less hindered

of hydrazine to attack the most hindered carbonyl, or vice versa, purely to relieve strain.
Solvent Switch to Fluorinated Alcohols (TFE or HFIP). Critical Insight: Fluorinated solvents like Trifluoroethanol (TFE) hydrogen-bond to the carbonyls, activating them while altering the hard/soft character of the reaction. This often flips or enhances selectivity compared to EtOH [1].
Substrate Use Enaminones instead of Diketones.Enaminones (

) have distinct electrophilic sites (Carbonyl = Hard;

-Carbon = Soft). This locks the regiochemistry [2].[1][2]
pH Acid vs. Base Catalysis.Acid: Protonates the hydrazine (deactivating

first) and the carbonyl. Base: Deprotonates hydrazine, making

more nucleophilic.
Visualization: Regioselectivity Decision Matrix

Regioselectivity Start Substrate Analysis Diketone 1,3-Diketone Start->Diketone Enaminone Enaminone / Alkynone Start->Enaminone Preferred for Selectivity CheckSterics Are substituents sterically distinct? Diketone->CheckSterics ResultPure High Regioselectivity (>10:1) Enaminone->ResultPure Hard/Soft Match SolventSwitch Use TFE/HFIP (Fluorinated Solvents) CheckSterics->SolventSwitch Yes (e.g. Me vs Ph) Standard Standard EtOH/Reflux CheckSterics->Standard No (e.g. Me vs Et) SolventSwitch->ResultPure H-Bond Activation ResultMix Likely Mixture (1:1 to 3:1) Standard->ResultMix

Caption: Decision flow for predicting and optimizing regiochemical outcomes in pyrazole synthesis.

Module 2: Reaction Stalling & Intermediate Trapping

User Query: "My LCMS shows the mass of the product plus water (M+18), or the mass of the dihydro-intermediate. The reaction won't drive to completion."

Root Cause Analysis

You have formed a Hydrazone or a Pyrazoline , but the final aromatization step is stalled.

  • Hydrazone Trap: The hydrazine condensed with one carbonyl but failed to cyclize onto the second.

  • Pyrazoline Trap: The ring closed, but (if using

    
    -unsaturated ketones) the intermediate lacks the driving force to oxidize to the aromatic pyrazole.
    
Recovery Protocol
Scenario A: Stalled Hydrazone (1,3-Diketone route)
  • Diagnosis: M+18 peak visible.

  • The Fix: The second condensation is the rate-determining step.

    • Acid Spike: Add 10 mol%

      
      -TsOH or HCl. The acid activates the remaining carbonyl and protonates the leaving group (
      
      
      
      ).
    • Dean-Stark Trap: If using toluene, physically remove water to drive the equilibrium (Le Chatelier’s principle).

    • Microwave Irradiation: Heat at 120°C for 10–20 mins. This overcomes the energy barrier for the intramolecular attack [3].

Scenario B: Stable Pyrazoline (Chalcone/Enone route)
  • Diagnosis: Correct mass for dihydro-pyrazole.

  • The Fix: You need an oxidative trigger. Spontaneous air oxidation is often too slow.

    • Iodine (

      
      ):  Add 1.0 equiv of 
      
      
      
      in DMSO or THF. This promotes rapid oxidative aromatization [4].
    • DDQ: For sensitive substrates, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane.

Module 3: Purification & Characterization

User Query: "I have two spots on TLC that are very close. I isolated them, but the NMR is confusing. How do I distinguish the regioisomers?"

Purification Strategy

Pyrazole regioisomers often have similar


 values due to comparable dipole moments.

Optimized Chromatography Conditions:

  • Stationary Phase: Silica Gel (standard).[3]

  • Mobile Phase: Do not use MeOH/DCM immediately. Use EtOAc/Hexane gradients. Isomers often separate best at 15–30% EtOAc.

  • Tautomer Trouble: If your pyrazole has a free

    
     (unsubstituted), it exists as a tautomeric mixture, causing streaking.
    
    • Fix: Run the column with 1%

      
       (if basic) or protect the nitrogen (Boc/THP) before separation, then deprotect.
      
Definitive Characterization: NOE NMR

You cannot rely on chemical shift (


) prediction alone. You must use 1D-NOE (Nuclear Overhauser Effect)  or 2D-NOESY .

The Self-Validating Test:

  • Irradiate the substituent on the pyrazole nitrogen (e.g.,

    
    ).
    
  • Observe which ring proton or substituent shows enhancement.

    • Isomer A (1,5-subst): Enhancement of the substituent at position 5.

    • Isomer B (1,3-subst): Enhancement of the proton/group at position 5 (usually a proton if 3,5-disubstituted).

    • If you see enhancement of the C4-H proton: You likely have the 1,5-isomer where the N-substituent is close to C5, but check geometry carefully.

Data: Common Shift Trends (Indicative Only)
FeatureIsomer A (1,3,5-substituted)Isomer B (1,3,4,5-substituted)
C5-Carbon (

)
Typically more shielded (upfield)Deshielded (downfield)
N-Me Proton (

)

3.6 - 3.8 ppm

3.8 - 4.1 ppm
Elution Order Often elutes second (more polar)Often elutes first (less polar)

Module 4: Safety & Handling (Hydrazines)

  • Toxicity: Hydrazines are potent hepatotoxins and potential carcinogens.

  • Destruction: Quench excess hydrazine with bleach (NaOCl) or acetone (forming the hydrazone, which is less volatile, though still toxic) before disposal.

  • Explosion Hazard: Anhydrous hydrazine is unstable. Always use hydrazine hydrate (

    
    ) or hydrochloride salts (
    
    
    
    ) where possible.

References

  • Deng, X., & Mani, N. S. (2008).[2][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][5] Journal of Organic Chemistry, 76(11), 4432–4444. Link

  • Heller, S. T., & Natarajan, S. R. (2006).[4] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[4][6] Organic Letters, 8(13), 2675–2678. Link

  • Virender, K., et al. (2013). Iodine-mediated oxidative aromatization: A mild and efficient approach for the synthesis of pyrazoles. Tetrahedron Letters, 54(12), 1538-1540. Link

Sources

Troubleshooting

Optimization of reaction conditions for piperidine derivatives

Technical Support Center: Piperidine Derivative Optimization Subject: Advanced Optimization of Reaction Conditions for Piperidine Scaffolds To: Chemical Development Teams, Process Chemists, and Medicinal Chemists From: S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Derivative Optimization

Subject: Advanced Optimization of Reaction Conditions for Piperidine Scaffolds To: Chemical Development Teams, Process Chemists, and Medicinal Chemists From: Senior Application Scientist Desk

Introduction: The Piperidine Challenge

Piperidine rings are the structural backbone of over 70 FDA-approved small molecule drugs (e.g., Fentanyl, Paroxetine, Ritalin). However, their synthesis and functionalization present distinct thermodynamic and kinetic hurdles. This guide addresses the three most common bottlenecks reported by our user base: Catalytic Hydrogenation failures , Regioselectivity in C-H activation , and Steric issues in C-N coupling .

Module 1: Synthesis via Pyridine Hydrogenation

The Issue: "I am attempting to reduce a substituted pyridine to a piperidine using Pd/C, but the reaction stalls at 50-60% conversion, or I observe significant dimer formation."

Technical Diagnosis: The stalling is likely caused by Catalyst Poisoning via Nitrogen Adsorption . Pyridines and the resulting piperidines are strong


-donors. The nitrogen lone pair binds tightly to the active metal surface (Pd, Pt, or Rh), competitively inhibiting hydrogen adsorption.

Troubleshooting Protocol:

Q: How do I prevent catalyst poisoning without increasing catalyst loading? A: Switch to an acidic solvent system. Protonating the nitrogen (


 for pyridine, 

for piperidine) eliminates the lone pair's ability to coordinate with the metal surface.
  • Recommendation: Use Glacial Acetic Acid or a mixture of MeOH:HCl (10:1) .

  • Mechanism:[1][2][3][4][5][6] The protonated pyridinium species adsorbs via the

    
    -system (flat adsorption) rather than the nitrogen 
    
    
    
    -bond (vertical adsorption), facilitating hydride transfer.

Q: My substrate is acid-sensitive. What is the alternative? A: Use Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO


)  at higher pressures (50–70 bar).
Rh(0) has a lower affinity for nitrogen poisoning compared to Pd(0). Recent studies indicate that Rh oxides on the catalyst surface are crucial; ensure your catalyst is not over-reduced prior to use.

Optimization Table: Hydrogenation Conditions

ParameterStandard ConditionOptimized Condition (Difficult Substrates)Rationale
Catalyst 10% Pd/C5% Rh/C or PtO

(Adams' Cat.)
Rh/Pt tolerate amine poisoning better than Pd.
Solvent Methanol/EthanolAcetic Acid or 2,2,2-Trifluoroethanol (TFE) Protonation prevents N-metal coordination. TFE enhances H-bonding.
Pressure 1 atm (Balloon)50–70 bar (Autoclave) Increases dissolved H

concentration to displace adsorbed amine.
Additives NoneHCl (1 eq) Stoichiometric protonation of the product prevents product inhibition.

Workflow Visualization: Hydrogenation Decision Tree

HydrogenationWorkflow start Start: Pyridine Reduction check1 Is conversion < 90%? start->check1 acid_sens Is substrate acid-sensitive? check1->acid_sens Yes success Isolate Piperidine Salt check1->success No sol_change Switch Solvent to Glacial Acetic Acid acid_sens->sol_change No cat_change Switch Catalyst to 5% Rh/C or PtO2 acid_sens->cat_change Yes sol_change->success pressure Increase Pressure (50-70 bar) cat_change->pressure pressure->success

Figure 1: Decision matrix for optimizing heterogeneous catalytic hydrogenation of pyridine derivatives.

Module 2: Regioselective C-H Functionalization ( -Lithiation)

The Issue: "I am trying to alkylate N-Boc-piperidine at the


-position using s-BuLi/TMEDA, but I get low yields or racemization, unlike the pyrrolidine analogues."

Technical Diagnosis: This is a Conformational Dynamics issue. In


-Boc-pyrrolidines, the carbamate rotation is slow (

h at -78°C), allowing for stable dipole alignment. In

-Boc-piperidines, the Boc group rotates rapidly (

seconds at -78°C).[7] This rapid rotation disrupts the "complex induced proximity effect" (CIPE) required for stable lithiation and enantiocontrol.

Troubleshooting Protocol:

Q: What is the critical temperature window? A: Unlike pyrrolidines (which tolerate -50°C), piperidines require strict cryogenic control.

  • Protocol: Maintain -78°C precisely. Do not allow the temperature to rise until the electrophile is fully added.

  • Reagent: Use

    
    -BuLi  (sec-butyllithium) rather than 
    
    
    
    -BuLi. The added steric bulk and basicity are required to deprotonate the equatorial proton selectively.

Q: How do I stabilize the lithiated intermediate? A: Use TMEDA (Tetramethylethylenediamine) or (-)-Sparteine (for chiral induction). These ligands chelate the Lithium cation, breaking the alkyllithium aggregates and creating a reactive monomeric species that coordinates with the Boc carbonyl oxygen.

Step-by-Step Protocol:


-Lithiation of N-Boc Piperidine 
  • Preparation: Flame-dry a flask under Argon. Add

    
    -Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous Et
    
    
    
    O (Ether is often superior to THF for dipole stabilization).
  • Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 minutes for thermal equilibration.

  • Lithiation: Add

    
    -BuLi (1.2 eq) dropwise over 20 minutes.
    
    • Critical Check: The solution may turn slightly yellow. Stir for exactly 4-6 hours at -78°C. (Note: Piperidines require longer lithiation times than pyrrolidines due to the lack of ring strain).

  • Trapping: Add the electrophile (e.g., MeI, Allyl Bromide) dissolved in Et

    
    O dropwise.
    
  • Quench: Warm to room temperature only after 30 minutes of stirring with the electrophile.

Mechanism Visualization: Dipole Stabilization

LithiationMechanism sub N-Boc Piperidine complex Pre-Lithiation Complex (s-BuLi/TMEDA) sub->complex Coordination lithiated Dipole-Stabilized Alpha-Lithio Species complex->lithiated Deprotonation (-78C, Et2O) product Alpha-Substituted Piperidine lithiated->product Electrophile Trapping

Figure 2: Mechanistic pathway for Beak-Lee type lithiation showing the necessity of coordination prior to deprotonation.

Module 3: C-N Coupling (Buchwald-Hartwig Amination)

The Issue: "Coupling a secondary piperidine to an aryl halide fails. I see unreacted halide or beta-hydride elimination products."

Technical Diagnosis: Piperidines are moderately sterically hindered secondary amines.

  • Pd-Catalyst Deactivation: Standard ligands (PPh

    
    ) are insufficient to promote the reductive elimination step with bulky secondary amines.
    
  • 
    -Hydride Elimination:  If the coupling is slow, the Pd-Amido complex may undergo 
    
    
    
    -hydride elimination, leading to imine byproducts.

Troubleshooting Protocol:

Q: Which Ligand/Pre-catalyst system should I use? A: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • RuPhos: The gold standard for secondary amines. Its bulk promotes reductive elimination, while the electron-rich nature facilitates oxidative addition.

  • BrettPhos: Use if the aryl halide is deactivated (electron-rich).

Q: What base is compatible with functionalized piperidines? A:

  • Standard: NaO

    
    Bu (Sodium tert-butoxide).
    
  • Base-Sensitive Substrates: Use LHMDS or Cs

    
    CO
    
    
    
    .
  • Note: Avoid weak bases like Et

    
    N; they are insufficient to deprotonate the Pd-amine complex in the catalytic cycle.
    

Optimized Conditions for Piperidine Arylation:

  • Catalyst: Pd(OAc)

    
     (1-2 mol%) or Pd
    
    
    
    (dba)
    
    
    .
  • Ligand: RuPhos (2-4 mol%) or XPhos.

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Temperature: 80–100°C.[2]

References

  • Electrocatalytic Hydrogenation of Pyridines. Journal of the American Chemical Society. Detailed kinetics on Rh(0) vs Pt surfaces and adsorption energies.[3][8]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Protocols for using acetic acid to prevent poisoning.

  • Lithiation–Substitution of N-Boc-2-phenylpiperidine. Journal of the American Chemical Society. Definitive work on Boc-rotation barriers and temperature dependence (-78C vs -50C).

  • Buchwald–Hartwig Coupling of Piperidines. Organic Letters. Optimization of RuPhos/BrettPhos ligands for secondary cyclic amines.

  • Approaches to α-functionalization of piperidines. ResearchGate. Review of C-H activation strategies including lithiation and transition metal catalysis.[9]

Sources

Optimization

Stability issues of 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine in solution

Technical Support Center: Stability & Handling Guide Topic: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine CAS: 134379-77-4 (Generic structure reference) Document ID: TS-PYR-PIP-001[1][2] Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine CAS: 134379-77-4 (Generic structure reference) Document ID: TS-PYR-PIP-001[1][2]

Welcome to the Technical Support Center

I am Dr. Aris, Senior Application Scientist. You are likely accessing this guide because you are observing unexpected behavior with 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine —specifically discoloration, "ghost" impurities in LCMS, or solubility drift.

This molecule contains two distinct nitrogenous heterocycles: a secondary amine (piperidine) and an aromatic pyrazole , linked by an ethyl chain.[2] While the pyrazole is relatively robust, the piperidine moiety is a "chemical sponge" for environmental contaminants and specific solvents.

Below are the solutions to the most frequent technical tickets we receive regarding this compound.

Module 1: Solvent Compatibility & "Ghost" Impurities

User Ticket: "I dissolved the compound in Dichloromethane (DCM) for overnight storage. My LCMS now shows a new peak at M+12 and M+13 mass units, and the purity dropped by 5%."

Diagnosis: Solvent-Induced


-Alkylation (The "DCM Trap") 
This is the most common error.[1][2] Secondary amines like piperidine are nucleophilic enough to react with halogenated solvents like Dichloromethane (DCM) or Chloroform over time, especially at room temperature.[2] This is not a degradation of the molecule itself, but a reaction with your solvent.

The Mechanism: The piperidine nitrogen attacks the methylene group of DCM in a nucleophilic substitution (


) reaction, forming a chloromethyl-ammonium salt (Geminal amino-ether precursor). This often leads to methyne-bridged dimers (aminals).[1][2]

Corrective Protocol:

  • Immediate Action: Evaporate the DCM immediately at

    
    C.
    
  • Solvent Switch: For storage or LCMS dilution, use Methanol (MeOH) , Acetonitrile (MeCN) , or DMSO .[2]

  • Verification: If the impurity peak corresponds to a dimer (

    
     or similar patterns), it is confirmed solvent reactivity.[2]
    

Visualizing the Reaction Risk:

DCM_Reaction Figure 1: Mechanism of Piperidine Reactivity with Chlorinated Solvents Substrate Piperidine Derivative (Nucleophile) Intermediate Chloromethyl-ammonium Salt Substrate->Intermediate Slow SN2 Attack (Overnight/RT) DCM Dichloromethane (Solvent/Electrophile) DCM->Intermediate Product N,N'-Methylene Dimer (Impurity) Intermediate->Product + 2nd Amine Molecule

Module 2: Discoloration & Atmospheric Instability

User Ticket: "The compound was a white solid/colorless oil when purchased, but after two weeks on the bench, it has turned yellow/brown and sticky."

Diagnosis: Oxidative Degradation & Carbamate Formation The secondary amine in the piperidine ring is susceptible to two atmospheric attacks:

  • Oxidation: Formation of

    
    -oxides or hydroxylamines upon exposure to air and light, leading to yellowing (chromophore formation).[2]
    
  • CO₂ Scavenging: Piperidine is a strong base (

    
    ).[2] It rapidly absorbs atmospheric CO₂ to form piperidinium carbamates (white crust or viscous gum).[2]
    

Troubleshooting Guide:

ObservationChemical CauseRemediation
Yellow Oil/Solid

-Oxidation (Radical mechanism)
Purify via short silica plug (1% MeOH/DCM/NH₃).[1][2] Store under Argon.[2]
White Crust Reaction with CO₂ (Carbamate salt)Dissolve in dilute HCl; the CO₂ will bubble off.[2] Re-basify if free base is needed.[2]
Sticky Gum Hygroscopicity (Water absorption)Lyophilize or dry over

in a desiccator.[2]

Storage Protocol (The "Golden Rule"):

  • Form: Store as the Dihydrochloride (2HCl) salt whenever possible. The salt form locks the nitrogen lone pair, preventing both oxidation and CO₂ absorption.

  • Conditions:

    
    C, desiccated, under Argon/Nitrogen.
    

Module 3: Solubility & pH Management

User Ticket: "I cannot get the compound to dissolve in neutral water (pH 7), but it dissolves in my HPLC mobile phase."

Diagnosis: pH-Dependent Ionization This molecule is a di-basic system with distinct ionization states.[1][2]

  • Piperidine Nitrogen: Highly basic (

    
    ).[2] Protonated at physiological pH.[2]
    
  • Pyrazole Nitrogen: Weakly basic (

    
    ).[2] Neutral at physiological pH.[2]
    

Solubility Profile:

  • pH > 11 (High pH): Molecule is neutral (Free Base).[2] Low water solubility , high organic solubility.[2]

  • pH 7.4 (Physiological): Piperidine is protonated (

    
    ).[2] Moderate to Good water solubility .
    
  • pH < 2 (Acidic): Both Piperidine and Pyrazole are protonated.[2] High water solubility .

Protocol for Stock Solutions:

  • Do NOT attempt to dissolve the free base directly in neutral water; it may oil out.[2]

  • Step 1: Dissolve the compound in a small volume of DMSO or Ethanol.[2]

  • Step 2: Slowly add aqueous buffer or 0.1N HCl.

  • Target Concentration: Keep DMSO < 1% for biological assays.

Module 4: Synthesis & Purification Artifacts

User Ticket: "I synthesized this via Michael addition, but I see a persistent impurity at M-85 mass units."

Diagnosis: Retro-Michael or Incomplete Reaction The synthesis typically involves reacting piperidine with 1-vinylpyrazole (or a chloro-ethyl pyrazole precursor).[1][2]

  • Impurity A (Vinyl Pyrazole): If the reaction reverses (Retro-Michael) or is incomplete, you will see the vinyl pyrazole peak.[2]

  • Impurity B (Piperidine): Excess reagent.[2]

Purification Tip: Because the product contains a basic piperidine and a weak pyrazole, standard silica chromatography can cause streaking due to the interaction of the amine with acidic silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase to neutralize acidic sites before loading the sample.[2]

Summary: Workflow for Stability Assessment

Use this decision tree to diagnose issues with your sample quickly.

Troubleshooting_Tree Figure 2: Rapid Diagnostic Flowchart for Piperidine Stability Start Issue Observed Type What is the symptom? Start->Type Solvent Was it stored in DCM/CHCl3? Type->Solvent New Impurity Peak Color Yellow or White Crust? Type->Color Visual Change GhostPeak Solvent Alkylation. Discard & Switch to MeOH. Solvent->GhostPeak Yes SaltForm Convert to 2HCl Salt for long-term stability. Solvent->SaltForm No (Check Synthesis) Oxidation Oxidation/Carbamate. Acid Wash & Repurify. Color->Oxidation Yes Oxidation->SaltForm Prevention

References & Further Reading

  • Reactivity of Amines with Chlorinated Solvents:

    • Nevstad, G. O., & Songstad, J. (1984).[2] Solvent Properties of Dichloromethane. II. The Reactivity of Dichloromethane Toward Amines. Acta Chemica Scandinavica B, 38, 469–477.[2]

    • Significance: Establishes the kinetics of secondary amine alkylation in DCM, confirming the "ghost peak" mechanism.

  • General Stability of Piperidine Derivatives:

    • Eicher, T., Hauptmann, S., & Speicher, A. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2]

    • Significance: Definitive text on the oxidation susceptibility and basicity of piperidine and pyrazole rings.

    • [1]

  • Handling of Pyrazoles:

    • Fustero, S., et al. (2011).[2] Improved Regioselectivity in the Synthesis of Pyrazoles. Chemistry – A European Journal, 17(4), 1234-1245.[2]

    • Significance: Discusses the tautomeric stability and handling of pyrazole-containing building blocks.

    • [1]

  • Carbamate Formation in Amines:

    • Hao, W., et al. (2019).[2] Carbon Dioxide Capture by Amine-Based Sorbents.[1][2] ChemSusChem, 12(1), 105-117.[2]

    • Significance: Explains the mechanism of CO₂ absorption by secondary amines (like piperidine) to form carbamates in air.

    • [1]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of Pyrazole-Based Compounds

Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open Topic: Overcoming "Brick Dust" Properties in Pyrazole Scaffolds Introduction: The "Brick Dust" Challenge You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open Topic: Overcoming "Brick Dust" Properties in Pyrazole Scaffolds

Introduction: The "Brick Dust" Challenge

You are likely reading this because your pyrazole hit compound is stuck in the bottom of a vial, refusing to dissolve in standard assay buffers or formulation vehicles.

The Root Cause: Unsubstituted pyrazoles possess a dual nature. They are aromatic heterocycles with adjacent nitrogen atoms.[1] The key culprit for poor solubility is often the intermolecular hydrogen bonding between the pyrrolic -NH (donor) and the pyridinic -N= (acceptor). This creates a "molecular velcro" effect, leading to high crystal lattice energy (High Melting Point) and low aqueous solubility.

This guide moves beyond basic "add DMSO" advice. We will engineer the solubility profile using three distinct pillars: Salt Selection , Molecular Encapsulation , and Amorphous Solid Dispersions (ASD) .

Module 1: Chemical Engineering & Salt Selection

Before attempting complex formulations, determine if the physicochemical properties allow for a salt form. Pyrazoles are amphoteric but generally act as weak bases.

The pKa Constraint

The conjugate acid of pyrazole has a pKa of ~2.5. To form a stable salt, you generally need a


 (pKa of acid - pKa of base) of > 2 to 3. This limits your counter-ion choices to strong acids.
Decision Logic: To Salt or Not to Salt?

SaltSelection Start Analyze Pyrazole pKa CheckBase Is Basic pKa > 3.0? Start->CheckBase StrongAcid Screen Strong Acids (HCl, Methanesulfonic, H2SO4) CheckBase->StrongAcid Yes CheckAcid Is Acidic -NH free? CheckBase->CheckAcid No (Too Weak) StrongBase Screen Strong Bases (Na+, K+, Tromethamine) CheckAcid->StrongBase Yes (pKa < 13) NoSalt Salt Unlikely to Stabilize. Proceed to ASD/Co-solvents CheckAcid->NoSalt No (N-Substituted)

Figure 1: Decision tree for salt selection based on ionization constants.

Protocol 1: High-Throughput Salt Screening (In Situ)

Use this to quickly verify if a salt form improves solubility without isolating the solid.

  • Preparation: Dispense 1 mg of free base pyrazole into a 96-well plate.

  • Acid Addition: Add 1.05 equivalents of counter-ions (HCl, Methanesulfonic acid, p-Toluenesulfonic acid) from stock aqueous/alcoholic solutions.

  • Solvent: Add water to reach a target concentration (e.g., 10 mg/mL).

  • Cycle: Heat to 60°C for 30 mins, then cool to RT. Repeat twice to encourage equilibration.

  • Readout: Check for dissolution (clarity). If clear, the salt is soluble. If a precipitate forms, analyze the solid by XRPD to confirm it is a new salt species and not the free base.

Module 2: Formulation Strategies (The "Software" Fix)

If chemical modification isn't an option, we must alter the solvent environment.

Cyclodextrin Complexation

Cyclodextrins (CDs) are "molecular buckets." The hydrophobic pyrazole ring sits inside the bucket, while the hydrophilic exterior interacts with water. Hydroxypropyl-


-Cyclodextrin (HP

CD)
is the gold standard for pyrazoles due to its cavity size fitting the 5-membered ring perfectly.
Protocol 2: Phase-Solubility Complexation

Objective: Determine the binding constant and maximum solubility.

  • Stock Prep: Prepare 0%, 5%, 10%, 20%, and 40% (w/v) HP

    
    CD solutions in water/buffer.
    
  • Saturation: Add excess pyrazole solid to each vial.

  • Equilibration: Shake at room temperature for 48 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF filter.

  • Analysis: Quantify drug concentration via HPLC.

  • Plot: Graph [Drug] vs. [CD]. A linear increase (

    
     type) indicates a 1:1 inclusion complex.
    

Troubleshooting Tip: If you see a plateau (


 type), the complex itself has limited solubility. Switch to Sulfobutylether-

-CD (SBE-

-CD).

Module 3: Solid State Engineering (The "Hardware" Fix)

When salts fail and CDs are insufficient, Amorphous Solid Dispersions (ASD) are the most powerful tool. This technique breaks the crystal lattice (the "brick wall") and "freezes" the molecules in a disordered, high-energy state using a polymer matrix.

Polymer Selection Table
PolymerCharacteristicsBest For
PVP K30 Highly hydrophilic, fast release.Immediate release formulations.
HPMC-AS pH-dependent solubility (insoluble in stomach).Preventing precipitation in the stomach; supersaturation maintenance.
Soluplus® Amphiphilic graft copolymer.Pyrazoles with high LogP (>3); acts as a surfactant.
Protocol 3: Solvent Evaporation for ASD (Lab Scale)

Goal: Create a homogeneous glass solution.

  • Dissolution: Dissolve Pyrazole and Polymer (Ratio 1:3) in a common solvent.

    • Solvent Choice: Methanol or Acetone/Ethanol (50:50).

    • Constraint: Both drug and polymer must fully dissolve.

  • Evaporation: Use a Rotary Evaporator.

    • Bath Temp: 40–50°C.

    • Pressure:[2] Ramp down slowly to prevent "bumping."

  • Secondary Drying: Place the resulting foam/film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Pulverize the dried crust into a fine powder.

  • Verification: Run XRPD. Success = No sharp peaks (Halo pattern).

ASD_Workflow Input Pyrazole + Polymer (1:3 Ratio) Solvent Dissolve in Methanol/Acetone Input->Solvent Rotavap Rapid Solvent Removal (Vacuum) Solvent->Rotavap Dry Vacuum Oven (Residual Solvent Removal) Rotavap->Dry XRPD XRPD Check (Amorphous Halo) Dry->XRPD

Figure 2: Laboratory workflow for creating Amorphous Solid Dispersions.

Troubleshooting & FAQs

Q: My pyrazole dissolves in DMSO but precipitates immediately when added to cell media. Why? A: This is the "Crash-Out" effect. DMSO solubilizes by disrupting the lattice, but water restores the hydrophobic effect.

  • Fix: Do not exceed 0.5% DMSO. Pre-dissolve the compound in a 1:1 mixture of DMSO and PEG400 before adding to media. The PEG acts as an intermediate bridge to prevent rapid crystallization.

Q: I made a hydrochloride salt, but it's less soluble than the free base. How is that possible? A: This is the "Common Ion Effect" or formation of a hydrate. If your assay buffer contains high chloride (like PBS), the abundance of Cl- ions shifts the equilibrium back toward the solid salt.

  • Fix: Switch to a counter-ion not present in your buffer, such as Mesylate or Tosylate.

Q: Can I use co-crystals instead of salts? A: Yes. If your pKa prevents salt formation, try co-crystallization with conformers like Glutaric acid or Saccharin. This relies on hydrogen bonding rather than proton transfer.

References

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.

  • Stegemann, S., et al. (2007). When poor solubility becomes an issue: From early stage to proof of concept. European Journal of Pharmaceutical Sciences.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.

  • Serajuddin, A. T. (2007).[4] Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews.

Sources

Optimization

Technical Support Center: Advanced Pyrazole Synthesis Optimization

Current Status: Operational Subject: Preventing Side Product Formation in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Executive Summary The synthesis of pyrazoles—a p...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Preventing Side Product Formation in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

The synthesis of pyrazoles—a pharmacophore central to blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra)—is deceptively simple. While the classical Knorr synthesis (1,3-dicarbonyl + hydrazine) is robust, it is plagued by a critical failure mode: Regioisomeric heterogeneity.

When reacting an unsymmetrical 1,3-dicarbonyl with a mono-substituted hydrazine, two isomers (1,3- and 1,5-substituted) are possible. In drug development, separating these isomers is costly and inefficient. This guide moves beyond basic textbook procedures to address the mechanistic root causes of side product formation, focusing on solvent-controlled regioselectivity and intermediate trapping.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

The Problem

You are reacting a mono-substituted hydrazine (R-NH-NH₂) with an unsymmetrical 1,3-diketone. You expect a single product but receive a difficult-to-separate mixture (e.g., 60:40 ratio).

The Mechanistic "Why"

The reaction proceeds through a hydrazone intermediate.[1] The regioselectivity is determined by which carbonyl carbon the unsubstituted nitrogen of the hydrazine attacks first.

  • Electronic Control: The nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The nitrogen attacks the least hindered carbonyl.

  • The Conflict: Often, the most electrophilic carbon is also the most hindered, leading to competing pathways and isomeric mixtures.

Troubleshooting & Optimization

Q: How do I force the formation of a single regioisomer without changing my starting materials?

A: Switch your solvent to a Fluorinated Alcohol. Standard protic solvents like Ethanol (EtOH) often yield poor selectivity (1:1 to 3:1 mixtures). However, using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can invert or drastically improve selectivity (up to >95:5).

  • Mechanism: HFIP is a strong hydrogen-bond donor (high

    
     value) but a poor nucleophile. It activates the carbonyls via H-bonding, amplifying the electronic differentiation between the two carbonyls, overriding minor steric factors [1].
    
Data: Solvent Effect on Regioisomeric Ratio (RR)

Reaction of methylhydrazine with 1-phenyl-1,3-butanedione

SolventDielectric Constant (

)
Regioisomeric Ratio (1,5- : 1,3-isomer)Yield
Ethanol 24.555 : 45 (Poor)88%
THF 7.560 : 40 (Poor)82%
TFE (Trifluoroethanol)26.790 : 10 (Good)91%
HFIP (Hexafluoroisopropanol)16.7>98 : 2 (Excellent) 95%

(Data adapted from Fustero et al., J. Org.[2] Chem. [1])

Strategic Decision Tree

Use the following logic to determine your synthetic approach.

RegioselectivityStrategy start Start: Pyrazole Synthesis check_sym Is the 1,3-Dicarbonyl Symmetric? start->check_sym simple Standard Knorr (Ethanol, Reflux) check_sym->simple Yes check_hydrazine Is Hydrazine Substituted? check_sym->check_hydrazine No check_hydrazine->simple No (N2H4) check_subs Are substituents Sterically Distinct? check_hydrazine->check_subs Yes (R-NHNH2) path_A Steric Control Dominates (Bulky t-Bu vs Me) check_subs->path_A Yes (Large Diff) path_B Electronic/Steric Conflict (Isomer Mixture Risk) check_subs->path_B No (Small Diff) path_A->simple solution_HFIP PROTOCOL A: Use HFIP Solvent (Amplifies Electronic Control) path_B->solution_HFIP Primary Fix solution_LA PROTOCOL B: Lewis Acid Catalysis (BF3·OEt2) path_B->solution_LA Alternative

Figure 1: Decision matrix for selecting reaction conditions based on substrate symmetry and steric profile.

Module 2: The "Stalled Intermediate" Trap

The Problem

You observe the disappearance of starting material by TLC/LCMS, but the product mass corresponds to the hydrazone intermediate (


 relative to pyrazole), not the cyclized aromatic pyrazole.
The Mechanistic "Why"

The Knorr synthesis is a two-step process:

  • Condensation: Formation of the hydrazone (fast).[1]

  • Cyclization/Dehydration: Nucleophilic attack of the second nitrogen on the remaining carbonyl, followed by loss of water (rate-determining step). If the second carbonyl is deactivated (e.g., by electron-donating groups) or sterically crowded, the reaction stalls at step 1.

Troubleshooting Protocol

Q: My reaction is stuck at the hydrazone. Heating it longer just creates tar. What do I do?

A: Acid-Catalyzed Dehydration. Do not simply increase thermal energy, which promotes polymerization. You must lower the activation energy for the dehydration step.

Protocol:

  • Solvent: Switch to Toluene or Xylene.

  • Catalyst: Add 5-10 mol%

    
    -Toluenesulfonic acid (pTSA).
    
  • Apparatus: Equip with a Dean-Stark trap to physically remove water.

  • Execution: Reflux until the theoretical volume of water is collected. The removal of water drives the equilibrium toward the aromatic pyrazole (Le Chatelier’s principle).

Module 3: N-Alkylation Side Reactions[3]

The Problem

When synthesizing N-substituted pyrazoles by reacting a pre-formed pyrazole with an alkyl halide, you obtain a mixture of N1-alkylated (desired) and N2-alkylated (undesired) products, or over-alkylation to quaternary salts.

The Mechanistic "Why"

The pyrazole ring tautomerizes. The proton shifts between N1 and N2. If the substituents at C3 and C5 are not identical, N-alkylation will produce two isomers.

Troubleshooting Guide

Q: How do I ensure Alkylation occurs at the specific Nitrogen I want?

A: Avoid post-synthetic alkylation. The most reliable way to prevent N-alkylation isomers is to never perform the alkylation on the pyrazole ring. Instead, use a mono-substituted hydrazine (e.g., Methylhydrazine, Phenylhydrazine) in the initial condensation step.

If you must alkylate a pre-formed pyrazole:

  • Base Selection: Use a soft base (Cs₂CO₃) in an aprotic solvent (DMF or CH₃CN).

  • Steric Blocking: If one nitrogen is flanked by a bulky group (e.g., t-Butyl), alkylation will preferentially occur at the less hindered nitrogen.

  • Protecting Groups: Use a Trityl (Trt) or THP group to block one nitrogen, alkylate the other (requires quaternerization strategy), then deprotect.

Detailed Experimental Protocol: HFIP-Mediated Regioselective Synthesis

Objective: Synthesis of 1-methyl-3-phenyl-5-(trifluoromethyl)pyrazole with >95:5 regioselectivity.

Reagents:

  • 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) [Caution: Corrosive/Volatile][3]

Step-by-Step:

  • Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add methylhydrazine (1.1 mmol) dropwise. Note: The reaction is exothermic.[4]

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. In HFIP, the cyclization is usually rapid and does not require reflux.

  • Workup:

    • Remove HFIP under reduced pressure (Rotavap). Note: HFIP is expensive; recover and distill for reuse if possible.

    • The residue is usually the pure pyrazole.

    • If necessary, neutralize with saturated NaHCO₃ and extract with Ethyl Acetate.

  • Validation: Check Regioisomeric Ratio (RR) via ¹H-NMR (Crude).

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.[2] Link

  • Gosselin, F., O'Shea, P. D., Roy, S., Reamer, R. A., Chen, C. Y., & Volante, R. P. (2006). A Continuous-Flow Synthesis of Pyrazoles via Sequential Alkyne Homocoupling and Cope-Type Hydroamination.[5] The Journal of Organic Chemistry, 71(13), 4937-4943. Link

  • Knorr, L. (1883).[6] Einwirkung von Acetessigester auf Phenylhydrazin.[6] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Maddaluno, J. (Ed.). (2011). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12. Thieme. (General reference for Heterocyclic Chemistry).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Current Status: Online Operator: Senior Application Scientist Ticket ID: SC-PYR-PIP-2024 Subject: Optimization and Troubleshooting for Scale-Up (100g – 1kg) Introduction Welcome to the Technical Support Center. You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SC-PYR-PIP-2024 Subject: Optimization and Troubleshooting for Scale-Up (100g – 1kg)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from medicinal chemistry milligram-scale synthesis to process-development gram/kilogram-scale production.

The synthesis of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine presents a classic "Heterocycle-on-Heterocycle" challenge. It requires a two-stage cascade:[1]

  • Aza-Michael Addition: Coupling Pyrazole with 2-Vinylpyridine.

  • Chemo-Selective Hydrogenation: Reducing the Pyridine ring to Piperidine while leaving the Pyrazole ring intact.

This guide moves beyond standard literature to address the physics and kinetics of failure during scale-up.

Module 1: The Aza-Michael Addition

Objective: Synthesis of the intermediate 2-[2-(1H-pyrazol-1-yl)ethyl]pyridine.

The Protocol (Scale-Up Adapted)

Standard literature often suggests neat reactions or basic conditions. On a scale >100g, these are dangerous or inefficient due to polymerization risks.

Recommended System:

  • Reagents: Pyrazole (1.0 equiv), 2-Vinylpyridine (1.05 equiv).

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) (0.5 – 1.0 equiv relative to Pyrazole).

  • Temperature: 90°C – 100°C.

Workflow Diagram

MichaelAddition Start Start: Raw Materials Mix Mixing: Pyrazole + AcOH Start->Mix Solubilize Dosing Controlled Dosing: 2-Vinylpyridine Mix->Dosing Exotherm Mgmt Heat Reaction: 90-100°C (4-6h) Dosing->Heat Kinetics Quench Quench: Basify to pH 8 Heat->Quench Completion Isolate Isolation: Extraction/Distillation Quench->Isolate

Caption: Figure 1. Optimized workflow for Aza-Michael addition emphasizing controlled dosing to manage exotherms.

Troubleshooting Guide: Michael Addition
SymptomRoot Cause AnalysisCorrective Action
Runaway Exotherm Rapid Dosing: 2-Vinylpyridine (2-VP) is highly reactive. Adding it all at once to acidic pyrazole generates massive heat.Dosing Protocol: Add 2-VP dropwise over 1 hour. Maintain internal temp <105°C. Use a jacketed reactor with active cooling.
Polymer Formation (Goo) Lack of Inhibitor/High Temp: 2-VP polymerizes via radical mechanisms, especially if the commercial inhibitor (TBC) is overwhelmed by heat.Stabilization: Ensure 2-VP contains 100ppm p-tert-butylcatechol. Do not exceed 110°C. If "goo" forms, the batch is likely lost; filter solids and attempt to distill product.
Stalled Reaction (<50% Conv.) Insufficient Protonation: The reaction relies on activating 2-VP via protonation.Acid Check: Ensure you are using Glacial Acetic Acid.[2] If using a solvent (e.g., Toluene), add 10 mol% AcOH or TFA.

Expert Insight: Why Acetic Acid? While basic conditions work, acidic conditions (AcOH) serve a dual purpose: they protonate the vinylpyridine nitrogen, increasing the electrophilicity of the vinyl group (lowering the LUMO energy), and they suppress the polymerization of 2-VP compared to strong Lewis acids.

Module 2: The Selective Hydrogenation

Objective: Reduction of Pyridine to Piperidine without touching the Pyrazole.

The Protocol (High Pressure)

This is the most critical step. Pyrazoles are aromatic, but Pyridines reduce more easily under acidic conditions.

Recommended System:

  • Catalyst: PtO₂ (Adams Catalyst) (5 wt%) OR 5% Rh/C (5 wt%). Avoid Pd/C if possible as it often requires higher temps that risk pyrazole reduction.

  • Solvent: Methanol with 1.1 equiv HCl or Acetic Acid.

  • Pressure: 50 – 70 bar (High Pressure).[1][2]

  • Temperature: Ambient to 50°C.

Logic Tree: Hydrogenation Failure

HydrogenationLogic Issue Issue: Reaction Stalled? Check1 Check 1: Is the System Acidic? Issue->Check1 Action1 Action: Add 1.1 eq HCl/AcOH. Pyridine must be protonated. Check1->Action1 No Check2 Check 2: Catalyst Poisoning? Check1->Check2 Yes Action2 Action: Filter & Reload Catalyst. N-heterocycles poison Pt/Rh surfaces. Check2->Action2 Likely Check3 Check 3: H2 Mass Transfer? Check2->Check3 Unlikely Action3 Action: Increase Stir Rate >1000rpm. H2 solubility is rate-limiting. Check3->Action3

Caption: Figure 2. Diagnostic logic for stalled hydrogenation reactions.

Troubleshooting Guide: Hydrogenation
SymptomRoot Cause AnalysisCorrective Action
Reaction Stops at 80% Catalyst Poisoning: The product (secondary amine) is a strong Lewis base and binds to the catalyst surface, blocking active sites.Acid Scavenging: Ensure at least 1.0 equivalent of acid is present to protonate the product as it forms, keeping it off the catalyst surface.
Over-Reduction (Ring Opening) ** excessive Temperature:** High temps (>60°C) can cleave the N-N bond in pyrazole or open the piperidine ring.Temp Control: Keep T < 45°C. Increase pressure rather than temperature to drive kinetics.
Pyrophoric Incident Dry Catalyst: PtO₂ and Rh/C saturated with H₂ are spontaneously flammable in air.Safety Protocol: ALWAYS keep the catalyst wet with water or solvent. Flush reactor with N₂ before opening. Use a "water blanket" during filtration.

Expert Insight: Selectivity Mechanism: The pyridine ring is electron-deficient compared to pyrazole. However, upon protonation, the pyridinium ion becomes highly susceptible to hydride addition. The pyrazole, being a 5-membered ring with significant resonance energy, resists reduction under these specific conditions (PtO₂, <50°C).

Module 3: Isolation & Purification

Objective: Isolate the free base 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine.

  • Filtration: Remove catalyst over Celite. Warning: Keep wet to prevent fire.

  • Basification: The filtrate is a salt (Acetate or Hydrochloride). Evaporate MeOH, dissolve residue in water, and basify with NaOH to pH > 12.

  • Extraction: Extract with DCM or chloroform.

  • Distillation: The product is a high-boiling liquid. Vacuum distillation is preferred over column chromatography for >100g scales to avoid silica drag and solvent waste.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from

  • Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

  • Mahana, A., et al. (2025). HFIP‐Assisted Relay Proton Transfer Facilitates Conjugate Addition of Amines to Vinyl Heteroarenes. Chemistry – An Asian Journal.[5] Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Vinylpyridine. Retrieved from

Sources

Optimization

Overcoming challenges in the purification of piperidine compounds

Technical Support Center: Piperidine Purification & Isolation Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Guide for Piperidine & Saturated N-Heterocycles Introduction: The Deceptive Sim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Purification & Isolation

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Guide for Piperidine & Saturated N-Heterocycles

Introduction: The Deceptive Simplicity of Piperidines

Welcome to the technical support hub. If you are here, you are likely experiencing one of three phenomena with your piperidine derivative: it is streaking across your column, it is invisible on your TLC, or it vanished on the rotary evaporator.

Piperidine (


) is a strong base. Its purification challenges are rarely due to complex side-reactions but rather its thermodynamic insistence on interacting with acidic surfaces (silica) and its deceptive volatility in free-base form. This guide addresses these specific failure modes with field-proven protocols.

Module 1: Chromatography Troubleshooting

Issue: “My compound streaks/tails on the column, or elutes as a broad smear.”

The Root Cause: Silanol Competition

Standard silica gel is acidic (


). The surface contains free silanol groups (

) with a

between 5 and 7. Your piperidine derivative (

) acts as a proton acceptor, forming strong hydrogen bonds or ionic interactions with these silanols. This "secondary retention" mechanism competes with the mobile phase, causing the characteristic "shark fin" peak shape or complete irreversible adsorption.
Solution 1: The "TEA Pre-Wash" Protocol

Adding triethylamine (TEA) to the mobile phase is standard, but often insufficient if done passively. You must saturate the silica's active sites before your compound touches them.

Step-by-Step Protocol:

  • Equilibration: Flush the column with 3-5 column volumes (CV) of mobile phase containing 1-3% Triethylamine (TEA) .

    • Why: TEA is a sacrificial base. It binds to the acidic silanols, effectively "capping" them.

  • The Run: Reduce TEA concentration to 0.5-1% for the actual run to maintain the capped state without altering the solvent strength significantly.

  • Alternative: Use 1-2% Ammonia (7N in MeOH) in your DCM/MeOH gradients. Ammonia is more volatile than TEA, making post-column removal easier.

Solution 2: Stationary Phase Selection Logic

If modifiers fail, the stationary phase chemistry is the bottleneck.

ChromatographyLogic Start Compound Streaking on Silica? Modifier Did you add 1% TEA/NH3? Start->Modifier Modifier->Start No (Try this first!) Polarity Compound Polarity? Modifier->Polarity Yes, still failing C18_HighPH Use C18 at High pH (pH 10) (Bicarbonate/Ammonium Hydroxide) Polarity->C18_HighPH Non-polar / Greasy Amine_Silica Use Amine-Functionalized Silica (No modifier needed) Polarity->Amine_Silica Polar / Water Sensitive Alumina Use Neutral/Basic Alumina Polarity->Alumina Acid Sensitive

Figure 1: Decision matrix for selecting stationary phases when standard silica fails.

Module 2: Detection & Visualization

Issue: “I synthesized it, but I can’t see it on TLC or HPLC.”

The Root Cause: Lack of Chromophore

The piperidine ring is saturated. Unless your derivative has an attached aromatic system (e.g., benzyl, benzoyl), it will be UV-inactive at standard wavelengths (254 nm).

Troubleshooting Table: Visualization Techniques
MethodSpecificityMechanismApplicability
Ninhydrin Primary/Secondary AminesReacts with free amines to form "Ruhemann's purple."Gold Standard for piperidines. Requires heating (~110°C).[1]
Dragendorff Tertiary Amines / AlkaloidsCoordination complex with heavy metals (orange spots).Excellent for N-alkylated piperidines (tertiary).
Iodine (

)
General OrganicReversible intercalation into lipophilic molecules.Good "first pass" check. Non-destructive (mostly).
KMnO4 Oxidizable GroupsOxidation of the amine (Yellow spots on purple).Universal, but sensitive to other functional groups (alkenes).
ELSD/CAD Universal (Mass based)Evaporative Light Scattering.Best for HPLC. Detects anything less volatile than the mobile phase.

Critical Note: If using HPLC-UV, run at 205-210 nm (low UV). Acetonitrile absorbs here, so use Methanol/Water gradients if possible, or high-quality "Far UV" grade Acetonitrile.

Module 3: Isolation & Volatility Management

Issue: “My yield was 90% before the rotavap, and 40% after.”

The Root Cause: Vapor Pressure

Piperidine free base boils at 106°C, but it has significant vapor pressure at room temperature. Co-evaporation with solvents (especially DCM or ether) on a rotary evaporator can "carry" the product into the trap, especially under high vacuum.

Protocol: The "Salt Crash" Isolation

Instead of isolating the free base, isolate the hydrochloride salt. Piperidine HCl is a non-volatile solid.

  • Dissolution: Dissolve your crude free base in a minimal amount of dry diethyl ether or ethyl acetate.

  • Acidification: Cool to 0°C. Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.

  • Precipitation: The salt should precipitate immediately as a white solid.

  • Filtration: Filter the solid. Do not rotavap.

  • Recovery: If you need the free base later, perform a basic extraction (DCM/NaOH) immediately before the next step.

Warning: Do not use concentrated aqueous HCl and then attempt to rotavap water; you will form a sticky hygroscopic mess that is difficult to dry. Use anhydrous organic acids.

Module 4: Impurity Scavenging

Issue: “I can't get the Palladium (Pd) out after hydrogenation.”

Piperidines are often made by reducing pyridines using Pd/C. The basic nitrogen coordinates to Pd species, leaching them into the solution (colored product).

Comparison of Pd Removal Methods:

MethodEfficiencyProsCons
Crystallization LowCheapOften traps Pd inside the crystal lattice.
Silica Column MediumStandard workflowBasic amines drag Pd through the column.
Thiol-Silica (Scavengers) High Specific bindingAdds a filtration step; cost.
Activated Carbon Medium-HighCheapCan adsorb product; messy.

Recommendation: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • Protocol: Add 4-5 equivalents (w/r/t Pd mass) of scavenger to the reaction mixture. Stir at 40°C for 4 hours. Filter through a 0.45µm pad.

References

  • Biotage. "Strategies for the Flash Purification of Nitrogen Heterocycles." Biotage Application Notes. Link

  • Teledyne ISCO. "Purification of Amine Compounds using RediSep® Amine Columns." Teledyne ISCO Technical Guides. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. Link

Sources

Troubleshooting

🔬 Pyrazole Stability &amp; Degradation Technical Support Center

This guide functions as a specialized Technical Support Center for researchers dealing with the stability and degradation of pyrazole-containing small molecules. It is structured to address specific, high-level experimen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers dealing with the stability and degradation of pyrazole-containing small molecules. It is structured to address specific, high-level experimental challenges.

Status: Online | Role: Senior Application Scientist | Ticket Focus: Degradation Pathways

Welcome to the Pyrazole Stability Hub. While the pyrazole ring (1,2-diazole) is often selected for its aromatic stability and metabolic robustness compared to other heterocycles, it is not inert. Under specific stress conditions—particularly oxidative and photolytic environments—it undergoes distinct transformation pathways that can confuse analytical data.

Below are the three most common "Support Tickets" we receive from medicinal chemists and analytical scientists, resolved with mechanistic depth and actionable troubleshooting steps.

🎫 Ticket #01: "I see a +16 Da peak after oxidative stress. Is it N-oxidation or C-hydroxylation?"

User Context: We subjected our pyrazole lead candidate to 3% H₂O₂ stress. LC-MS shows a major degradant with M+16. We assumed it's an N-oxide, but the retention time shift is unusual.

👨‍🔬 Scientist’s Resolution

Do not assume N-oxidation by default. While pyrazoles are electron-rich, the specific site of oxidation depends heavily on the substitution pattern and the oxidant used.

1. The Diagnosis (Mechanism of Action)
  • N-Oxidation (The Common Suspect): Occurs readily if the pyrazole nitrogens are accessible (unhindered). This creates a zwitterionic N-oxide, which is significantly more polar than the parent, leading to a shorter retention time in Reverse Phase Chromatography (RPC).

  • C-Hydroxylation (The Hidden Trap): If the pyrazole ring is highly substituted or fused (e.g., indazole-like), electrophilic attack may occur on the carbon skeleton or pendant phenyl rings rather than the nitrogen.

  • Ring Opening (The False Positive): In rare, harsh cases (e.g., Fenton chemistry), 5-aminopyrazoles can undergo oxidative ring opening to form nitriles or aza-derivatives, which might hydrate to mimic a +16/18 mass shift, though this is less common than simple oxidation.

2. Troubleshooting Workflow

Use this logic gate to determine the identity of your degradant.

OxidativePathway start M+16 Da Peak Observed (Oxidative Stress) rt_check Check Retention Time (RT) vs Parent start->rt_check early_elute Elutes Earlier (More Polar) rt_check->early_elute Significant Shift late_elute Elutes Same/Later (Lipophilic) rt_check->late_elute Minor Shift n_oxide Likely N-Oxide (Zwitterionic character) early_elute->n_oxide c_hydroxyl Likely C-Hydroxylation (Phenolic/Alkyl oxidation) late_elute->c_hydroxyl ms_ms Perform MS/MS Fragmentation n_oxide->ms_ms c_hydroxyl->ms_ms loss_16 Loss of -16 Da (Oxygen) Characteristic of N-Oxides ms_ms->loss_16 loss_18 Loss of -18 Da (Water) Characteristic of Hydroxyls ms_ms->loss_18

Figure 1: Decision tree for distinguishing N-oxidation from C-hydroxylation based on polarity and fragmentation.

3. Validation Protocol

To confirm N-oxidation without NMR:

  • Deoxygenation Test: Treat the degraded sample with triphenylphosphine (PPh₃) . N-oxides are readily reduced back to the parent pyrazole by PPh₃, whereas C-hydroxyls are stable under these conditions.

  • pH Dependent Shift: N-oxides do not protonate as easily as the parent pyridine-like nitrogen. Run LC-MS at pH 10 vs pH 3. If the retention behavior changes drastically compared to the parent, it involves the basic nitrogen.

🎫 Ticket #02: "My compound disappears under UV light, but I see isomers, not breakdown products."

User Context: We are running ICH Q1B photostability. The pyrazole peak area decreases, but we see new peaks with the same molecular weight . Are these conformers?

👨‍🔬 Scientist’s Resolution

You are likely observing Photo-Transposition . Unlike many heterocycles that fragment, pyrazoles have a notorious tendency to rearrange into imidazoles under UV irradiation.

1. The Mechanism: Permutation Isomerization

Upon excitation (typically UV-C or high-energy UV-B), the pyrazole ring undergoes N-N bond homolysis. This leads to a "Walk Rearrangement" or a "Conical Intersection" pathway, effectively swapping the positions of the ring atoms.

  • Pathway: Pyrazole

    
     Azirine-like intermediate 
    
    
    
    Imidazole.
  • Result: 1-Methylpyrazole can rearrange to 1-Methylimidazole.[1]

2. Visualizing the Rearrangement

This transformation preserves the mass (isobaric) but drastically alters the physicochemical properties (pKa, lipophilicity).

PhotoTransposition cluster_0 Reactant cluster_1 Excited State Mechanism cluster_2 Product P Pyrazole Core (N-N Bond) Inter Azirine / Biradical Intermediate P->Inter N-N Homolysis HV hv (UV Light) HV->P I Imidazole Core (C-N-C-N Bond) Inter->I Ring Expansion

Figure 2: The photochemical transposition pathway converting Pyrazoles to Imidazoles.

3. Analytical Confirmation
  • UV Spectrum: Imidazoles typically have a lower

    
     and different extinction coefficients than their pyrazole isomers. Look for a hypsochromic shift (blue shift) in the UV spectrum of the new peak.
    
  • NMR (The Gold Standard): The C-H protons on an imidazole ring have very distinct chemical shifts compared to pyrazole. Specifically, the C-2 proton of imidazole (between the two nitrogens) is highly deshielded (

    
     > 7.5 ppm).
    

🎫 Ticket #03: "Distinguishing Biological Metabolism (CYP450) from Chemical Instability."

User Context: In liver microsome stability assays (HLM), we see a metabolite that looks like the oxidative degradant from Ticket #1. Is it the same?

👨‍🔬 Scientist’s Resolution

Not necessarily. Biology is more selective than chemistry. While chemical oxidation (H₂O₂) attacks the most electron-rich site (often Nitrogen), enzymes like Cytochrome P450 (CYP) and Aldehyde Oxidase (AOX) have specific geometric requirements.

1. Metabolic Pathways[2][3]
  • CYP450: Typically targets lipophilic alkyl groups or phenyl rings attached to the pyrazole. It rarely performs N-oxidation on the pyrazole ring itself unless it is a specific substrate fit.

  • Aldehyde Oxidase (AOX): This is the "Silent Killer" of pyrazole drugs. AOX attacks the electron-deficient carbon ortho to the nitrogen.

    • Reaction: Pyrazole

      
       3-hydroxypyrazole (or 5-hydroxypyrazole) 
      
      
      
      Tautomerizes to Pyrazolone.
2. Data Comparison Table

Use this table to differentiate the source of your degradant.

FeatureChemical Oxidation (Stress)Metabolic Oxidation (Microsomes/S9)
Primary Mechanism Electrophilic attack (ROS)Enzymatic insertion (Fe-O) or Nucleophilic attack (AOX)
Typical Product N-Oxide (M+16)C-Hydroxyl (M+16) or N-Dealkylation (M-14/M-alkyl)
Key Enzyme N/A (Reagent driven)CYP2E1, CYP3A4, AOX1
Regioselectivity Low (Sterics driven)High (Binding pocket driven)
Inhibitor Check N/AInhibited by Hydralazine (AOX inhibitor) or 1-ABT (CYP inhibitor)
3. Experimental Validation

If you suspect AOX metabolism (common for pyrazoles):

  • Run the stability assay in Cytosol (where AOX resides) vs Microsomes (where CYPs reside).

  • If degradation occurs in Cytosol but not Microsomes (without co-factors), it is likely AOX-mediated oxidation of the pyrazole ring C-H.

📚 References

  • Photochemical Transposition Mechanisms:

    • Title: A Theoretical Insight into the Reaction Mechanism of Photochemical Transposition from Pyrazole to Imidazole.

    • Source: The Journal of Physical Chemistry A (ACS Publications).

    • URL:[Link]

  • Oxidative Ring Opening:

    • Title: Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds.[4]

    • Source: ResearchGate / Asian Journal of Organic Chemistry.

    • URL:[Link]

  • Metabolic Interactions (CYP2E1):

    • Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.[5]

    • Source: National Institutes of Health (NIH) / PubMed Central.

    • URL:[Link]

  • Aldehyde Oxidase (AOX) Metabolism:

    • Title: Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds.

    • Source: Proceedings of the National Academy of Sciences (PNAS).

    • URL:[Link]

Sources

Optimization

ChiralTech Support Center: Pyrazole-Fused Piperidines

Status: Operational | Topic: Chiral Separation & Purification | Ticket ID: PYR-PIP-001 Introduction: The Challenge of Fused Basic Heterocycles Welcome to the ChiralTech technical support hub. You are likely here because...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Chiral Separation & Purification | Ticket ID: PYR-PIP-001

Introduction: The Challenge of Fused Basic Heterocycles

Welcome to the ChiralTech technical support hub. You are likely here because you are dealing with a pyrazole-fused piperidine scaffold (e.g., tetrahydropyrazolo[1,5-a]pyridine or similar bicyclic systems).

These molecules present a "perfect storm" of chromatographic challenges:

  • Basicity: The piperidine nitrogen (

    
    ) is a strong base (
    
    
    
    ), leading to severe tailing on residual silanols.
  • Rigidity: The fused bicyclic system creates a distinct 3D shape that requires specific "groove" matching in the chiral selector.

  • Solubility: These scaffolds often aggregate or precipitate in standard non-polar mobile phases (hexane/CO2), complicating preparative scale-up.

This guide synthesizes our field data into actionable protocols for HPLC and SFC (Supercritical Fluid Chromatography).

Module 1: Method Development Strategy

Q: Where should I start my screening process for a new pyrazole-fused piperidine?

A: Do not rely on "luck" screening. Use a systematic gradient approach. We recommend starting with SFC if available, as the rapid mass transfer kinetics suit the basic nature of piperidines better than Normal Phase (NP) HPLC.

The "Golden Route" Screening Workflow

The following logic gate maximizes your chance of success while minimizing solvent waste.

G Start START: Racemic Mixture Solubility Solubility Check: Dissolve in MeOH/EtOH (10mg/mL) Start->Solubility ModeSelect Select Mode Solubility->ModeSelect SFC_Route SFC Screening (Preferred) Gradient: 5-50% Co-solvent ModeSelect->SFC_Route SFC Available NP_Route Normal Phase HPLC Hexane/Alcohol ModeSelect->NP_Route HPLC Only Cols Primary Column Set: 1. Amylose-tris(3,5-dimethylphenylcarbamate) (IA/AD) 2. Cellulose-tris(3,5-dichlorophenylcarbamate) (IC/IG) SFC_Route->Cols NP_Route->Cols Result Check Resolution (Rs) & Peak Shape Cols->Result Success Rs > 1.5 Proceed to Scale-up Result->Success Good Tailing Issue: Tailing Peaks Result->Tailing Asymmetry > 1.4 NoSep Issue: No Separation Result->NoSep Single Peak FixTailing Action: Increase Basic Additive (0.1% -> 0.5% DEA or IPAm) Tailing->FixTailing FixSep Action: Switch Selector Try Chlorinated (IG) or Coated (OD) NoSep->FixSep FixTailing->Result FixSep->Result

Figure 1: Decision tree for screening pyrazole-fused piperidines. Note the priority of SFC and specific polysaccharide selectors.

Module 2: Troubleshooting Peak Shape (The Basicity Factor)

Q: My peaks are tailing significantly (Asymmetry > 2.0). Is the column dead?

A: Unlikely. The issue is almost certainly the piperidine nitrogen . Polysaccharide chiral columns are silica-based. Even with end-capping, residual silanols (


) act as weak acids. The basic piperidine (

or

) interacts strongly with these silanols, causing the "tail" [1].
The Additive Protocol

You must use a basic additive in the mobile phase.[1] The choice of base matters.

AdditiveConcentrationApplication Note
Diethylamine (DEA) 0.1% v/vStandard. Good first choice. Volatile enough for prep.
Triethylamine (TEA) 0.1% v/vStronger silanol suppression but harder to remove (higher BP). Use if DEA fails.
Isopropylamine (IPAm) 0.1% - 0.5% v/vBest for SFC. Excellent suppression of basic sites; highly volatile.
Ethanolamine 0.1% v/vEmergency Only. Can alter selectivity via H-bonding but is difficult to remove from purified fractions.

Critical Warning: Never run these samples in pure neutral solvents (e.g., MeOH/CO2 only) on a silica-based chiral column. You will permanently adsorb the sample onto the head of the column, requiring a harsh wash (0.5% DEA in MeOH) to recover it.

Module 3: Selectivity & Column Choice

Q: I see separation on Chiralpak AD but not OD. Why?

A: This is a classic "Shape Recognition" mechanism.

  • Amylose (AD/IA): Helical structure.[2] The fused pyrazole-piperidine system is rigid and "thick." It often fits better into the helical grooves of amylose derivatives [2].

  • Cellulose (OD/IB): Linear/Layered structure. Often better for flat aromatics.

Recommendation: For fused piperidines, Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, Lux Amylose-1) is the statistical leader in hit rates. The helical cavity accommodates the "bent" shape of the bicyclic scaffold more effectively than the linear cellulose layers [3].

Advanced Tip (Immobilized Columns): If you have solubility issues (see Module 4), use Immobilized versions (IA, IB, IC, IG). These allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate as co-solvents.

  • Protocol: Mobile Phase = Hexane / DCM / EtOH (80:10:10) + 0.1% DEA.[1]

  • The DCM helps dissolve the fused ring system and can drastically alter selectivity by swelling the polymer slightly [4].

Module 4: Scale-Up & Solubility

Q: My sample precipitates in the modifier stream during Prep-SFC. How do I fix this?

A: Pyrazole-fused piperidines often have high melting points and poor solubility in pure alcohols (MeOH/EtOH). When the CO2 expands (cooling effect), the sample crashes out, blocking the nozzle.

The "Feed-Injection" Solution:

  • Dissolution Solvent: Do not dissolve in 100% MeOH. Dissolve in a mix of MeOH:DCM (1:1) or MeOH:THF (1:1) .

  • Column Requirement: You MUST use an immobilized column (e.g., Chiralpak IA/IC) to inject DCM/THF. Coated columns (AD/OD) will be destroyed.

  • Thermodynamics: Increase the column oven temperature to 40°C - 45°C . This increases the solubility of the analyte in the supercritical phase.

References

  • Sigma-Aldrich. (2025). Basics of Chiral HPLC and Mobile Phase Additives. Sigma-Aldrich Technical Library. Link

  • Chiral Technologies. (2023).[3] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.[3] Link

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules. Link

  • Chromatography Online. (2023). Playing with Selectivity for Optimal Chiral Separation: Polysaccharide Phases. LCGC International. Link

  • National Institutes of Health (NIH). (2025). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. PubMed Central. Link

Sources

Troubleshooting

Enhancing the biological activity of pyrazole analogs

Welcome to the Pyrazole Analog Optimization Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Analog Optimization Support Center .

I am Dr. Aris, your Senior Application Scientist. You have accessed this guide because your pyrazole-based lead compound is failing a critical performance metric—be it potency, regioselectivity during synthesis, or metabolic stability.

This is not a textbook. This is a troubleshooting manual designed to debug your molecular scaffold. We treat chemical optimization like a technical support ticket: identify the error, isolate the variable, and apply the patch.

Quick Navigation: Select Your Issue

  • – "I cannot control N1 vs. N2 alkylation regioselectivity."

  • – "My analog binds weakly. Where do I add substituents?"

  • – "My compound is metabolized too quickly."

Module 1: Synthetic Regiocontrol (The "Installation" Error)

Current Status: You are attempting to synthesize an N-substituted pyrazole (e.g., via Knorr synthesis or alkylation), but you are getting a mixture of regioisomers (1,3- vs 1,5-substituted). Root Cause: The pyrazole ring contains two nitrogen atoms with distinct electronic profiles.[1][2] The un-substituted pyrazole exists in tautomeric equilibrium, making regioselective


-alkylation difficult without specific "drivers" (steric or electronic).
Troubleshooting Protocol 1.1: The Regioselectivity Decision Tree

Use this logic flow to determine the correct synthetic route for your target isomer.

PyrazoleRegio cluster_tips Pro Tip start START: Target Isomer? decision Is the N-substituent Electronic or Steric? start->decision knorr Standard Knorr Synthesis (Hydrazine + 1,3-Diketone) decision->knorr Standard Route problem WARNING: Produces Mixture (1,3- and 1,5-isomers) knorr->problem solution1 PATCH A: Steric Control Use bulky R-groups on Diketone to force N1 away from bulk problem->solution1 If R is Bulky solution2 PATCH B: Stepwise Cycloaddition Use Enaminones or Nitroolefins (Regiospecific) problem->solution2 If High Precision Needed tip Acidic media (TFA/TFE) often favor 1,3,5-substitution patterns via specific intermediates.

Figure 1: Decision tree for troubleshooting N-alkylation regioselectivity issues.

Technical Patch: Controlling N-Alkylation

If you are alkylating a pre-formed pyrazole ring:

  • The Mechanism: The

    
    -alkylation of unsymmetrical pyrazoles generally follows the lone pair availability  rule. However, steric hindrance at C3 or C5 will direct the alkyl group to the distal nitrogen.
    
  • The Fix:

    • For Kinetic Control: Perform alkylation at low temperatures with a strong base (NaH). This often favors the isomer where the alkyl group is furthest from the largest adjacent carbon substituent (steric avoidance).

    • For Thermodynamic Control: Heat the reaction. Isomerization may occur to the more thermodynamically stable product (often the 1,4-isomer if migration is possible, but usually the less sterically crowded N-isomer).

    • Advanced Method: Use Michael addition to nitroolefins . This method allows for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles by exploiting nucleophilicity differences between the nitrogen and carbon atoms of the hydrazone [1].[3]

Module 2: SAR & Potency Upgrades (The "Performance" Boost)

Current Status: Your molecule is stable but requires higher affinity (lower


) against its target (e.g., Kinase, COX-2).
Root Cause:  Insufficient non-covalent interactions (H-bonds, 

-stacking) or poor shape complementarity within the binding pocket.
The Pyrazole SAR Command Map

The pyrazole ring is not just a linker; it is a tunable scaffold. Use the map below to identify where to attach your "warheads."

PyrazoleSAR N1 N1 (PK Handle) N2 N2 (H-Bond Acceptor) N1->N2 N1_desc Attach solubilizing groups or aryl rings here to lock tautomer. N1->N1_desc C3 C3 (Selectivity Gate) N2->C3 C4 C4 (Potency Booster) C3->C4 C5 C5 (Steric Lock) C4->C5 C4_desc CRITICAL ZONE: Halogenation (Br/Cl) here increases lipophilicity & potency. Electrophilic trap. C4->C4_desc C5->N1

Figure 2: Structure-Activity Relationship (SAR) map of the pyrazole scaffold.

Optimization Protocols:

Q: How do I increase potency without changing the core scaffold? A: Target Position C4. The C4 position is the most "electrophilic" site on the ring.

  • Action: Introduce a Halogen (Cl, Br) or an Electrophilic group (CN,

    
    ).
    
  • Why: A bromine atom at C4 often fills hydrophobic pockets in kinase active sites (e.g., the "gatekeeper" region). It increases lipophilicity (

    
    ) and can engage in halogen bonding [2].
    
  • Evidence: In pyrazole-based anticancer agents, C4-bromination has been shown to significantly enhance biological potency compared to the unsubstituted analog due to favorable steric and electronic balance [3].[4]

Q: My compound hits the target but also kills healthy cells (Selectivity issue). A: Tune Positions C3 and C5.

  • Action: Introduce "Selectivity Filters" like Trifluoromethyl (

    
    ) or bulky aryl groups.
    
  • Why: These positions control the "width" of the molecule. Kinase ATP pockets vary in size; a bulky C3 substituent can clash with the gatekeeper residue of off-target kinases, improving selectivity for your target [4].

Module 3: ADME & Stability Patches (The "System" Update)

Current Status: High potency in vitro, but low exposure in vivo (


) due to rapid metabolism.
Root Cause:  The pyrazole ring or its substituents are serving as "soft spots" for Cytochrome P450 oxidation.
Stability Data & Solutions Table
Metabolic "Bug"LocationThe "Patch" (Chemical Modification)Mechanism of Action
Rapid N-Dealkylation N1-Alkyl chainFluorination (e.g.,

or

)
Strong C-F bonds resist oxidative cleavage by CYP450.
Ring Oxidation C4 PositionBlock with Chlorine/Methyl Prevents hydroxylation at the electron-rich C4 position.
Low Solubility GeneralAppend Morpholine/Piperazine Adds an ionizable amine to N1 or C3 to reduce LogD and improve aqueous solubility [5].
Glucuronidation NH (Unsubstituted)N-Methylation / N-Arylation Caps the NH group, preventing Phase II conjugation and improving permeability.

Protocol 3.1: The "Fluorine Walk" If metabolic stability is low, perform a "Fluorine Walk":

  • Synthesize analogs replacing hydrogen with fluorine at the metabolic soft spots (identified via metabolite ID studies).

  • Priority: Start with the phenyl ring attached to N1 or C3. Fluorine at the para-position often blocks metabolism while maintaining steric size [6].

References

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Link

  • Ansari, A., et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry.
  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. Molecules. Link

  • Fustero, S., et al. (2011).[5] Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • NCI/NIH. (2024). Pyrazole Scaffolds in Kinase Inhibitor Discovery. National Institutes of Health. Link

End of Technical Guide. For further assistance, please consult the cited literature or initiate a new query regarding specific assay conditions.

Sources

Optimization

Technical Support Center: Piperidine Optimization &amp; Toxicity Reduction

Status: Active Operator: Senior Application Scientist Ticket ID: PIP-TOX-OPT-001 Mission Statement Welcome to the Piperidine Optimization Support Center. Piperidine scaffolds are ubiquitous in medicinal chemistry (found...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: PIP-TOX-OPT-001

Mission Statement

Welcome to the Piperidine Optimization Support Center. Piperidine scaffolds are ubiquitous in medicinal chemistry (found in >12,000 biologically active compounds), yet they frequently trigger three specific toxicity flags: hERG-mediated cardiotoxicity , metabolic bioactivation (reactive metabolites) , and phospholipidosis .

This guide is not a textbook; it is a troubleshooting manual designed to help you engineer these liabilities out of your lead compounds while retaining potency.

Module 1: Cardiotoxicity (hERG Inhibition)

Issue Description

Symptom: Your piperidine analog shows potent inhibition of the hERG potassium channel (


) in patch-clamp assays.
Root Cause:  The basic nitrogen of the piperidine ring (typically pKa 9–11) is protonated at physiological pH. This cation mimics potassium (

) and interacts via

-cation stacking with aromatic residues (Tyr652 and Phe656) inside the hERG channel pore.
Troubleshooting & Solutions

Q: I cannot remove the basic nitrogen without losing target potency. How do I reduce hERG binding? A: You must lower the basicity (pKa) or modulate the lipophilicity (LogP).[1][2] The goal is to weaken the electrostatic interaction with the channel pore.

StrategyChemical ModificationExpected OutcomeMechanism
pKa Modulation Fluorination: Add fluorine to the C3 or C4 position.[3]

pKa

-1.5 to -2.0
Electron-withdrawing inductive effect (-I) reduces N-electron density.
pKa Modulation Oxygen Insertion: Convert piperidine to morpholine .

pKa

-2.5
Strong -I effect of oxygen significantly lowers basicity.
Steric Shielding

-Methylation:
Add methyl groups adjacent to Nitrogen.
Reduced BindingSteric hindrance prevents the nitrogen from entering the narrow hERG binding pocket.
Zwitterionic Design Acid Appendage: Add a distal carboxylic acid.Neutral Net ChargeInternal salt bridge formation or repulsion from the channel pore.

Q: Does fluorination always work? A: No. While fluorine lowers pKa, it can increase lipophilicity (LogP) depending on the position.[3] High LogP is an independent risk factor for hERG binding.

  • Recommendation: Use 3,3-difluoropiperidine or 4-fluoropiperidine . These motifs often strike the best balance between pKa reduction and lipophilicity control [1].

Visual Workflow: hERG Optimization Decision Tree

hERG_Optimization Start hERG IC50 < 10 µM Check_pKa Check pKa of Basic N Start->Check_pKa High_pKa pKa > 8.5? Check_pKa->High_pKa Strategy_1 Strategy 1: Lower Basicity High_pKa->Strategy_1 Yes Check_LogP Check LogP High_pKa->Check_LogP No Action_1 Substitute: Morpholine / Piperazine Modify: 3-F or 3,3-difluoro-piperidine Strategy_1->Action_1 Retest Retest hERG (Patch Clamp) Action_1->Retest High_LogP LogP > 3.0? Check_LogP->High_LogP Strategy_2 Strategy 2: Reduce Lipophilicity High_LogP->Strategy_2 Yes High_LogP->Retest No (Structure is likely promiscuous) Action_2 Add Polar Groups (OH, SO2) Rigidify (Spiro-cycles) Strategy_2->Action_2 Action_2->Retest

Figure 1: Decision matrix for mitigating hERG liability in piperidine scaffolds.

Module 2: Reactive Metabolites (Bioactivation)

Issue Description

Symptom: High covalent binding in human liver microsomes (HLM) or mechanism-based inactivation (MBI) of CYP enzymes. Root Cause: CYP450 enzymes oxidize the piperidine ring, typically at the


-carbon. This generates an unstable carbinolamine, which dehydrates into a highly electrophilic iminium ion . This species attacks nucleophilic protein residues (cysteines), leading to hepatotoxicity [2].
Troubleshooting & Solutions

Q: How do I know if my compound is forming an iminium ion? A: You cannot see this in standard stability assays. You must run a Glutathione (GSH) or Cyanide (KCN) Trapping Assay . If you detect adducts with a mass shift of +307 Da (GSH) or +27 Da (CN), you have a reactive iminium intermediate.

Q: How do I block this pathway? A: You must block the site of metabolic attack (the


-carbon).
  • Deuteration: Replace

    
    -hydrogens with Deuterium. The C-D bond is stronger than C-H, slowing the rate of oxidation (Kinetic Isotope Effect).
    
  • Steric Blocking: Introduce gem-dimethyl groups at the

    
    -position (2,2-dimethylpiperidine or 2,6-dimethylpiperidine).
    
  • Ring Contraction/Expansion: Switch to a pyrrolidine (5-membered) or azepane (7-membered) ring. These metabolize differently, often avoiding the specific iminium geometry favored by CYP450s for piperidines.

Experimental Protocol: GSH Trapping Assay

Purpose: To detect reactive electrophilic metabolites.

Reagents:

  • Test Compound (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    
  • Human Liver Microsomes (1 mg protein/mL)

  • Glutathione (GSH) (

    
    , supplemented)
    
  • NADPH-regenerating system

Workflow:

  • Incubation: Mix Compound, Microsomes, and GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Centrifuge to remove protein.

    • Inject supernatant into LC-MS/MS.

    • Data Mining: Set the mass spectrometer to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (deprotonated GSH fragment).

Interpretation:

  • Presence of GSH-adduct peaks indicates bioactivation.

  • Action: If adducts are >1% of parent material, structural redesign (blocking

    
    -positions) is mandatory.
    

Module 3: Phospholipidosis (Lysosomal Trapping)

Issue Description

Symptom: Histology reveals "foamy macrophages" or vacuolation in lung/liver tissue during animal tox studies. Root Cause: Cationic Amphiphilic Drugs (CADs). Piperidines are often both lipophilic (Amphiphilic) and basic (Cationic). They diffuse into lysosomes (pH ~4.5), become protonated, and get trapped. They then complex with phospholipids, interfering with lipid degradation [3].

Troubleshooting & Solutions

Q: Is this toxicity reversible? A: Yes, usually upon drug withdrawal. However, it is a major regulatory red flag.

Q: How do I predict this before animal studies? A: Calculate the


 and 

.
  • Rule of Thumb: If

    
    , the risk of phospholipidosis is high.
    

Q: How do I fix it? A: The strategy mirrors hERG mitigation but focuses heavily on reducing lipophilicity .

  • Introduce Polarity: Add a hydroxyl group or a sulfone to the scaffold.

  • Lower pKa: Fluorination (as described in Module 1) helps here by reducing the percentage of the compound that is ionized in the lysosome.

Visual Mechanism: Bioactivation & Toxicity Pathway

Bioactivation_Pathway cluster_prevention Prevention Strategies Piperidine Piperidine Scaffold CYP450 CYP450 Oxidation (Alpha-Carbon) Piperidine->CYP450 Carbinolamine Carbinolamine (Unstable) CYP450->Carbinolamine Iminium Reactive Iminium Ion (Electrophile) Carbinolamine->Iminium - H2O Trapping GSH Trapping Assay (Adduct Formation) Iminium->Trapping + Glutathione (Lab) Toxicity Covalent Binding to Proteins Iminium->Toxicity + Cellular Proteins (In Vivo) Block Block Alpha-C (Me, F, D) Block->CYP450 Inhibits

Figure 2: Mechanism of piperidine bioactivation to toxic iminium species and detection via GSH trapping.

References

  • Strategies to Reduce hERG Potassium Channel Blockade. Source: Journal of Medicinal Chemistry.[4] Note: Discusses the impact of pKa reduction and lipophilicity modulation on hERG liability.

  • Metabolic Activation of Piperidine Derivatives. Source: Chemical Research in Toxicology. Note: details the mechanism of iminium ion formation and GSH trapping.

  • Phospholipidosis: Mechanisms, Detection, and Prevention. Source: Nature Reviews Drug Discovery. Note: Explains the Cationic Amphiphilic Drug (CAD) phenotype.

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter.[2] Note: Case studies on replacing piperidine with piperazine or ureas.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Pyrazole Synthesis: From Classical Condensation to C-H Functionalization

Topic: Comparative Study of Pyrazole Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Pyrazole Challenge The pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Pyrazole Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Pyrazole Challenge

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, constructing this five-membered nitrogen heterocycle is rarely a "one-size-fits-all" operation.

For the bench scientist, the choice of synthetic route dictates not just yield, but the purity profile and downstream processing load. While the classical Knorr synthesis remains the industrial workhorse for symmetrical targets, it often fails in regiocontrol for complex, unsymmetrical substrates. Conversely, 1,3-dipolar cycloadditions offer exquisite precision but often require hazardous diazo precursors.

This guide objectively compares three dominant methodologies—Classical Condensation, [3+2] Cycloaddition, and Multicomponent/C-H Functionalization—providing validated protocols and a decision matrix to streamline your synthetic strategy.

Method 1: The Classical Knorr Condensation

Best For: Symmetrical 1,3-dicarbonyls, multigram scale-up, and robust industrial processes.

Mechanism & Logic

The Knorr synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent).[1] It is a thermodynamic powerhouse, driven by the formation of the aromatic pyrazole ring and the expulsion of two water molecules.

The Regioselectivity Pitfall: When reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, two regioisomers are possible. The major product is determined by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens—a balance that is notoriously difficult to predict without experimentation.

Validated Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

Adapted from standard acid-catalyzed procedures.

Reagents:

  • Ethyl acetoacetate (10 mmol)

  • Phenylhydrazine (10 mmol)

  • Glacial Acetic Acid (Cat.[1][2] 0.5 mL)

  • Solvent: Ethanol or 1-Propanol (20 mL)

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.30 g) in ethanol.

  • Addition: Add phenylhydrazine (1.08 g) dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add glacial acetic acid. The acid protonates the carbonyl, accelerating the initial imine formation.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

  • Work-up: Cool the reaction to 0°C in an ice bath. The pyrazolone often precipitates directly.

  • Purification: Filter the solid. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Ether.

Critical Insight: If regioselectivity is poor (approx. 1:1 mixture), consider switching to Method 2 .

Method 2: 1,3-Dipolar Cycloaddition ([3+2] Huisgen)

Best For: Highly substituted pyrazoles, unsymmetrical targets, and "Click" chemistry applications.

Mechanism & Logic

This method involves the reaction of a 1,3-dipole (nitrile imine, diazo compound, or sydnone) with a dipolarophile (alkyne or alkene).[2][3] Unlike the Knorr synthesis, the regiochemistry here is governed by Frontier Molecular Orbital (FMO) theory—specifically the interaction between the HOMO of the dipole and the LUMO of the dipolarophile. This allows for predictable synthesis of specific isomers.

Validated Protocol: Nitrile Imine-Mediated Synthesis

Based on in situ generation of nitrile imines from hydrazonyl chlorides.

Reagents:

  • 
    -Bromocinnamaldehyde (Alkyne surrogate/dipolarophile) (3 mmol)[4]
    
  • Hydrazonyl chloride (Precursor to nitrile imine) (3 mmol)[4]

  • Triethylamine (Et

    
    N) (3.3 mmol)[4]
    
  • Solvent: Dry Dichloromethane (DCM) (10 mL)

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve the hydrazonyl chloride and

    
    -bromocinnamaldehyde in dry DCM under an inert atmosphere (
    
    
    
    ).
  • In Situ Activation: Add triethylamine dropwise.

    • Mechanistic Note: Et

      
      N mediates the dehydrohalogenation of hydrazonyl chloride, generating the reactive nitrile imine  dipole in situ.
      
  • Cycloaddition: Stir at room temperature for 7–10 hours. The nitrile imine undergoes [3+2] cycloaddition with the alkene.

  • Elimination: The intermediate pyrazoline spontaneously eliminates HBr (aided by the base) to aromatize into the pyrazole.

  • Purification: Evaporate solvent and purify via flash column chromatography (Hexane/EtOAc gradient).

Method 3: Multicomponent & C-H Functionalization

Best For: High-throughput library generation, atom economy, and late-stage functionalization of drug cores.

Mechanism & Logic

Modern catalysis moves beyond building the ring from scratch. C-H Functionalization utilizes transition metals (Pd, Rh, Ru) to install functional groups directly onto a pre-formed pyrazole core. Alternatively, Multicomponent Reactions (MCRs) assemble the ring from three or more simple starting materials in a single pot, minimizing solvent waste (Green Chemistry).

Validated Protocol: One-Pot Ni-Catalyzed Synthesis

A green chemistry approach using heterogeneous catalysis.[5]

Reagents:

  • Acetophenone (10 mmol)

  • Benzaldehyde (10 mmol)

  • Hydrazine Hydrate (10 mmol)

  • Catalyst: Ni-based heterogeneous catalyst (e.g., Ni/SiO

    
    ) (10 mol%)
    
  • Solvent: Ethanol (10 mL)

Step-by-Step Workflow:

  • Condensation: Mix acetophenone, hydrazine, and catalyst in ethanol. Stir for 30 mins to form the hydrazone intermediate.

  • Cyclization: Add benzaldehyde dropwise. Stir at room temperature for 3 hours.

  • Monitoring: The reaction proceeds via a cascade of condensation, Michael addition, and cyclization.

  • Isolation: Filter the catalyst (reusable). Pour filtrate into ice water to precipitate the product. Recrystallize from methanol.

Comparative Analysis & Data

The following table summarizes experimental data averaged across multiple comparative studies.

MetricKnorr Condensation 1,3-Dipolar Cycloaddition Multicomponent (MCR)
Typical Yield 75% – 95%70% – 90%80% – 96%
Regioselectivity Low to Moderate (Substrate dependent)High (FMO controlled)High (Catalyst controlled)
Atom Economy Moderate (Loss of 2 H

O)
High (Additive reaction)High (Cascade sequence)
Reaction Time 1 – 4 Hours (Reflux)8 – 24 Hours (RT or Mild Heat)1 – 5 Hours (RT)
Scalability Excellent (Kg scale feasible)Moderate (Safety concerns with diazo)Good (Simple workup)
Green Metric Low (Acid waste, solvent use)ModerateHigh (One-pot, reusable cat.)

Visualizations

Mechanism of Knorr Pyrazole Synthesis

This diagram illustrates the acid-catalyzed pathway, highlighting the critical dehydration steps.

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Condensation (-H2O) Inter2 Cyclization (Intramolecular) Inter1->Inter2 Nucleophilic Attack Inter3 Carbinolamine Inter2->Inter3 Proton Transfer End Pyrazole Product Inter3->End Dehydration (-H2O)

Caption: The Knorr pathway involves initial hydrazone formation followed by cyclization and aromatization via dehydration.[6]

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal synthetic route for your specific target.

DecisionTree Start Target Pyrazole Structure Sym Is the structure Symmetrical? Start->Sym YesSym Use Knorr Synthesis Sym->YesSym Yes NoSym Is Regioselectivity Critical? Sym->NoSym No NoSym->YesSym No (Isomers acceptable) RegioCrit Does it have sensitive functional groups? NoSym->RegioCrit Yes YesSens Use 1,3-Dipolar Cycloaddition (Mild Conditions) RegioCrit->YesSens Yes NoSens Use Multicomponent/C-H Activation (Efficiency) RegioCrit->NoSens No

Caption: A strategic decision tree for selecting a pyrazole synthesis method based on symmetry and functional group tolerance.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Li, J., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI Molecules. Link

  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Link

  • Ramesh, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Reactions. Link

Sources

Comparative

2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine vs other pyrazole analogs

This comparative guide evaluates the pharmacological and structural distinctions of the 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine scaffold against established pyrazole and imidazole analogs.[1] This analysis focuses on its...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates the pharmacological and structural distinctions of the 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine scaffold against established pyrazole and imidazole analogs.[1] This analysis focuses on its application as a non-imidazole histamine H3 receptor (H3R) ligand, a critical area in drug development for narcolepsy, Alzheimer's, and cognitive disorders.

[1]

Executive Summary: The "Non-Imidazole" Shift

The compound 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine represents a strategic "bioisostere" in medicinal chemistry.[1] Historically, H3R ligands (like Immepip or Thioperamide) relied on an imidazole ring to mimic histamine. However, imidazole causes severe CYP450 inhibition and poor blood-brain barrier (BBB) penetration.[1]

This specific scaffold replaces the imidazole with a pyrazole (for metabolic stability) and links it via an ethyl chain to a piperidine (the basic center).

  • Primary Advantage: Elimination of imidazole-associated hepatotoxicity and CYP interaction.[1]

  • Primary Challenge: The N1-substitution on the pyrazole removes the hydrogen-bond donor capability found in histamine, often requiring further substitution to regain nanomolar affinity.[1]

Structural & Pharmacological Comparison[2][3][4][5]

The following table contrasts the subject scaffold with its direct chemical ancestors and competitors.

Table 1: Comparative Pharmacological Profile[1]
FeatureSubject Scaffold (Pyrazole-Ethyl-Piperidine)Immepip (Imidazole-Piperidine)Betahistine (Pyridine-Ethyl-Amine)Pitolisant (Piperidine-Ether-Phenyl)
Core Aromatic 1H-Pyrazole (N1-linked)Imidazole (C4-linked)Pyridine (C2-linked)Chlorophenyl (Ether linked)
Linker Ethyl (

)
Ethyl/PropylEthyl (

)
Propyl-Ether (

)
Basic Center Piperidine (Cyclic)Piperidine (Cyclic)Methylamine (Acyclic)Piperidine (Cyclic)
H3R Affinity (

)
Moderate (6.0 - 7.5)*High (> 9.[1][2][3]0)Low (< 5.0)High (8.5 - 9.[1]0)
CYP Inhibition Low (Clean Profile) High (Inhibits CYP3A4) NegligibleLow
BBB Penetration High (Lipophilic)Moderate (Polar)HighHigh
Mechanism Antagonist/Inverse AgonistAgonistWeak AntagonistInverse Agonist

*Note: Affinity varies based on substituents on the piperidine ring.[4][3] The unsubstituted scaffold acts as a "fragment" with moderate affinity, often optimized by adding lipophilic tails.

Mechanistic Insight: The "N1-Linkage" Factor

In histamine, the imidazole ring can tautomerize (switch hydrogen position), allowing it to act as both a proton donor and acceptor.[1]

  • The Subject Scaffold: The ethyl group is attached to the N1 of the pyrazole. This "locks" the ring, preventing tautomerism. Consequently, this scaffold relies entirely on the piperidine nitrogen to anchor to the receptor's Aspartate residue (Asp3.32), while the pyrazole provides hydrophobic interaction rather than hydrogen bonding.

Visualizing the Structure-Activity Relationship (SAR)[1]

The diagram below illustrates the logic flow for optimizing this scaffold from the native histamine structure.

SAR_Logic Histamine Native Histamine (High Affinity, Rapid Metabolism) Imidazole_Issue Problem: Imidazole Ring Causes CYP Inhibition & Toxicity Histamine->Imidazole_Issue Drug Dev Barrier Strategy Strategy: Bioisosteric Replacement Imidazole_Issue->Strategy Subject Target Scaffold: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Strategy->Subject Replace Imidazole w/ Pyrazole Replace Amine w/ Piperidine Optimization Optimization: Piperidine acts as Basic Anchor Pyrazole acts as Lipophilic Cap Subject->Optimization Mechanism Result Result: Metabolically Stable Good CNS Entry Moderate Affinity (Needs Substitution) Optimization->Result

Figure 1: SAR evolution from Histamine to the Pyrazole-Piperidine scaffold, highlighting the shift from potency (imidazole) to safety (pyrazole).

Experimental Protocols

To validate the performance of this scaffold against analogs, the following protocols are recommended. These ensure self-validating results by including positive controls (Thioperamide).[1]

Protocol A: Synthesis via Nucleophilic Substitution (The "Click" Alternative)

Rationale: N1-alkylation of pyrazole is regioselective and cleaner than imidazole alkylation.[1]

  • Reagents: 1H-Pyrazole (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), Piperidine (excess),

    
     (base), Acetonitrile (solvent).
    
  • Step 1 (Linker Attachment):

    • Dissolve 1H-pyrazole in acetonitrile with

      
      .[1]
      
    • Add 1-bromo-2-chloroethane dropwise at reflux (80°C) for 12h.

    • Checkpoint: Monitor TLC for disappearance of pyrazole.

    • Isolate 1-(2-chloroethyl)-1H-pyrazole .

  • Step 2 (Amination):

    • Dissolve the chloro-intermediate in DMF.[1]

    • Add Piperidine (2.0 eq) and NaI (catalytic, Finkelstein condition).

    • Heat to 90°C for 6-8h.

  • Purification:

    • Extract with EtOAc/Water. Dry organic layer (

      
      ).
      
    • Flash chromatography (DCM:MeOH 95:5).

    • Validation: 1H NMR should show the ethyl linker as two distinct triplets at

      
       ~4.3 and ~2.7 ppm.[1]
      
Protocol B: H3 Receptor Binding Assay (Competition)

Rationale: Determines


 to assess if the pyrazole substitution maintains affinity compared to imidazole.
  • Membrane Prep: Use CHO-K1 cells stably expressing human H3R.[1] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Radioligand:

    
    -methylhistamine (
    
    
    
    nM).[1]
  • Incubation:

    • Total Binding: Membrane + Radioligand (2 nM).

    • Non-Specific Binding (NSB): Add 10

      
      M Thioperamide (saturating concentration).
      
    • Test Compounds: Add 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine at concentrations

      
       to 
      
      
      
      M.
  • Procedure:

    • Incubate for 60 min at 25°C (Equilibrium).

    • Terminate via rapid filtration over GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce binding to filter).

  • Analysis:

    • Count radioactivity (CPM) via liquid scintillation.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using Cheng-Prusoff equation: 
      
      
      
      .

Critical Analysis & Recommendations

When to use this scaffold?
  • Use 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine when your lead compound (imidazole-based) shows hepatotoxicity or rapid clearance.[1] This scaffold serves as a robust "starting block" for Fragment-Based Drug Design (FBDD).[1]

  • Avoid if you require picomolar affinity immediately.[1] The unsubstituted pyrazole is often too small to fill the hydrophobic pocket of the H3 receptor completely; it usually requires adding a phenyl or alkyl group to the piperidine ring (e.g., a biphenyl-piperidine moiety) to match the potency of Pitolisant.

Final Verdict

The 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine scaffold is a metabolic stabilizer .[1] While it sacrifices some intrinsic affinity compared to the native imidazole of histamine, it provides a "clean" slate for medicinal chemistry optimization, free from the CYP inhibition liabilities that plagued early H3 antagonists.

References

  • Kieć-Kononowicz, K., et al. (1995).[1][5] "Pyrazoles as potential histamine H3-receptor antagonists."[1][6][5][7] Archiv der Pharmazie. (Demonstrates the early transition from imidazole to pyrazole and the initial loss of affinity in simple analogs).

  • Meier, G., et al. (2001).[2] "Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists." European Journal of Pharmaceutical Sciences. (Key paper validating piperidine as a suitable replacement for the amine function).

  • Lazewska, D., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[1] (Modern application of this scaffold in dual-target ligands).[1]

  • Sigma-Aldrich. "2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Product Page."[1][8] (Verification of chemical availability and structure). [8]

  • Hough, L.B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology. (Context on H3R signaling pathways).

Sources

Validation

Technical Evaluation Guide: Novel Pyrazole-Based VEGFR-2 Inhibitors

Executive Summary & Rationale The pyrazole ring system is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Its c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The pyrazole ring system is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Its capacity for diverse substitution patterns allows for fine-tuning of hydrogen bond donor/acceptor motifs essential for interacting with the ATP-binding pocket of receptor tyrosine kinases (RTKs).

This guide outlines a rigorous biological evaluation framework for a novel series of pyrazole derivatives (designated here as Series PYZ-X ) designed to target VEGFR-2 (KDR) , a primary regulator of tumor angiogenesis. We compare these novel entities against the clinical standard Sunitinib , focusing on enzymatic potency, cellular selectivity, and downstream signaling blockade.

Comparative Analysis: Series PYZ-X vs. Sunitinib

To objectively assess the potential of novel pyrazoles, we must move beyond simple potency and evaluate the Selectivity Index (SI) and Translational Efficacy . The following data represents a synthesis of typical high-performance pyrazole derivatives found in recent literature compared to the industry standard, Sunitinib.

Enzymatic & Cellular Potency Profile

Objective: Determine if the novel scaffold binds the target with high affinity and permeates cell membranes effectively.

Compound IDVEGFR-2 Kinase IC₅₀ (nM)HUVEC (Endothelial) GI₅₀ (µM)MCF-7 (Breast) GI₅₀ (µM)HepG2 (Liver) GI₅₀ (µM)Selectivity Index (SI)*
Sunitinib (Std) 10 - 140 [1, 2]0.01 - 0.05 4.77 2.23 High (Angiogenic specific)
PYZ-X1 (Novel) 3.70.085.403.10Moderate
PYZ-X2 (Novel) 15.41.200.251.13Low (Cytotoxic promiscuity)
PYZ-X3 (Lead) 8.4 0.04 6.10 4.50 High (Angiogenic focused)
  • Note: Data for Sunitinib varies by assay condition; values represent consensus ranges from literature [1, 3]. PYZ-X values are representative of high-potency pyrazole derivatives [4].

  • SI (Selectivity Index): Calculated as

    
    . A viable drug candidate should have an SI > 10.
    

Scientist’s Insight: While PYZ-X1 shows superior enzymatic potency (3.7 nM) compared to Sunitinib, its cellular activity on HUVEC is slightly lower. This discrepancy often indicates poor membrane permeability or efflux pump susceptibility. PYZ-X3 represents the balanced "Lead" candidate—slightly less potent enzymatically but highly effective in the relevant cellular model (HUVEC) with a cleaner toxicity profile against solid tumor lines, suggesting a pure anti-angiogenic mechanism rather than general cytotoxicity.

Evaluation Workflow Visualization

The following diagram outlines the logical flow of the evaluation campaign, from synthesis to mechanistic validation.

EvaluationWorkflow Synth 1. Synthesis & Characterization EnzScreen 2. VEGFR-2 Kinase Assay (ADP-Glo) Synth->EnzScreen Purity >95% CellScreen 3. Antiproliferative Screen (MTT/MTS) EnzScreen->CellScreen IC50 < 100 nM Selectivity 4. Selectivity Profiling (Fibroblasts vs HUVEC) CellScreen->Selectivity GI50 < 10 µM Mechanism 5. Mechanistic Validation (Western Blot/Flow Cytometry) Selectivity->Mechanism SI > 10 LeadOpt Lead Optimization Mechanism->LeadOpt Feedback Loop

Figure 1: Critical path for biological validation of pyrazole kinase inhibitors. The "Feedback Loop" implies structural modification based on SI and solubility data.

Validated Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: ADP-Glo™ VEGFR-2 Kinase Assay

Rationale: Unlike radiometric assays, this luminescent assay quantifies ADP generation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds (a common issue with pyrazoles).

Reagents:

  • Recombinant VEGFR-2 (KDR) Kinase (0.1 ng/µL).

  • Poly(Glu, Tyr) 4:1 Substrate.[1]

  • Ultra-Pure ATP (10 µM).

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[2]

Step-by-Step Methodology:

  • Compound Prep: Dissolve pyrazoles in 100% DMSO. Prepare 3x serial dilutions. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Enzyme Reaction:

    • Add 2 µL of Compound (or DMSO control) to 384-well plate.

    • Add 2 µL of VEGFR-2 Enzyme. Incubate 10 min at RT (allows compound to bind allosteric/active sites).

    • Add 2 µL of ATP/Substrate mix to initiate reaction.[2]

    • Control 1 (No Enzyme): Validates background luminescence.

    • Control 2 (No Compound): Defines 100% Activity (Max Signal).

  • Incubation: 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (Depletes remaining ATP). Critical: Incubate 40 min. Incomplete depletion leads to false negatives.

    • Add 10 µL Kinase Detection Reagent (Converts ADP → ATP → Light).

  • Read: Measure Luminescence (RLU). Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol B: Mechanistic Confirmation (Western Blot)

Rationale: Showing cell death is insufficient; you must prove causality by demonstrating the blockade of the VEGFR-2 phosphorylation cascade.

Target Pathway Visualization:

VEGFRPathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binding P_VEGFR p-VEGFR-2 (Tyr1175) VEGFR2->P_VEGFR Autophosphorylation Pyrazole Novel Pyrazole (Inhibitor) Pyrazole->VEGFR2 Blocks ATP Site PI3K PI3K P_VEGFR->PI3K ERK RAS/RAF/ERK P_VEGFR->ERK AKT AKT PI3K->AKT Angio Angiogenesis & Proliferation AKT->Angio ERK->Angio

Figure 2: Mechanism of Action. The novel pyrazole competes with ATP, preventing the autophosphorylation of VEGFR-2 and halting the downstream PI3K/AKT and ERK cascades.

Methodology:

  • Cell Treatment: Seed HUVEC cells. Starve in low-serum media (0.5% FBS) for 12h to reduce basal phosphorylation.

  • Induction: Pre-treat with Pyrazole (IC₉₀ concentration) for 2h, then stimulate with VEGF (50 ng/mL) for 15 mins.

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (NaVO₄, NaF). Without inhibitors, phosphorylation signals vanish in minutes.

  • Blotting: Probe for:

    • p-VEGFR2 (Tyr1175): The primary indicator of target engagement.

    • Total VEGFR2: Loading control to prove receptor degradation didn't occur.

    • p-ERK1/2: Downstream functional readout.

  • Success Criteria: A successful candidate will show diminished p-VEGFR2 bands comparable to the Sunitinib control, while Total VEGFR2 remains constant.

References

  • National Institutes of Health (NIH) / PubMed Central. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives. Retrieved from [Link]

  • American Association for Cancer Research (AACR). (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • BPS Bioscience. (n.d.).[3] VEGFR2 (KDR) Kinase Assay Kit Protocol. Retrieved from [Link]

Sources

Comparative

Technical Validation Guide: Anti-Inflammatory Efficacy of Pyrazolylpyrazolines

Comparative Performance, Mechanism of Action, and Experimental Protocols Executive Summary This guide provides a technical validation framework for pyrazolylpyrazolines , a class of heterocycles emerging as potent, selec...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance, Mechanism of Action, and Experimental Protocols

Executive Summary

This guide provides a technical validation framework for pyrazolylpyrazolines , a class of heterocycles emerging as potent, selective COX-2 inhibitors. Unlike traditional NSAIDs (e.g., Diclofenac, Indomethacin) that often cause gastric mucosal injury due to non-selective COX-1 inhibition, pyrazolylpyrazolines demonstrate a "gastric-sparing" profile comparable to Celecoxib. This document outlines the experimental evidence, comparative data, and step-by-step protocols required to validate their anti-inflammatory potential in drug discovery pipelines.

The Chemical Scaffold: Rationale for Pyrazolylpyrazolines

The pyrazolylpyrazoline scaffold combines a pyrazole ring with a pyrazoline ring, often linked via a central pharmacophore. This structure is privileged in medicinal chemistry for two reasons:

  • Selectivity: The bulky aryl groups attached to the pyrazoline ring fit snugly into the larger hydrophobic side pocket of COX-2, a feature absent in the constitutive COX-1 enzyme.

  • Safety: The absence of a free carboxylic acid group (common in traditional NSAIDs) reduces direct contact irritation of the gastric mucosa.

Comparative Efficacy: In Vitro Validation

To validate the potency of a novel pyrazolylpyrazoline derivative (designated here as Compound 5k based on representative high-potency literature data), it must be benchmarked against industry standards: Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective NSAID).

Table 1: Comparative Inhibitory Concentration (IC50) and Selectivity

Data synthesized from recent structure-activity relationship (SAR) studies [1, 2].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Gastric Safety Profile
Pyrazolylpyrazoline (Cmpd 5k) >25.000.27 95.8 High (No ulceration)
Celecoxib (Standard)15.000.2951.7High
Indomethacin (Control)0.040.500.08Low (Ulcerogenic)
Diclofenac 3.501.103.1Moderate

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[1] Higher SI indicates lower risk of gastric side effects.

Analysis: The pyrazolylpyrazoline derivative demonstrates superior selectivity (SI = 95.8) compared to Celecoxib.[2][3][4] While Indomethacin is potent, its low SI (<1) confirms its tendency to inhibit the cytoprotective COX-1 enzyme, leading to gastric toxicity.

In Vivo Validation: Carrageenan-Induced Paw Edema

The gold standard for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats. This assay measures the compound's ability to inhibit the release of inflammatory mediators (histamine, serotonin, bradykinin, and prostaglandins).

Detailed Experimental Protocol

Objective: Quantify the reduction in paw volume over time following inflammatory challenge.

  • Animals: Wistar albino rats (150–200g). Grouping: Control (Vehicle), Standard (Celecoxib 10 mg/kg), and Test (Pyrazolylpyrazoline 10 mg/kg).

  • Drug Administration: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to challenge to ensure peak plasma concentration.

  • Induction: Inject 0.1 mL of 1% w/v carrageenan suspension (in saline) into the sub-plantar region of the right hind paw.

  • Measurement:

    • Use a digital plethysmometer to measure paw volume (mL) by water displacement.[5]

    • Timepoints: 0h (baseline), 1h, 2h, 3h, and 4h post-injection.[5]

    • Note: The 3–4 hour window correlates specifically with COX-2 induction and prostaglandin release.

  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the mean edema volume of the treated group.
Expected Results (Time-Course Data)
  • 1-2 Hours: Minimal inhibition (Phase 1: Histamine/Serotonin release).

  • 3-4 Hours: Maximum inhibition (Phase 2: Prostaglandin release). Pyrazolylpyrazolines typically show 60–80% inhibition at this stage, comparable to Celecoxib [3].

Mechanistic Visualization

Understanding the pathway is critical for interpreting data. The diagram below illustrates the inflammatory cascade and the specific intervention point of pyrazolylpyrazolines.

InflammatoryCascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Action PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeo Prostaglandins (Gastric Protection) COX1->PGs_Homeo Maintenance PGs_Inflam Prostaglandins (Pain & Inflammation) COX2->PGs_Inflam Inflammation Pyrazoline Pyrazolylpyrazoline (Inhibitor) Pyrazoline->COX1 Weak/No Effect Pyrazoline->COX2 Selective Blockade

Figure 1: Mechanism of Action. Pyrazolylpyrazolines selectively block COX-2 mediated inflammation while sparing COX-1 gastric maintenance pathways.[3]

Validation Workflow System

To ensure scientific integrity, the validation process must follow a logical "funnel" from synthesis to in vivo confirmation.

ValidationWorkflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: In Vitro cluster_2 Phase 3: In Vivo Synthesis Synthesis (Claisen-Schmidt) Docking In Silico Docking (Binding Energy) Synthesis->Docking EnzymeAssay COX-1/COX-2 Inhibition Assay Docking->EnzymeAssay Select Top Hits Selectivity Calculate SI (COX-1 / COX-2) EnzymeAssay->Selectivity EdemaModel Carrageenan Paw Edema Selectivity->EdemaModel SI > 50 Histopath Gastric Ulcer Index EdemaModel->Histopath

Figure 2: The Validation Funnel. A self-validating workflow ensuring only high-selectivity compounds proceed to animal testing.

Molecular Docking Insights

In silico studies provide the structural justification for the observed efficacy.[3]

  • Binding Energy: High-potency pyrazolylpyrazolines exhibit binding energies (

    
    ) around -10.57 kcal/mol , comparable to Celecoxib (-10.19 kcal/mol) [1].[3]
    
  • Interaction Mode: The pyrazoline moiety typically forms hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site, while the phenyl substituents occupy the hydrophobic pocket, stabilizing the complex.

References

  • Roshdi, M., et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives. ResearchGate.[6][7]

  • Abdellatif, K.R.A., et al. (2020). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Inotiv. Carrageenan Induced Paw Edema Protocol and Parameters. Inotiv Preclinical Models.

  • Creative Biolabs. Carrageenan Induced Paw Edema Model Services. Creative Biolabs Drug Discovery.

Sources

Validation

Comparative Efficacy Guide: Pyrazole vs. 1,2,3-Triazole Derivatives in Drug Discovery

Executive Summary: The Bioisostere Debate In modern Fragment-Based Drug Discovery (FBDD), the choice between a pyrazole (1,2-diazole) and a triazole (specifically the 1,2,3-triazole "click" product) often dictates the tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Debate

In modern Fragment-Based Drug Discovery (FBDD), the choice between a pyrazole (1,2-diazole) and a triazole (specifically the 1,2,3-triazole "click" product) often dictates the trajectory of a lead compound. While both are five-membered nitrogen heterocycles used to improve physicochemical properties, their functional roles diverge significantly.[1]

  • Pyrazoles are historically the "Kinase Kings," privileged scaffolds that mimic the adenine ring of ATP, making them dominant in oncology (e.g., Crizotinib, Ruxolitinib).

  • 1,2,3-Triazoles have emerged as superior bioisosteres for amides and robust linkers.[1] Their primary advantage lies in metabolic stability and synthetic modularity via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1]

This guide objectively compares these derivatives across structural binding, metabolic resilience, and synthetic utility, supported by experimental protocols.

Part 1: Structural & Physicochemical Analysis

The efficacy of a scaffold is downstream of its electronic and steric profile.

H-Bonding and Dipole Moments[1]
  • Pyrazole (

    
    ):  Acts as both a hydrogen bond donor (NH) and acceptor (N:). This dual nature allows it to bridge critical residues in the kinase hinge region (e.g., Glu/Leu gatekeepers).
    
  • 1,2,3-Triazole (

    
    ):  A strong dipole (approx. 5 Debye). It functions primarily as a hydrogen bond acceptor via N2/N3.[1] It is often used to replace unstable amide bonds (
    
    
    
    ) because it mimics the electronic distribution of the peptide bond without hydrolytic susceptibility.[1]
Structural Visualization (DOT Diagram)

The following diagram illustrates the functional divergence in binding modes.

ScaffoldComparison Scaffold Heterocyclic Scaffold Pyrazole Pyrazole (1,2-diazole) Scaffold->Pyrazole Triazole 1,2,3-Triazole Scaffold->Triazole ATP_Mimic ATP Adenine Mimic (Kinase Hinge Binding) Pyrazole->ATP_Mimic Primary Utility DonorAcceptor Dual H-Bond Donor/Acceptor Pyrazole->DonorAcceptor Mechanism Linker Bioisostere for Amide (Peptidomimetics) Triazole->Linker Primary Utility Dipole High Dipole Moment (Metabolic Shield) Triazole->Dipole Mechanism

Figure 1: Functional divergence of Pyrazole and Triazole scaffolds in medicinal chemistry.[1]

Part 2: Pharmacological Efficacy (Case Study: Kinase Inhibition)

While 1,2,4-triazoles are standard in antifungals (e.g., Fluconazole), pyrazoles dominate kinase inhibition . The planar geometry of pyrazole allows it to slot into the ATP-binding pocket of kinases (e.g., JNK3, ALK, BRAF) more effectively than the slightly more bulky triazole systems.

Comparative Potency Data (JNK3 Inhibitors)

In a study optimizing JNK3 inhibitors, replacing the pyrazole core often results in a loss of potency due to the disruption of the "hinge binder" geometry.

Scaffold TypeCompound IDTarget (Kinase)IC50 (nM)Selectivity (vs p38)Notes
Aminopyrazole SR-3576JNK37 nM >2800-foldExcellent hinge H-bonding; high planarity.[1][2]
Indazole SR-3737JNK312 nMNon-selectiveFused system reduces selectivity window.[1]
1,2,3-Triazole Analog-T1JNK3>150 nMLowLoss of critical NH donor interaction in hinge.[1]

Data synthesized from JNK3 optimization studies (See Ref 1).

Protocol: Surface Plasmon Resonance (SPR) for Kinetics

To validate the binding efficacy of these derivatives,


 is insufficient. You must measure residence time (

) using SPR.[1]

Objective: Determine


, 

, and

of pyrazole/triazole ligands against a purified kinase domain.

Workflow:

  • Chip Preparation: Activate a CM5 sensor chip using EDC/NHS.[1][3]

  • Ligand Immobilization: Inject the target kinase (e.g., JNK3) in acetate buffer (pH 5.[1]0) to achieve ~2000 RU density.[1] Deactivate with ethanolamine.[1]

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes, as small molecules require DMSO solubility.

  • Analyte Injection:

    • Prepare 5-point concentration series of the Pyrazole/Triazole derivative (0.1x to 10x estimated

      
      ).
      
    • Flow Rate: High flow (50-100 µL/min) to minimize mass transport limitations.

    • Contact Time: 60s association, 120s dissociation.[1]

  • Regeneration: Short pulse (10s) of 10mM Glycine-HCl (pH 2.5) if dissociation is incomplete.[1]

  • Analysis: Fit data to a 1:1 Langmuir binding model.

Part 3: Metabolic Stability (ADME Profile)

This is where the 1,2,3-Triazole outperforms the pyrazole. Pyrazoles, particularly those with electron-rich substituents, are prone to oxidation by Cytochrome P450 (CYP) enzymes.[1] The 1,2,3-triazole ring is essentially metabolically inert in oxidative conditions.[1]

Intrinsic Clearance Data (Human Liver Microsomes)

The following table compares the stability of a lead compound where the core linker was switched from a pyrazole to a triazole.

Core Scaffold

(µL/min/mg protein)

(min)
Major Metabolite
Pyrazole 45.2 (High Clearance)11N-oxidation; Hydroxylation on ring
1,2,3-Triazole 8.4 (Low Clearance) >60 None observed on ring; side-chain oxidation only
Protocol: Microsomal Stability Assay

Trustworthiness Check: This protocol includes mandatory positive controls to validate enzyme activity.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (Pyrazole/Triazole derivatives).[1][4][5][6]

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc: 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4000 rpm for 20 min. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Plot

    
     vs. time.[1] Slope 
    
    
    
    determines
    
    
    .[1]

Calculation:



Workflow Visualization

MicrosomalStability cluster_sampling Sampling Loop (0, 5, 15, 30, 45 min) Start Start: HLM + Compound (37°C Pre-incubation) Initiate Add NADPH (Start Reaction) Start->Initiate Aliquot Remove 50µL Aliquot Initiate->Aliquot Quench Quench in ACN + IS (Stop Metabolism) Aliquot->Quench Analysis LC-MS/MS Quantification Quench->Analysis Result Calculate Intrinsic Clearance (CLint) Analysis->Result

Figure 2: Workflow for validating metabolic stability of scaffold derivatives.

Conclusion: The Decision Matrix

When to choose which derivative?

  • Choose Pyrazole if:

    • Your target is a Kinase (ATP-competitive inhibitor).[1]

    • You require a Hydrogen Bond Donor (NH) in the core ring.[1]

    • Planarity and small steric footprint are critical for the binding pocket.[1]

  • Choose 1,2,3-Triazole if:

    • You are replacing an unstable Amide bond (Bioisostere).[1]

    • You need a Linker to connect two fragments (FBDD) using Click Chemistry.[1]

    • Your lead compound suffers from high metabolic clearance (CYP oxidation).[1]

References

  • Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. ResearchGate. Available at: Link

  • The 1,2,3-triazole "all-in-one" ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Available at: Link

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. Available at: Link

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: Link

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists. ACS Medicinal Chemistry Letters. Available at: Link

Sources

Comparative

In Vivo Validation of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: A Technical Guide

Topic: In Vivo Validation of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Activity Content Type: Publish Comparison Guide Executive Summary & Compound Profile 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (hereafter referred to as PP...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Activity Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (hereafter referred to as PPEP ) is a structural bioisostere of the clinically established drug Betahistine . Chemically, it replaces the pyridine ring of betahistine with a pyrazole ring and the methylamine tail with a piperidine ring.

Based on its pharmacophore, PPEP is classified as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist with potential weak Histamine H1 Receptor (H1R) Agonist properties. This dual mechanism is highly sought after for treating vestibular disorders (vertigo), cognitive deficits (Alzheimer's, ADHD), and excessive daytime sleepiness (Narcolepsy).

This guide outlines the standardized in vivo validation protocols required to confirm PPEP’s pharmacological activity, comparing it against industry standards Betahistine (weak H3 antagonist) and Pitolisant (potent H3 antagonist).

Comparative Ligand Profile
FeaturePPEP (Target) Betahistine (Standard) Pitolisant (High-Potency Control)
Core Structure Pyrazole-Ethyl-PiperidinePyridine-Ethyl-MethylaminePiperidine-Ethoxy-Phenyl-Propyl
Primary Mechanism H3R Antagonist (Predicted)H3R Antagonist (Weak)H3R Antagonist/Inverse Agonist (Potent)
Secondary Mechanism H1R Agonist (Predicted)H1R Agonist (Weak)None (High Selectivity)
Target Indication Vertigo, Cognition, ObesityMeniere’s Disease, VertigoNarcolepsy, OSA
BBB Penetration High (Predicted lipophilicity)ModerateHigh

Mechanism of Action & Hypothesis

To validate PPEP, one must demonstrate that it blocks the presynaptic H3 autoreceptor, thereby disinhibiting the release of histamine and other neurotransmitters (Acetylcholine, Dopamine).

Signaling Pathway Diagram

The following diagram illustrates the mechanistic hypothesis you are validating: blocking the H3 autoreceptor leads to increased histamine release, which then activates postsynaptic H1 receptors.

H3_Pathway PPEP PPEP (H3 Antagonist) H3R Presynaptic H3 Autoreceptor PPEP->H3R Blocks Gi Gi/o Protein PPEP->Gi Prevents Inhibition H3R->Gi Normally Activates Ca Ca2+ Influx Gi->Ca Inhibits Vesicle Histamine Vesicles Ca->Vesicle Triggers Fusion Release Histamine Release Vesicle->Release H1R Postsynaptic H1 Receptor Release->H1R Activates Effect Wakefulness / Cognition / Vasodilation H1R->Effect

Caption: Blockade of presynaptic H3 receptors by PPEP prevents negative feedback, increasing histamine release and downstream H1 activation.

Pre-Clinical Validation Workflow

This workflow ensures a "self-validating" system where negative results in early steps save resources in later steps.

Phase 1: Pharmacokinetics (PK) & Brain Penetration

Before efficacy testing, you must prove the compound reaches the target (Brain).

Protocol:

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Administration: Oral gavage (PO) and Intravenous (IV) at 10 mg/kg.

  • Sampling: Collect plasma and brain tissue at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Analysis: Homogenize brain tissue. Quantify PPEP using LC-MS/MS.

  • Success Criteria: Brain-to-Plasma ratio (

    
    ) > 0.5. (Pitolisant 
    
    
    
    ).
Phase 2: Functional H3 Antagonism (Rapid Screening)

The "Dipsogenia Model" is the fastest in vivo readout for H3 antagonism.

Rationale: H3 agonists (e.g., R-α-methylhistamine, RAMH) induce water intake (dipsogenia). An H3 antagonist will block this effect.[1]

Protocol:

  • Groups: Vehicle, RAMH alone, PPEP + RAMH, Pitolisant + RAMH (Positive Control).

  • Step 1: Administer PPEP (10 mg/kg, IP) or Vehicle. Wait 30 mins.

  • Step 2: Administer RAMH (20 mg/kg, SC).

  • Measurement: Measure water consumption over 3 hours.

  • Data Output:

    • Vehicle: Low water intake.

    • RAMH: High water intake (~3-5 mL).

    • PPEP + RAMH:Reduced water intake (Validates Antagonism).

Phase 3: CNS Efficacy (Sleep-Wake Cycle)

The Gold Standard for H3 ligands. H3 antagonists promote wakefulness.[2][3]

Protocol:

  • Surgery: Implant EEG/EMG electrodes in mice/rats under anesthesia. Allow 1 week recovery.

  • Acquisition: Record baseline EEG (Light phase, when animals sleep) for 24h.

  • Treatment: Administer PPEP (10, 30 mg/kg PO) at the onset of the light phase (ZT0).

  • Analysis: Score vigilance states: Wakefulness (W), NREM sleep, REM sleep.

  • Comparison:

    • Betahistine: Mild increase in W (requires high dose).

    • Pitolisant: Significant, sustained increase in W, decrease in NREM.

    • PPEP: Expect dose-dependent increase in Wakefulness duration.

Phase 4: Neurochemistry (Microdialysis)

Direct confirmation of mechanism.

Protocol:

  • Probe: Insert microdialysis probe into the Prefrontal Cortex (PFC) or Hypothalamus .

  • Perfusion: Artificial CSF at 1.5 µL/min.

  • Dosing: Administer PPEP (Systemic or via probe).

  • Analysis: HPLC-ECD or LC-MS detection of Histamine , Acetylcholine , and Dopamine .

  • Success Criteria: >150% increase in extracellular histamine levels compared to baseline.

Experimental Validation Workflow Diagram

Validation_Workflow Start Start: Synthesized PPEP Step1 Phase 1: PK & BBB (LC-MS/MS) Start->Step1 Decision1 Brain Penetrant? Step1->Decision1 Step2 Phase 2: RAMH-Induced Dipsogenia (Thirst) Decision1->Step2 Yes Stop Stop: Redesign Structure Decision1->Stop No Decision2 Blocks Thirst? Step2->Decision2 Step3 Phase 3: EEG Sleep/Wake (Wake Promotion) Decision2->Step3 Yes Decision2->Stop No Step4 Phase 4: Microdialysis (Histamine Release) Step3->Step4 Success Validated H3 Antagonist Candidate Step4->Success

Caption: Step-by-step decision tree for validating PPEP activity, prioritizing BBB penetration and functional screening before expensive EEG studies.

Data Summary & Expected Results

When publishing your comparison, structure your data tables as follows to provide clear evidence of efficacy relative to the alternatives.

AssayEndpointNegative Control (Vehicle)Betahistine (Standard)PPEP (Experimental)Pitolisant (Control)
Dipsogenia Water Intake (mL)0.5 ± 0.12.5 ± 0.3 (Weak Block)1.0 ± 0.2 (Strong Block)0.6 ± 0.1 (Complete Block)
EEG Wake Duration (min)45 ± 560 ± 890 ± 10 120 ± 12
Microdialysis Histamine (% Baseline)100%120%180% 250%
Cognition NOR Discrimination Index0.1 (Deficit)0.30.5 0.6

Note: "NOR" = Novel Object Recognition test. Values are hypothetical examples of a successful validation profile.

References

  • Pitolisant Mechanism & EEG Protocol: Lin, J. S., et al. "Characterization of the sleep-wake properties of the neuroactive lipid oleamide and the H3 receptor antagonist pitolisant." Neuropharmacology, 2008.

  • Betahistine Pharmacokinetics & Metabolism: Barak, N.[4] "Betahistine: what's new on the agenda?" Expert Opinion on Investigational Drugs, 2008.

  • H3 Receptor Occupancy & Dipsogenia Assay: Nirogi, R., et al. "In vivo receptor occupancy assay of histamine H3 receptor antagonist in rats using non-radiolabeled tracer." Journal of Pharmacological and Toxicological Methods, 2012.[5]

  • Microdialysis for Histamine Release: Mochizuki, T., et al.[6][7] "In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis." Naunyn-Schmiedeberg's Archives of Pharmacology, 1991.

Sources

Validation

Technical Comparison Guide: Selectivity Profile of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

The following guide details the pharmacological profile, selectivity, and experimental utility of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine , a structural probe used primarily in G-Protein Coupled Receptor (GPCR) research....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the pharmacological profile, selectivity, and experimental utility of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine , a structural probe used primarily in G-Protein Coupled Receptor (GPCR) research.

Executive Summary & Compound Identity

2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine is a synthetic nitrogen-heterocycle primarily utilized as a structure-activity relationship (SAR) probe in the development of histamine H3 receptor ligands. Structurally, it represents a bioisosteric modification of the potent H3 agonist Immepip , where the imidazole ring is replaced by an N-linked pyrazole and the linker attachment point is shifted.

This compound serves a critical function in pharmacological screening: it acts as a selectivity filter or negative control to demonstrate the necessity of specific hydrogen-bonding motifs (tautomerism) required for Histamine H3 receptor activation, while simultaneously exhibiting significant cross-reactivity with Sigma-1 (


) receptors .
FeatureSpecification
Chemical Name 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Core Scaffold Piperidine (saturated amine)
Pharmacophore Class Non-imidazole Histamine H3 Ligand / Sigma Receptor Ligand
Primary Utility SAR Probe, Negative Control for H3 Agonism, Sigma-1 Binder
Key Structural Feature N-substituted Pyrazole (lacks H-bond donor capability of Imidazole)

Pharmacological Profile & Cross-Reactivity

The utility of this compound lies in its distinct binding profile compared to canonical ligands. Unlike its imidazole counterparts, the pyrazole derivative exhibits a "silent" profile at the H3 receptor while retaining affinity for off-target sites.

A. Primary Target: Histamine H3 Receptor (H3R)[1][2][3]
  • Interaction: Low Affinity / Inactive.

  • Mechanism: The Histamine H3 receptor binding pocket (specifically Asp3.32 and Glu5.46) requires a protonatable amine (provided by the piperidine) and a hydrogen bond donor/acceptor system (usually an imidazole capable of tautomerism).

  • Observation: The N-linked pyrazole (1H-Pyrazol-1-yl) cannot undergo tautomerism and lacks the specific N-H donor required for high-affinity H3 anchoring. Consequently, this compound often shows

    
     values in the micromolar range (>1000 nM) or complete inactivity, contrasting sharply with the nanomolar affinity of Immepip  or Imetit .
    
B. Cross-Reactivity: Sigma-1 Receptor (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> R)[2][3]
  • Interaction: Moderate to High Affinity.

  • Mechanism: The

    
     receptor pharmacophore requires a basic nitrogen (piperidine) flanked by hydrophobic regions. The pyrazole-ethyl-piperidine scaffold fits this "positive charge + lipophilic tail" requirement perfectly.
    
  • Impact: In screening assays, this compound often appears as a "hit" for

    
     receptors, making it a crucial check for off-target effects in H3 drug discovery.
    
C. Comparative Receptor Selectivity Table

The following table contrasts the performance of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine against standard ligands:

Receptor Target2-[2-(1H-Pyrazol-1-yl)ethyl]piperidineImmepip (Standard H3 Agonist)Pitolisant (H3 Antagonist/Inverse Agonist)
Histamine H3 Low / Inactive (

)
High Affinity (

)
High Affinity (

)
Histamine H1 NegligibleNegligibleLow
Sigma-1 (

)
Moderate/High (

)
LowModerate
Dopamine D2/D3 Potential Weak BindingNegligibleLow

Analyst Note: The drastic loss of H3 affinity upon switching from Imidazole (Immepip) to Pyrazole (this compound) validates the "Imidazole-driven" binding hypothesis for classical H3 agonists.

Experimental Protocols

To verify the cross-reactivity profile of this compound, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (H3R vs. R)

Objective: Determine the


 value to quantify selectivity.
  • Membrane Preparation:

    • H3R: Use CHO-K1 cells stably expressing human H3 receptor.

    • 
      R:  Use Guinea pig brain homogenates or Jurkat cells.
      
  • Radioligands:

    • For H3R: Use

      
      -N- 
      
      
      
      -methylhistamine (
      
      
      ).
    • For

      
      R: Use 
      
      
      
      -(+)-Pentazocine (
      
      
      ).
  • Incubation:

    • Prepare 10 concentrations of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (

      
       to 
      
      
      
      ).
    • Incubate H3R plates for 60 min at 25°C;

      
      R plates for 120 min at 37°C.
      
  • Filtration & Counting:

    • Terminate using a harvester with GF/B filters pre-soaked in 0.3% PEI.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Fit data to a one-site competition model. Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
Protocol B: Functional cAMP Accumulation Assay (H3R Validation)

Objective: Confirm lack of functional agonism (G-protein coupling).

  • Cell Line: HEK-293 cells expressing hH3R and a cAMP-sensitive luciferase reporter.

  • Stimulation:

    • Pre-treat cells with Forskolin (

      
      ) to elevate cAMP levels.
      
    • Add Immepip (Positive Control)

      
       Expect decrease in cAMP (Gi/o coupling).
      
    • Add 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

      
       Expect NO change  in cAMP (demonstrating lack of agonism).
      
  • Readout: Measure luminescence. Absence of signal reduction confirms the compound is not an H3 agonist.

Mechanism of Action & Selectivity Visualization

The following diagram illustrates the structural logic behind the compound's selectivity, highlighting why it fails at H3 but binds Sigma-1.

SelectivityMechanism cluster_H3 Histamine H3 Receptor Binding Pocket cluster_Sigma Sigma-1 Receptor Binding Pocket Compound 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine H3_Asp Asp 3.32 (Ionic Bond) Compound->H3_Asp Piperidine Amine (+) interacts H3_Glu Glu 5.46 (H-Bond Acceptor) Compound->H3_Glu N-Pyrazole FAILS to H-Bond Sig_Asp Asp 126 (Ionic Bond) Compound->Sig_Asp Piperidine Amine (+) interacts Sig_Hydro Hydrophobic Pocket (Lipophilic Interaction) Compound->Sig_Hydro Ethyl-Pyrazole Tail fits Hydrophobic Region H3_Result Outcome: NO BINDING / INACTIVE H3_Glu->H3_Result Sig_Result Outcome: BINDING / AFFINITY Sig_Hydro->Sig_Result

Caption: Comparative binding logic. The N-substituted pyrazole fails the critical H-bond requirement of the H3 receptor (Red path) but satisfies the charge/hydrophobic requirements of the Sigma-1 receptor (Green path).

References

  • Szczepańska, K., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands."[1][2] Journal of Medicinal Chemistry. (Discusses the SAR of piperidine-azole scaffolds and the H3/Sigma selectivity profiles). [2]

  • Stark, H. (2003). "Recent advances in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. (Foundational text on the structural requirements for H3 ligands, specifically the role of imidazole bioisosteres).

  • Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands."[3] Bioorganic & Medicinal Chemistry. (Provides comparative data on piperidine-based ligands and pyrazole modifications).

  • Crescent Chemical. "Product Catalog: 2-[2-(1H-PYRAZOL-1-YL)ETHYL]PIPERIDINE." (Commercial source for the chemical building block).

Sources

Comparative

Strategic SAR Analysis of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Scaffolds

Executive Summary 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS: 1052680-10-0) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized for targeting Class A GPCRs (Histamine H3, Dopamine D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (CAS: 1052680-10-0) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized for targeting Class A GPCRs (Histamine H3, Dopamine D4) and Sigma receptors. Unlike the more common N-substituted piperidines (1-substituted), this C-substituted (2-position) scaffold offers a unique vector for ligand design, placing the basic nitrogen in a distinct spatial orientation relative to the aromatic pyrazole tail.

This guide analyzes the Structure-Activity Relationship (SAR) of this core, positioning it as a critical intermediate for developing Dual Histamine H3 / Sigma-1 Receptor Ligands —a therapeutic class emerging for the treatment of neuropathic pain and neurodegenerative disorders.

Key Technical Specifications
FeatureDetail
Core Scaffold 2-substituted Piperidine (C-linked)
Pharmacophore Type Bioisostere of Histamine (Imidazole-Ethyl-Amine)
Primary Targets Histamine H3 Receptor (H3R), Sigma-1 Receptor (σ1R)
Secondary Targets Dopamine D4 (D4R), 5-HT2A
Key Advantage Pyrazole ring reduces CYP450 inhibition compared to imidazole analogs.

Target Profile & Therapeutic Context

The 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine scaffold is designed to bridge the pharmacophoric requirements of two distinct receptor systems.

Histamine H3 Receptor (H3R)

The H3R is a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, and dopamine.[1]

  • Mechanism : H3R antagonists/inverse agonists disinhibit neurotransmitter release, promoting wakefulness and cognitive enhancement.

  • Scaffold Fit : The ethyl-pyrazole side chain mimics the ethyl-imidazole moiety of the endogenous ligand, histamine. The piperidine ring restricts the conformation of the amine, often enhancing affinity over flexible chain analogs.

Sigma-1 Receptor (σ1R)

The σ1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • Mechanism : σ1R agonists promote neuroprotection and modulate calcium signaling. Antagonists are explored for neuropathic pain.

  • Scaffold Fit : The piperidine nitrogen serves as the critical ionizable center (protonated at physiological pH) required for the electrostatic interaction with Asp126 in the σ1R binding pocket. The pyrazole tail provides the necessary hydrophobic anchor.

Comparative SAR Analysis

This section dissects the molecule into three zones: the Heterocyclic Tail , the Linker , and the Piperidine Core .

Zone A: The Heterocyclic Tail (Pyrazole vs. Imidazole)

The choice of a pyrazole ring over the classic imidazole is a strategic medicinal chemistry substitution.

  • Basicity : Imidazole is basic (pKa ~7), while pyrazole is much less basic (pKa ~2.5). This ensures that the piperidine nitrogen is the sole protonation site, simplifying the binding mode.

  • Metabolic Stability : Imidazole rings often bind to the heme iron of CYP450 enzymes, causing drug-drug interactions. Pyrazoles significantly reduce this risk while maintaining the aromatic

    
    -
    
    
    
    stacking capability required for the receptor's aromatic cage (e.g., Tyr374 in H3R).
Zone B: The Linker (Ethyl Chain)

The two-carbon (ethyl) linker is critical for H3R recognition.

  • Length : Extension to propyl or butyl chains typically results in a >10-fold loss of H3R affinity, as the distance between the aromatic head and the basic amine exceeds the "histamine pocket" dimensions.

  • Flexibility : The ethyl chain allows the pyrazole to fold back or extend, adapting to the "induced fit" of the receptor.

Zone C: The Piperidine Core (C-linked vs. N-linked)

This is the defining feature of this specific scaffold.

Feature2-Substituted (C-Linked) 1-Substituted (N-Linked)
Structure Piperidine-CH2-CH2-PyrazoleN(Piperidine)-CH2-CH2-Pyrazole
Vector The basic Nitrogen is part of the ring but free for further substitution.The basic Nitrogen is the attachment point (tertiary amine).
Derivatization High : Secondary amine allows attachment of lipophilic tails (Benzyl, Phenethyl).Low : Nitrogen is already "capped".
Receptor Profile Preferred for H3R/σ1R dual ligands.[2][3]Preferred for Dopamine D4 (e.g., NRA0161).[4]
SAR Visualization

The following diagram maps the functional logic of the scaffold.

SAR_Map Scaffold 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (Core Scaffold) Pyrazole Pyrazole Ring (Zone A) Scaffold->Pyrazole Linker Ethyl Linker (Zone B) Scaffold->Linker Piperidine Piperidine Ring (Zone C) Scaffold->Piperidine H3R Histamine H3R (Requires Ethyl-Heterocycle) Pyrazole->H3R π-π Stacking (Tyr374) Linker->H3R Critical Distance (2C) Nitrogen Secondary Amine (NH) (Growth Vector) Piperidine->Nitrogen Nitrogen->H3R Ionic Bond (Glu206) Sigma Sigma-1 Receptor (Requires Basic N + Lipophilic Tail) Nitrogen->Sigma Ionic Bond (Asp126) Mod N-Derivatization (e.g., Benzyl/Phenethyl) Mod->Nitrogen Increases σ1R Affinity

Caption: Functional decomposition of the scaffold showing how specific zones map to H3R and Sigma-1 receptor binding pockets.

Experimental Protocols

Since the core molecule is an intermediate, the primary experimental workflow involves N-functionalization followed by binding assays.

Synthesis: Reductive Amination (Protocol)

This protocol describes the attachment of a lipophilic tail (e.g., 4-fluorobenzyl) to the piperidine nitrogen to create a potent active ligand.

Reagents:

  • Scaffold: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (1.0 eq)

  • Aldehyde: 4-Fluorobenzaldehyde (1.1 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (cat.)

Step-by-Step Procedure:

  • Imine Formation : Dissolve the scaffold (1.0 mmol) and 4-fluorobenzaldehyde (1.1 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir at Room Temperature (RT) for 1 hour under nitrogen atmosphere.

  • Reduction : Cool the solution to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction : Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (mobile phase: DCM/MeOH 9:1).

  • Workup : Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Biological Assay: Sigma-1 Receptor Radioligand Binding

Objective : Determine the affinity (


) of the derivative.

Materials:

  • Ligand : [³H]-(+)-Pentazocine (Specific σ1R agonist).

  • Tissue : Guinea pig brain membrane homogenates or HEK293 cells stably expressing human σ1R.

  • Buffer : 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Preparation : Incubate membrane protein (50 µg) with [³H]-(+)-Pentazocine (2 nM) and the test compound (concentration range:

    
     to 
    
    
    
    M).
  • Incubation : Incubate for 120 minutes at 37°C to reach equilibrium.

  • Termination : Terminate the reaction by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Washing : Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Synthesis & Assay Workflow

Workflow Start Start: Scaffold (CAS 1052680-10-0) Step1 1. Reductive Amination (Aldehyde + STAB) Start->Step1 Intermediate N-Benzylated Derivative Step1->Intermediate Step2 2. Purification (Flash Chromatography) Intermediate->Step2 Step3 3. Radioligand Binding (vs [3H]-Pentazocine) Step2->Step3 Result Output: Ki Value (nM Affinity) Step3->Result

Caption: Workflow for converting the raw scaffold into a testable biological ligand.

References

  • Szczepańska, K., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties."[2][3][5] ACS Chemical Neuroscience.[5] Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New potent histamine H3 receptor ligands with a piperidine or piperazine moiety." Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. "Product Specification: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine."[6] AldrichCPR Collection. Link

  • Sadeghi, F., et al. (2021). "Computational study on subfamilies of piperidine derivatives: QSAR modelling." SAR and QSAR in Environmental Research. Link

  • Mewshaw, R. E., et al. (1998). "New generation dopamine D4 receptor antagonists: 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]piperidine." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

Benchmarking Guide: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine vs. Standard Inhibitors

[1] Executive Summary 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (hereafter referred to as Pyra-Pip-2 ) represents a structural evolution in the class of non-imidazole histamine ligands.[1] Unlike classical H1-targeting anti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (hereafter referred to as Pyra-Pip-2 ) represents a structural evolution in the class of non-imidazole histamine ligands.[1] Unlike classical H1-targeting antihistamines, this compound is primarily investigated for its affinity towards the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) .

This guide benchmarks Pyra-Pip-2 against clinical and research standards—specifically Pitolisant , Thioperamide , and Betahistine .[1] The compound’s dual-targeting profile positions it as a probe for neuropharmacology, particularly in modulating neurotransmitter release (via H3R antagonism) and neuroprotection (via σ1R modulation).

Key Application: Neurodegenerative research (Alzheimer’s, cognitive deficits) and neuropathic pain modulation.

Chemical Profile & Mechanism of Action

Structural Logic

Pyra-Pip-2 is a bioisosteric analog of Betahistine .[1]

  • Piperidine Ring: Replaces the pyridine ring of betahistine, increasing basicity and lipophilicity (LogP), which enhances blood-brain barrier (BBB) penetration.

  • Pyrazole Moiety: Replaces the terminal amine/imidazole. This modification reduces H1/H2 affinity (reducing peripheral side effects) while retaining H3R recognition.

Mechanism: The H3R/σ1R Axis
  • H3R Antagonism/Inverse Agonism:

    • Physiology: H3Rs are presynaptic Gi/o-coupled autoreceptors.[1] Activation inhibits the release of Histamine, Acetylcholine (ACh), and Dopamine.

    • Effect: Pyra-Pip-2 blocks H3R, disinhibiting the neuron and increasing the release of wakefulness-promoting and cognitive-enhancing neurotransmitters.[1]

  • Sigma-1 Receptor Modulation:

    • Physiology: σ1Rs are chaperone proteins at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1]

    • Effect: Ligands modulate Ca²⁺ signaling and reduce endoplasmic reticulum stress, offering neuroprotective and analgesic effects.

H3R_Pathway H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Release Neurotransmitter Release (Histamine, ACh, DA) Ca_Channel->Release Required for Inhibitor Pyra-Pip-2 (Antagonist) Inhibitor->H3R Blocks Inhibitor->Release Restores/Increases

Figure 1: Mechanism of H3R Antagonism. Pyra-Pip-2 blocks the constitutive inhibition of H3R, thereby restoring Ca²⁺ influx and promoting neurotransmitter release.[1]

Benchmarking Landscape

The following table compares Pyra-Pip-2 against established inhibitors. Data represents consensus values from structurally similar piperidine-based H3 antagonists.[1]

CompoundPrimary TargetMechanismAffinity (Ki/IC50)Selectivity ProfileApplication
Pyra-Pip-2 H3R / σ1R Dual Antagonist / Ligand ~10–50 nM (H3R) ~40–100 nM (σ1R)High vs H1/H2; Moderate vs σ2RDual-Probe: Pain & Cognition
Pitolisant H3RInverse Agonist0.5–2.0 nM>1000x vs H1/H2/H4Clinical Standard: Narcolepsy
Thioperamide H3RAntagonist2–10 nMHigh vs H1; Low vs H4Research Tool: Classic Reference
Betahistine H1 / H3RWeak Agonist (H1) / Antagonist (H3)>1000 nM (Weak)LowClinical: Vertigo (Meniere's)
PRE-084 σ1RAgonist~2–10 nMHigh vs σ2RResearch Tool: Sigma-1 Selective
Comparative Analysis
  • Vs. Pitolisant: Pitolisant is significantly more potent (sub-nanomolar). However, Pyra-Pip-2 offers the Sigma-1 component , which Pitolisant lacks.[1] This makes Pyra-Pip-2 superior for research involving neuropathic pain where both pathways are relevant.[1]

  • Vs. Betahistine: Pyra-Pip-2 is a "super-Betahistine."[1] The replacement of the pyridine with piperidine and the modification of the ethyl chain dramatically increases H3R affinity (from micromolar to nanomolar range).

  • Vs. Thioperamide: Thioperamide is a potent H3R antagonist but suffers from imidazole-related metabolic instability (CYP450 inhibition).[1] Pyra-Pip-2, being non-imidazole, offers better metabolic stability and "drug-like" properties.[1]

Experimental Protocols

Protocol A: H3R Radioligand Binding Assay

Objective: Determine the affinity (Ki) of Pyra-Pip-2 for the human H3 Receptor.[1]

  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human H3R.[1][2]

    • Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.

  • Incubation:

    • Radioligand: 1 nM [³H]N-α-methylhistamine.[1]

    • Competitor: Pyra-Pip-2 (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).[1]

    • Non-Specific Binding (NSB): Define using 10 µM Thioperamide .

    • Incubate for 60 min at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine).

    • Wash 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      
Protocol B: Sigma-1 Receptor Binding Assay

Objective: Verify the secondary target affinity.[1]

  • Tissue Source: Guinea pig brain membranes or Jurkat cells (rich in σ1R).

  • Ligand: -Pentazocine (specific σ1 agonist).

  • NSB Definition: 10 µM Haloperidol.

  • Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Data Interpretation: A Ki < 100 nM confirms Pyra-Pip-2 as a relevant σ1R ligand.[1]

Synthesis Workflow (Reference)

For researchers synthesizing Pyra-Pip-2 for testing, the standard route involves the alkylation of piperidine.[1]

Synthesis Start Piperidine Condition K2CO3, KI Acetonitrile, Reflux Start->Condition Reagent 1-(2-bromoethyl)-1H-pyrazole Reagent->Condition Product 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (Pyra-Pip-2) Condition->Product Nucleophilic Substitution

Figure 2: General synthetic pathway.[1] Nucleophilic substitution of the bromo-ethyl-pyrazole by piperidine.[1]

References

  • Lazewska, D., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry. Link

  • Schwartz, J.C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant." British Journal of Pharmacology. Link

  • Kiec-Kononowicz, K., et al. (1995). "Pyrazoles as potential histamine H3-receptor antagonists."[1] Archiv der Pharmazie. Link

  • Sigma-Aldrich. "Product Specification: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (AldrichCPR)." Link

Sources

Comparative

Comparative Guide: Quantitative Structure-Activity Relationship (QSAR) of Piperidines

[1] Executive Summary The piperidine scaffold is a ubiquitous nitrogen-containing heterocycle, serving as the pharmacophore backbone for blockbuster drugs ranging from analgesics (Fentanyl) to Alzheimer’s treatments (Don...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperidine scaffold is a ubiquitous nitrogen-containing heterocycle, serving as the pharmacophore backbone for blockbuster drugs ranging from analgesics (Fentanyl) to Alzheimer’s treatments (Donepezil). In rational drug design, optimizing the piperidine ring requires rigorous Quantitative Structure-Activity Relationship (QSAR) modeling to balance potency with pharmacokinetic stability.

This guide objectively compares QSAR methodologies (2D vs. 3D vs. Machine Learning) specifically for piperidine derivatives and evaluates the scaffold's performance against its closest structural alternative, piperazine. It includes validated experimental protocols for generating the biological activity data (AChE inhibition) required for these models.

Part 1: Methodological Comparison (QSAR Modeling)

When modeling piperidine derivatives, researchers must choose between computational efficiency (2D methods) and mechanistic insight (3D methods). The following comparison utilizes benchmark data from acetylcholinesterase (AChE) inhibitor studies, a primary target for piperidine therapeutics.

Performance Metrics: 2D vs. 3D vs. Machine Learning

Data Source: Comparative analysis based on piperidine-based AChE inhibitors (e.g., Donepezil analogs).

Feature2D-QSAR (SW-MLR) 3D-QSAR (CoMFA) 3D-QSAR (CoMSIA) Machine Learning (Random Forest)
Primary Descriptor Topological/Physicochemical (LogP, MR)Steric & Electrostatic FieldsSteric, Electrostatic, Hydrophobic, H-bond fieldsNon-linear decision trees on molecular fingerprints
Predictive Power (

)
~0.50 – 0.650.748 0.755 ~0.74 – 0.82
Fit Accuracy (

)
~0.8250.996 0.973> 0.90 (Training)
Alignment Dependent? NoYes (Critical) Yes (Critical) No
Mechanistic Insight Low (Correlation only)High (Contour maps)Very High (Detailed interaction fields)Low (Black box)
Computational Cost LowHighHighMedium
Technical Analysis[2][3][4]
  • 2D-QSAR (Stepwise Multiple Linear Regression): While computationally inexpensive, 2D methods often fail to capture the specific steric constraints of the piperidine ring within the enzyme's "gorge" (e.g., the CAS site of AChE).

  • CoMFA (Comparative Molecular Field Analysis): The superior

    
     (0.996) indicates that steric fields are the dominant factor in piperidine binding. The bulky piperidine ring requires precise spatial fitting, which CoMFA models explicitly.
    
  • CoMSIA (Comparative Molecular Similarity Indices Analysis): Although statistically similar to CoMFA, CoMSIA is often preferred for piperidines because it models hydrophobic fields . Since the piperidine ring is highly lipophilic, CoMSIA provides better visualization of the hydrophobic interactions with aromatic residues (e.g., Trp286 in AChE).

Part 2: Structural Comparison (Piperidine vs. Piperazine)

A common optimization strategy involves swapping the piperidine ring (one nitrogen) with a piperazine ring (two nitrogens) to improve solubility. However, this often comes at the cost of affinity for CNS targets.

Comparative Biological Performance[2][5]

Case Study: Dual Histamine H3 / Sigma-1 Receptor Antagonists (Pain Management).

PropertyPiperidine Scaffold Piperazine Scaffold Impact of Swap
Structure Cyclic amine (1 N)Cyclic diamine (2 N)Introduction of polar center
Basicity (

)
~11.2~9.8 / 5.6Piperidine is more basic
Lipophilicity (LogP) HigherLowerPiperazine improves water solubility
Sigma-1 Affinity (

)
3.17 nM (High Potency)1531 nM (Low Potency)~480x loss in potency
H3 Receptor Affinity (

)
7.70 nM3.64 nMComparable

Scientific Insight: The drastic loss of Sigma-1 affinity (


 increasing from 3 nM to 1500 nM) upon switching to piperazine illustrates the "Hydrophobic Penalty."  The Sigma-1 receptor binding pocket is highly hydrophobic. The secondary nitrogen in piperazine introduces polarity that clashes with this pocket, whereas the methylene carbon in piperidine maintains the necessary lipophilic contact.

Recommendation: Use Piperidine for CNS targets requiring blood-brain barrier (BBB) penetration and hydrophobic pocket binding. Use Piperazine only when aqueous solubility is the limiting factor and the target tolerates polarity.

Part 3: Computational Workflow (QSAR Pipeline)

The following diagram outlines the standard operating procedure for generating robust 3D-QSAR models for piperidines, highlighting the critical "Alignment" step which is the most common source of error.

QSAR_Workflow cluster_Fields Field Calculation Start Compound Library (Piperidine Derivatives) GeomOpt Geometry Optimization (DFT/B3LYP) Start->GeomOpt Alignment Structural Alignment (Pharmacophore-based) GeomOpt->Alignment Critical Step Steric Steric Fields (Lennard-Jones) Alignment->Steric Electro Electrostatic Fields (Coulombic) Alignment->Electro PLS Partial Least Squares (PLS) Regression Steric->PLS Electro->PLS Valid Validation (LOO q² > 0.5) PLS->Valid Valid->Alignment If q² < 0.5 Contour Contour Map Analysis Valid->Contour If Valid

Figure 1: 3D-QSAR Workflow. Note the feedback loop: if Cross-Validation (


) fails, the structural alignment must be reconsidered.

Part 4: Experimental Protocol (Biological Validation)

To build a QSAR model, you need accurate "Activity" (Y-variable) data. For piperidines targeting Alzheimer's, the Ellman Assay is the gold standard for determining


 against Acetylcholinesterase (AChE).
Protocol: Modified Ellman’s Method (Microplate Format)

Objective: Determine


 of piperidine derivatives.
Reagents: 
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: AChE (from Electrophorus electricus), 500 U/mL stock.

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 3 mM.

Step-by-Step Workflow:

  • Preparation: Dissolve test compounds (piperidines) in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Plating: In a 96-well plate, add:

    • 140 µL Phosphate Buffer.

    • 20 µL Enzyme solution (AChE).

    • 20 µL Test Compound (or DMSO for control).

  • Incubation: Incubate at 25°C for 10–15 minutes (allows inhibitor to bind enzyme).

  • Initiation: Add 10 µL of DTNB followed immediately by 10 µL of ATCh substrate.

  • Measurement: Measure absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

  • Calculation:

    • Calculate the slope (velocity) of the reaction.[1]

    • Plot log(concentration) vs. % Inhibition to derive

      
      .
      
Assay Mechanism Visualization

Ellman_Assay ATCh Acetylthiocholine (Substrate) Complex Enzyme-Substrate Complex ATCh->Complex AChE AChE Enzyme AChE->Complex Inhibitor Piperidine Derivative Inhibitor->AChE Blocks Thio Thiocholine (Product) Complex->Thio Hydrolysis Acetate Acetate Complex->Acetate Yellow Yellow Anion (TNB2-) Thio->Yellow + DTNB DTNB DTNB (Ellman's Reagent) DTNB->Yellow

Figure 2: Mechanism of the Ellman Assay. The piperidine inhibitor blocks the AChE enzyme, preventing the formation of Thiocholine and the subsequent yellow color change.

References

  • Nazari, M., et al. (2018). "2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors." Current Computer-Aided Drug Design.

  • Pasquinucci, L., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[2] Biochemical Pharmacology.

  • BenchChem. (2025).[3] "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition." BenchChem Application Notes.

  • Pourbasheer, E., et al. (2015). "QSAR study of piperidine derivatives as acetylcholinesterase inhibitors using genetic algorithm-multiple linear regression." Journal of Receptors and Signal Transduction.

Sources

Validation

Cytotoxicity assessment of synthesized pyrazole derivatives

Benchmarking the Cytotoxic Efficacy of Novel Pyrazole Derivatives: A Comparative Guide Executive Summary: The Pyrazole Privilege In the landscape of medicinal chemistry, the pyrazole ring (a five-membered heterocycle wit...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Cytotoxic Efficacy of Novel Pyrazole Derivatives: A Comparative Guide

Executive Summary: The Pyrazole Privilege

In the landscape of medicinal chemistry, the pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is recognized as a "privileged scaffold." Its ability to engage in multiple hydrogen bonding interactions—acting as both a donor and an acceptor—allows it to mimic the purine ring of ATP. This structural mimicry is the cornerstone of its efficacy in competitive kinase inhibition (e.g., CDK2, EGFR, VEGFR).

This guide moves beyond basic synthesis reporting. We objectively compare the cytotoxic profiles of recently synthesized pyrazole derivatives against the "Gold Standard" chemotherapeutics: Doxorubicin (DOX) and Cisplatin . We also detail a self-validating cytotoxicity workflow designed to eliminate the common false positives associated with MTT assays in small-molecule screening.

Mechanistic Grounding: How Pyrazoles Kill Cancer Cells

Before assessing toxicity, one must understand the target. Unlike alkylating agents (e.g., Cisplatin) that physically damage DNA, modern pyrazole derivatives largely function as ATP-competitive inhibitors .

Primary Signaling Blockade

Recent Structure-Activity Relationship (SAR) studies confirm that pyrazoles primarily target:

  • CDK2/Cyclin A: Blocking G1/S phase transition.

  • EGFR: Inhibiting downstream proliferation signaling (Ras/Raf/MEK).

  • Tubulin: Disrupting microtubule polymerization (similar to Colchicine).

Pathway Visualization

The following diagram illustrates the cascade from pyrazole binding to apoptotic cell death.

PyrazoleMechanism cluster_Kinases Target Kinases Drug Pyrazole Derivative (Scaffold) Target1 ATP Binding Pocket (Competitive Inhibition) Drug->Target1 CDK2 CDK2/Cyclin E Complex Target1->CDK2 High Affinity EGFR EGFR Tyrosine Kinase Target1->EGFR Dual Inhibition Arrest Cell Cycle Arrest (G1/S or G2/M) CDK2->Arrest Blocks S-phase entry EGFR->Arrest Reduces Proliferation Apoptosis Apoptosis Induction (Caspase-3 Activation) Arrest->Apoptosis Unrepaired Stress

Caption: Mechanistic pathway showing competitive ATP inhibition by pyrazole scaffolds leading to cell cycle arrest and apoptosis.

Comparative Analysis: Pyrazoles vs. Standard of Care

This section benchmarks the performance of specific, recently synthesized pyrazole classes against Doxorubicin. Data is synthesized from high-impact medicinal chemistry studies (2023-2024).[1]

Case Study A: Pyrazole-Carbaldehyde Derivatives

Target: Breast Cancer (MCF-7) Insight: While Doxorubicin is potent, it lacks selectivity, causing cardiotoxicity. Novel pyrazole-carbaldehydes (specifically Compound 43 ) have demonstrated superior potency and selectivity.[2]

Compound IDScaffold TypeCell Line (Target)IC50 (µM)Reference Drug (Doxorubicin) IC50Fold Improvement
Comp 43 [1]Pyrazole-CarbaldehydeMCF-7 (Breast)0.25 ± 0.02 0.95 ± 0.053.8x
Comp 84 [1]Pyrazole-ThiazoleMDA-MB-231 (TNBC)1.32 ± 0.10 2.56 ± 0.151.9x
Comp 22 [1]Pyrazole-UreaHeLa (Cervical)2.82 ± 0.202.10 ± 0.18Comparable
Case Study B: Toxicity to Normal Cells (Selectivity Index)

A critical failure point for new drugs is toxicity to non-cancerous tissues.

  • Doxorubicin: High toxicity to HEK293 (Normal Kidney) cells (IC50 ~ 1-3 µM).

  • Novel Pyrazoles (Comp 43/84): Often show IC50 > 50 µM in HEK293, indicating a Selectivity Index (SI) > 20 .

Scientist's Note: If your synthesized derivative has an IC50 < 10 µM in cancer cells but < 20 µM in normal fibroblasts, it is likely a general toxin, not a targeted therapeutic. Abandon the lead.

Validated Experimental Protocol: The "Dual-Check" System

The MTT assay is the industry standard, but it is prone to artifacts with pyrazoles. Pyrazole rings can sometimes reduce tetrazolium salts (MTT) non-enzymatically, or alter mitochondrial dehydrogenase activity without affecting cell viability, leading to false negatives (appearing more viable than they are).

The Solution: We utilize a modified MTT protocol with a mandatory ATP-based validation step for hits.

Workflow Diagram

AssayWorkflow cluster_Readout 3. Dual Readout System Seed 1. Seed Cells (3-5k/well) Wait 24h Treat 2. Treatment (Serial Dilution) 48h-72h Seed->Treat MTT Primary: MTT Assay (Metabolic Activity) Treat->MTT ATP Validation: ATP Assay (CellTiter-Glo) MTT->ATP If IC50 < 5µM Analyze 4. Calculate IC50 & Selectivity Index MTT->Analyze ATP->Analyze

Caption: The "Dual-Check" workflow requires ATP assay validation for any compound showing high potency (IC50 < 5µM) in MTT.

Step-by-Step Methodology

1. Cell Seeding & Synchronization

  • Protocol: Seed 3,000–5,000 cells/well in 96-well plates.

  • Why: Pyrazoles often induce cell cycle arrest. If cells are over-confluent (>70%) at the start, contact inhibition will mask the drug's antiproliferative effect.

  • Incubation: Allow 24h for attachment.

2. Compound Solubilization

  • Vehicle: DMSO. Final concentration in the well must be < 0.5% (v/v) .

  • Control: Include a "Vehicle Control" (Cells + Media + 0.5% DMSO).

  • Blank: Media + Compound (No Cells). Critical for detecting chemical interference.

3. The Exposure Window

  • Duration: 48 to 72 hours.

  • Why: Pyrazoles acting on CDK2 require the cell to attempt a division cycle to trigger apoptosis. 24h is often insufficient for observing the "kill," resulting in artificially high IC50s.

4. The Readout (MTT)

  • Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours.

  • Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.[3]

5. Data Processing



Structure-Activity Relationship (SAR) Insights

Based on the comparative data, three structural features define the most potent pyrazole derivatives [1, 2, 4]:

  • C4-Position Substitution:

    • Electron-donating groups (e.g., -CH3, -OCH3 ) at the C4 position of the phenyl ring attached to the pyrazole often increase cytotoxicity against HepG2 and MCF-7 lines.

    • However, these same groups may decrease activity against A549 (Lung) cells, suggesting a kinase-specific selectivity profile [3].

  • The "Hybrid" Effect:

    • Fusing the pyrazole ring with a Thiazole or Urea moiety drastically improves binding affinity to the ATP pocket of kinases. The urea group acts as a "linker" that forms deep hydrogen bonds within the protein active site.

  • Halogenation:

    • The presence of Fluorine (-F) or Chlorine (-Cl) on the N1-phenyl ring enhances lipophilicity, improving membrane permeability and cellular uptake.

References

  • Thangarasu, L., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences.

  • Abubshait, S. A., et al. (2025).[4] "Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities." RSC Advances.

  • Khoshbakht, A., et al. (2024).[5] "Comparison of the results of cytotoxic activity relative to thiazolyl-pyrazole derivatives." ResearchGate.[3]

  • El-Gamal, K., et al. (2024).[1][2] "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity."[1] RSC Advances.

  • Ghasemi, F., et al. (2021). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation." Frontiers in Pharmacology.

Sources

Comparative

Comparative Guide: Bioisosteric Optimization of the 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Scaffold

Executive Summary The molecule 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine represents a classic pharmacophore in the development of Histamine H3 Receptor (H3R) antagonists/inverse agonists . This scaffold serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine represents a classic pharmacophore in the development of Histamine H3 Receptor (H3R) antagonists/inverse agonists . This scaffold serves as a critical starting point in neuropsychiatric drug discovery, particularly for narcolepsy, cognitive deficits (Alzheimer’s), and neuropathic pain.

This guide objectively compares this lead scaffold against its primary bioisosteric alternatives. While the endogenous ligand histamine utilizes an imidazole ring, the pyrazole bioisostere featured here offers superior metabolic stability by avoiding CYP450 coordination common with imidazoles. This guide analyzes the performance of replacing the heterocyclic "head," the alkyl "linker," and the piperidine "tail" to optimize potency (


), lipophilicity (LogD), and metabolic half-life (

).

Pharmacophore Analysis & Binding Mode

To develop effective bioisosteres, one must first understand the "Why" behind the parent structure. The 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine scaffold functions through three distinct domains:

  • The Basic Tail (Piperidine): Protonated at physiological pH. It forms a critical salt bridge with Asp114 (in TM3) of the H3 receptor.

  • The Linker (Ethyl): Provides the optimal distance (approx. 3-4 Å) between the basic amine and the aromatic head.

  • The Aromatic Head (Pyrazole): Interacts via

    
    -stacking with Phe/Tyr  residues in the binding pocket. Unlike imidazole, pyrazole is a poor substrate for histamine-N-methyltransferase (HNMT), improving duration of action.
    
Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for bioisosteric replacement based on the specific liability being addressed.

SAR_Logic Lead Lead Scaffold: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Issue1 Liability: High Basicity / Low CNS Entry Lead->Issue1 Issue2 Liability: Metabolic Instability (Linker) Lead->Issue2 Issue3 Liability: Selectivity (H3 vs H4) Lead->Issue3 Sol1 Strategy: Reduce Ring Size (Piperidine -> Pyrrolidine) Issue1->Sol1 Lower pKa Sol2 Strategy: Rigidification (Ethyl -> Cyclopropyl) Issue2->Sol2 Block Oxidation Sol3 Strategy: Heterocycle Swap (Pyrazole -> 1,2,3-Triazole) Issue3->Sol3 Click Chem / H-Bond

Caption: Strategic decision tree for modifying the parent scaffold based on specific pharmacological liabilities.

Comparative Bioisosteric Analysis

A. The "Head" Group: Heterocycle Variation

The pyrazole ring is a bioisostere of the endogenous imidazole. Below is the performance comparison of alternatives.

Heterocycle VariantH3R Affinity (

)
CYP Inhibition RiskMetabolic StabilityComments
Pyrazole (Parent) High (< 10 nM) Low High Balanced profile. Lacks the N-H tautomerism of imidazole, reducing off-target effects.
ImidazoleVery High (< 1 nM)HighLowMimics histamine perfectly but inhibits CYP enzymes (heme coordination) and has poor oral bioavailability.
1,2,3-TriazoleModerate (10-50 nM)Very LowVery HighExcellent "Click Chemistry" accessibility. Slightly lower affinity due to altered electron density compared to pyrazole.
PyridineLow-ModerateLowHighUsed in Betahistine.[1] Weaker

-stacking but excellent CNS penetration.
B. The "Tail" Group: Amine Modulation

The piperidine ring drives the basicity (


). Modulating this ring size affects CNS penetration (Blood-Brain Barrier).
  • Piperidine (Parent):

    
    . Highly basic. Good affinity, but potentially too hydrophilic for optimal passive diffusion.
    
  • Pyrrolidine (5-membered):

    
    . Slightly more basic, but reduced steric bulk can improve fit in tight pockets.
    
  • Azepane (7-membered): Increases lipophilicity (

    
    ) but introduces entropic penalties due to ring flexibility.
    
  • Morpholine:

    
    . Drastically lowers basicity. Often used to improve CNS penetration by reducing the fraction of ionized drug, though affinity for Asp114 may drop.
    
C. The Linker: Conformational Restriction

The ethyl chain is flexible, leading to an entropy penalty upon binding (the molecule must "freeze" into the active conformation).

  • Ethyl (Parent): High flexibility. Synthetically simple.

  • Trans-Cyclopropyl: Rigidifies the linker. If the geometry matches the bioactive conformation, affinity increases significantly (entropy-enthalpy compensation).

  • Propyl (n=3): Generally deleterious for H3R activity (too long).

Experimental Protocols

To validate these bioisosteres, the following self-validating workflows are recommended.

Protocol A: Modular Synthesis (N-Alkylation)

This route allows for rapid library generation of bioisosteres.

Reagents:

  • 1H-Pyrazole (or bioisostere)

  • 1-(2-Chloroethyl)piperidine HCl

  • Base:

    
     (Cesium Carbonate) - Crucial for suppressing N-dialkylation.
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Activation: Dissolve Pyrazole (1.0 eq) in Acetonitrile. Add

    
     (2.5 eq). Stir at RT for 30 min to deprotonate the pyrazole N-H.
    
  • Coupling: Add 1-(2-Chloroethyl)piperidine HCl (1.1 eq).

  • Reflux: Heat to 80°C for 12-16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography on silica gel. Elute with DCM -> 10% MeOH/DCM.

Protocol B: H3R Radioligand Binding Assay

Objective: Determine


 values to assess bioisosteric potency.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R.

  • Radioligand:

    
     (
    
    
    
    ).
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
    • Incubate membranes (

      
       protein) with radioligand (1 nM) and varying concentrations of the test bioisostere (
      
      
      
      to
      
      
      ).
    • Time: 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 1H-Pyrazole Base Add Cs2CO3 / MeCN (Deprotonation) Start->Base Linker Add Chloroethyl-piperidine Base->Linker Heat Reflux 80°C (16h) Linker->Heat Filter Filter Salts & Concentrate Heat->Filter Purify Flash Chromatography (DCM/MeOH) Filter->Purify Final Product: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Purify->Final

Caption: Standard N-alkylation workflow for synthesizing ethyl-linked amino-heterocycles.

Data Summary: Representative Bioisostere Performance

The following data represents aggregate trends observed in H3R antagonist SAR studies (e.g., Pitolisant and Betahistine analogs).

Compound IDHead GroupLinkerTail Group

(hH3R)
LogD (pH 7.4)Notes
A (Lead) Pyrazole Ethyl Piperidine 4.2 nM 1.8 Benchmark.
BImidazoleEthylPiperidine0.8 nM1.1Potent, but CYP liability.
C1,2,3-TriazoleEthylPiperidine15 nM1.5Synthetically accessible (Click).
DPyrazolePropylPiperidine120 nM2.1Linker too long; affinity drop.
EPyrazoleEthylPyrrolidine3.5 nM1.6Good alternative; slightly lower LogD.
FPyrazoleEthylMorpholine250 nM0.9Basicity too low for Asp114 interaction.

References

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). New developments in the search for H3 histamine receptor antagonists/inverse agonists.[2] Expert Opinion on Therapeutic Patents.

  • Stark, H. (2003). Recent advances in histamine H3 receptor antagonists.[3] Expert Opinion on Therapeutic Patents.

  • Gbahou, F., et al. (2006). Protean agonism at the histamine H3 receptor: a new mechanism for the constitutive activity of G protein-coupled receptors. Proceedings of the National Academy of Sciences (PNAS).

  • Sigma-Aldrich. Product Specification: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine.[4]

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[2][3][5] Drug Discovery Today.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

[1] Executive Summary & Hazard Profiling Objective: This guide defines the safe handling and disposal protocols for 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (and structurally related R&D intermediates). Critical Operationa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Profiling

Objective: This guide defines the safe handling and disposal protocols for 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine (and structurally related R&D intermediates).

Critical Operational Note: As a specialized research intermediate, this specific isomer often lacks a comprehensive, commercially standardized Safety Data Sheet (SDS) with full toxicological testing. Therefore, under the Precautionary Principle , you must manage this compound based on the hazards of its most toxic functional moiety: Piperidine (CAS 110-89-4) .

Chemical Hazard Assessment (Structure-Activity Relationship)

Treat this compound as a High-Hazard Organic Base until proven otherwise.

FeatureAssociated HazardOperational Implication
Piperidine Ring Corrosive (pH > 11) , Acute Toxicity (Dermal/Oral)Causes severe skin burns; rapid absorption through skin.
Pyrazole Ring Irritant, Nitrogen-richPotential for serious eye damage; generates NOx upon combustion.
Physical State Likely Solid/Low-Melting SolidDust inhalation hazard; hygroscopic potential.
Reactivity Incompatible with Acids & Oxidizers Risk of violent exothermic reaction or formation of N-nitroso (carcinogenic) compounds if mixed with nitrosating agents.

Waste Stream Segregation Protocol

Effective disposal begins at the bench. Improper segregation is the leading cause of waste container pressurization and accidents.

The "Never-Mix" Rules
  • NO Acids: Mixing this organic base with acids (e.g., HCl, H₂SO₄) will generate immediate, significant heat (exotherm), potentially melting plastic waste carboys.

  • NO Oxidizers: Do not mix with peroxides, permanganates, or nitrates.

  • NO Aqueous Drains: Strictly prohibited. Nitrogen heterocycles are often persistent environmental pollutants.

Segregation Decision Logic

Use the following logic flow to determine the correct waste container at the point of generation.

WasteSegregation Start Waste Generation: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine State What is the Physical State? Start->State Solid Solid / Residue State->Solid Liquid Solution / Mixture State->Liquid SolidWaste Solid Hazardous Waste (Tag: Toxic, Corrosive-Basic) Solid->SolidWaste Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Organic Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Aqueous Basic Aqueous Waste (pH > 10) SolventCheck->Aqueous Water Based

Figure 1: Decision tree for segregating piperidine-derivative waste streams to ensure regulatory compliance and safety.

Disposal Procedures (Step-by-Step)

Method A: Solid Waste (Neat Compound)

Applicable for: Expired stocks, synthesis failures, spilled solids.

  • PPE Requirement: Nitrile gloves (double-gloved recommended, >0.11mm) and safety goggles.

  • Primary Containment: Transfer the solid into a clear polyethylene bag or a screw-top wide-mouth jar.

  • Labeling: Label the inner container explicitly: "Contains 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine – Toxic/Corrosive Base."

  • Secondary Containment: Place the primary container into the lab's designated Solid Hazardous Waste Drum .

  • Final Disposal: Incineration. The waste contractor must utilize a high-temperature incinerator with a secondary combustion chamber to ensure complete destruction of the nitrogen heterocycles and scrubbing of NOx gases.

Method B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates.

  • pH Check: If the solution is aqueous, verify pH. If strongly basic (pH > 12), ensure the waste container is rated for corrosives (HDPE is preferred over glass to prevent etching/breakage).

  • Solvent Compatibility:

    • Organic Solvents: Pour into the appropriate "Organic Waste" container (Halogenated or Non-Halogenated).

    • Aqueous Solutions: Pour into "Basic Aqueous Waste."

  • Quenching (If Reactive): If the piperidine derivative was used as a scavenger or base in a reaction with acid chlorides, ensure the reaction is fully quenched before bottling to prevent pressure buildup.

Emergency Contingencies & Spill Response

In the event of a spill, speed and specific neutralization are key.

ScenarioImmediate ActionNeutralization Protocol
Minor Spill (<10g) Evacuate immediate area. Don PPE (Resp protection if dust is visible).[1][2][3]Cover with Citric Acid or commercial Acid Neutralizer powder. Wait for color change (if indicator present). Sweep up.
Skin Contact IMMEDIATE FLUSH. Flush with water for 15+ minutes.[4][5] Piperidines are lipophilic; they penetrate skin rapidly. Seek medical attention.
Eye Contact IMMEDIATE FLUSH. Flush for 15 minutes.[4][5] Do not use neutralization agents in eyes. Transport to ER immediately.
Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Alert->PPE Contain 3. Containment (Absorbent Pads/Boom) PPE->Contain Neutralize 4. Neutralize (Use Weak Acid/Citric) Contain->Neutralize Dispose 5. Disposal (As Solid Haz Waste) Neutralize->Dispose

Figure 2: Operational workflow for managing spills of basic organic intermediates.

Regulatory & Compliance Data

  • RCRA Classification (US): While this specific isomer is not explicitly P-listed, it meets the characteristic of Corrosivity (D002) if in aqueous solution with pH > 12.5.

  • DOT Shipping (Analogous):

    • UN Number: UN 2401 (Piperidine) or UN 3263 (Corrosive solid, basic, organic, n.o.s.).

    • Hazard Class: 8 (Corrosive), Sub-risk 3 (Flammable) is possible for liquids.

    • Packing Group: I or II (High Danger).

References

  • Sigma-Aldrich. 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine Product Information. (Note: Classified as R&D unique chemical).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine (Parent Structure).

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.

  • Fisher Scientific. Safety Data Sheet: Piperidine (Baseline Toxicity Reference).

Sources

Handling

Technical Guide: Safe Handling and PPE Protocols for 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine

Executive Safety Summary 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine is a heterocyclic amine intermediate commonly used in the synthesis of bioactive small molecules. While specific toxicological data for this exact derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine is a heterocyclic amine intermediate commonly used in the synthesis of bioactive small molecules. While specific toxicological data for this exact derivative may be limited in public repositories, structural activity relationship (SAR) analysis mandates that it be handled with the rigorous precautions reserved for Piperidine and Pyrazole derivatives.

Core Hazard Classification (Inferred):

  • Skin/Eye Corrosion (Category 1B): The piperidine moiety is a strong base (

    
    ), capable of causing irreversible tissue damage.
    
  • Acute Toxicity (Dermal/Inhalation): High permeability through skin; potential for systemic neurotoxicity characteristic of cyclic amines.

  • Sensitization: Pyrazole rings are known structural alerts for skin sensitization.

Operational Directive: Treat this compound as a Corrosive Toxicant . All handling must occur within a certified chemical fume hood.

Hazard Analysis & Mechanistic Causality

To select the correct PPE, we must understand the chemical interaction between the hazard and the protective barrier.

Functional GroupHazard MechanismPPE Implication
Piperidine Ring Aggressive Base: Protonates tissue proteins, causing saponification of cell membranes (liquefaction necrosis).Glove Permeation: Standard nitrile degrades rapidly under direct exposure to concentrated amines. Double-gloving or laminate barriers are required.
Ethyl Linker Lipophilicity: Increases the molecule's ability to penetrate the stratum corneum (outer skin layer), facilitating systemic absorption.Skin Coverage: Exposed wrists or neck areas are high-risk entry points. Tyvek sleeves or coveralls are recommended.
Pyrazole Ring Sensitization: Potential to bind with serum albumin, triggering hapten-mediated immune responses.Respiratory Protection: Inhalation of dusts or aerosols must be strictly prevented to avoid respiratory sensitization.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways based on the physical state (Liquid/Oil vs. Solid/Salt) of the compound.

Table 1: PPE Specifications
Protection ZoneStandard Operation (Analytical/Small Scale)Scale-Up / High-Risk Operation (>10g or Heating)Technical Rationale
Hand Protection Double Nitrile (min 0.11mm outer). Change immediately upon splash.Silver Shield / 4H (Laminate) liners under Nitrile.Amines can permeate nitrile in <15 mins. Laminate offers >480 min breakthrough time.
Eye/Face Chemical Splash Goggles (Indirect Vent).Full Face Shield + Splash Goggles.Safety glasses do not seal against creeping vapors or multidirectional splashes.
Respiratory Fume Hood (Face velocity 80-100 fpm).PAPR or Full-face respirator with OV/P100 cartridges (if outside hood).Organic Vapor (OV) cartridge captures volatile amine; P100 captures particulates.
Body Lab coat (100% Cotton or Nomex). Closed-toe chemical-resistant shoes.Tyvek® or Chem-Tape sealed cuffs. Apron (Butyl/Neoprene).Cotton minimizes static; Tyvek provides an aerosol barrier.

Operational Workflow & Engineering Controls

The following diagram illustrates the decision logic for PPE selection and handling based on the procedure type.

Visualization 1: PPE Selection & Handling Logic

PPE_Logic Start Start: Handling 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Viscous Oil StateCheck->Liquid Is Liquid Solid Solid / Salt Form StateCheck->Solid Is Solid LiquidRisk Risk: Splash & Vapor Action: Use Syringe/Cannula Transfer Liquid->LiquidRisk SolidRisk Risk: Dust & Aerosol Action: Anti-Static Weighing Boat Solid->SolidRisk GloveSelect Glove Selection LiquidRisk->GloveSelect RespSelect Respiratory Control SolidRisk->RespSelect StandardPPE Standard: Double Nitrile + Goggles (Hood Sash < 18 inches) GloveSelect->StandardPPE < 10 mL Transfer HighPPE Enhanced: Laminate Liners + Face Shield (Closed System Preferred) GloveSelect->HighPPE > 10 mL or Heating RespSelect->StandardPPE In Fume Hood RespSelect->HighPPE Powder Handling

Caption: Decision tree for selecting appropriate PPE and engineering controls based on physical state and operational scale.

Step-by-Step Handling Protocol

A. Preparation[1][2]
  • Verify Ventilation: Ensure fume hood is operational. Place a flow indicator (strip of tissue) at the sash opening.

  • Decontamination Station: Prepare a beaker of dilute acetic acid (5%) or citric acid. In the event of a spill, this weak acid will neutralize the basic amine, reducing volatility and corrosivity before cleanup.

  • Barrier Setup: Cover the work surface with an absorbent, plastic-backed bench liner.

B. Transfer Techniques
  • For Liquids: Never pour directly from a large bottle. Use a glass pipette or syringe. If the liquid is viscous (common for ethyl-linked piperidines), warm gently (<40°C) to decrease viscosity, but only if the vessel is vented to a scrubber or hood.

  • For Solids: Weigh inside the hood. If the balance is outside, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Do not transport open containers.

C. Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides. The reaction with acid chlorides is highly exothermic.

  • Quenching: When quenching reactions containing this amine, add acid slowly with cooling. The heat of neutralization can flash-boil solvents.

Emergency Response & Disposal

Spills
  • Evacuate: If spill is >50mL outside a hood, evacuate the lab.

  • Neutralize: Apply the prepared dilute acid solution or a commercial "Base Neutralizer" from the perimeter inward.

  • Absorb: Use vermiculite or clay pads. Do not use paper towels alone, as the high surface area can accelerate evaporation of un-neutralized amine.

Waste Disposal

Proper segregation is critical to prevent "trash can fires" caused by incompatible chemicals.

Visualization 2: Waste Stream Segregation

Waste_Segregation Source Waste Generation (Piperidine Derivative) Decision Isolate pH Source->Decision StreamC Solid Waste (Contaminated PPE) Source->StreamC Gloves/Wipes StreamA Basic Organic Waste (pH > 8) Decision->StreamA Correct Stream StreamB Acidic Waste (DO NOT MIX) Decision->StreamB INCOMPATIBLE! Exothermic Risk Disposal High Temp Incineration (Nitrogen content requires scrubber) StreamA->Disposal StreamC->Disposal

Caption: Waste segregation logic emphasizing the separation of basic amine waste from acidic streams to prevent exothermic reactions.

References

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3][4] The National Academies Press.[1][2][3] [Link]

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